molecular formula C21H21N5O4 B10831021 Ervogastat CAS No. 2186700-33-2

Ervogastat

カタログ番号: B10831021
CAS番号: 2186700-33-2
分子量: 407.4 g/mol
InChIキー: UKBQFBRPXKGJPY-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ervogastat (PF-06865571) is a potent, first-in-class, and systemically acting diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor developed for the treatment of Non-alcoholic Steatohepatitis (NASH), now also known as Metabolic dysfunction-associated Steatohepatitis (MASH) . DGAT2 is a key enzyme that catalyzes the terminal step in triglyceride synthesis (de novo lipogenesis). By selectively inhibiting DGAT2, this compound reduces hepatic steatosis and lowers triglyceride levels in the liver, addressing the underlying hepatic injury in MASH . This mechanism is a primary focus of therapeutic research for this progressive liver disease. The compound has demonstrated significant research value in clinical studies. It has been shown to produce dose-dependent reductions in liver fat and has been evaluated for its histological efficacy on liver fibrosis in patients with biopsy-confirmed MASH . Furthermore, research explores its potential in combination therapy; co-administration with an Acetyl-CoA Carboxylase (ACC) inhibitor like clesacostat has shown promise in achieving greater beneficial effects on the liver, though the combination may affect lipid profiles . This combination therapy has received FDA Fast Track designation for the treatment of NASH with liver fibrosis . This compound is highly selective for DGAT2, exhibiting vanishingly low potency for related enzymes like DGAT1 and monoacylglycerol O-acyltransferases (MOGAT1-3), making it a precise tool for metabolic research . This compound has the molecular formula C21H21N5O4 and a molecular weight of 407.42 g·mol⁻¹ . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2186700-33-2

分子式

C21H21N5O4

分子量

407.4 g/mol

IUPAC名

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-2-29-18-4-3-6-23-21(18)30-17-8-14(9-22-12-17)19-24-10-15(11-25-19)20(27)26-16-5-7-28-13-16/h3-4,6,8-12,16H,2,5,7,13H2,1H3,(H,26,27)/t16-/m0/s1

InChIキー

UKBQFBRPXKGJPY-INIZCTEOSA-N

異性体SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4

正規SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CCOC4

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ervogastat in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ervogastat (PF-06865571) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the terminal step of triglyceride synthesis. Developed by Pfizer, this compound has been investigated primarily for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in lipid metabolism. It includes an examination of its molecular target, downstream effects on lipid pathways, and a summary of available preclinical and clinical data. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of metabolic diseases.

Core Mechanism of Action: Selective Inhibition of DGAT2

This compound's primary mechanism of action is the direct and selective inhibition of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme located in the endoplasmic reticulum of hepatocytes and adipocytes that catalyzes the final and committed step in the synthesis of triglycerides (TGs) – the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[3]

Molecular Target: Diacylglycerol O-Acyltransferase 2 (DGAT2)

DGAT2 is one of two identified DGAT enzymes, the other being DGAT1. While both enzymes catalyze the same reaction, they have distinct roles and tissue expression patterns. DGAT1 is predominantly found in the intestine and is involved in the absorption of dietary fats.[4] In contrast, DGAT2 is highly expressed in the liver and adipose tissue and is the primary enzyme responsible for hepatic triglyceride synthesis, particularly utilizing de novo synthesized fatty acids.[3][4] The inhibition of hepatic DGAT2 is a therapeutic strategy to reduce the accumulation of triglycerides in the liver, a hallmark of NAFLD and NASH.[1][2]

Selectivity Profile

This compound demonstrates high selectivity for DGAT2. It has been shown to have vanishingly low potency against monoacylglycerol O-acyltransferases 1-3 (MOGAT1-3) and diacylglycerol O-acyltransferase 1 (DGAT1), with an IC50 greater than 50 μM for these enzymes.[2] This selectivity is crucial as the inhibition of DGAT1 has been associated with gastrointestinal side effects.[4]

Downstream Effects on Lipid Metabolism

By inhibiting DGAT2, this compound initiates a cascade of effects on hepatic lipid metabolism, extending beyond the simple reduction of triglyceride synthesis.

Reduction of Hepatic Steatosis

The most direct consequence of DGAT2 inhibition is the reduction of triglyceride synthesis within the liver. This leads to a decrease in the accumulation of fat in hepatocytes, a condition known as hepatic steatosis.[5] Preclinical and early clinical studies have demonstrated that this compound can significantly reduce liver fat content.[6][7]

Modulation of Lipoprotein Secretion

Hepatic triglycerides are packaged into very-low-density lipoproteins (VLDL) for secretion into the bloodstream. By limiting the availability of triglycerides, DGAT2 inhibition is hypothesized to reduce the assembly and secretion of VLDL particles.[8] This can lead to a decrease in circulating triglyceride levels.

Influence on Fatty Acid Pathways

Inhibition of the primary pathway for triglyceride synthesis can lead to a redirection of fatty acid metabolism. It is proposed that with DGAT2 inhibited, there may be an increase in fatty acid oxidation as an alternative metabolic fate for fatty acids that would otherwise be esterified into triglycerides.

Potential Regulation of SREBP Signaling

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are key transcription factors that regulate the expression of genes involved in de novo lipogenesis (DNL). Some evidence suggests that DGAT2 inhibition can down-regulate the activity of SREBP-1c, leading to a broader suppression of the entire lipogenic pathway.[3] This would represent a significant upstream regulatory effect of this compound.

The proposed signaling pathway for this compound's mechanism of action is depicted in the following diagram:

Ervogastat_Mechanism Proposed Signaling Pathway of this compound cluster_Cell Hepatocyte This compound This compound DGAT2 DGAT2 This compound->DGAT2 Inhibits Triglycerides Triglycerides (TGs) DGAT2->Triglycerides Catalyzes SREBP1c SREBP-1c Activity DGAT2->SREBP1c Potentially Down-regulates DAG Diacylglycerol (DAG) DAG->Triglycerides Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Triglycerides Fatty_Acid_Oxidation Fatty Acid Oxidation Acyl_CoA->Fatty_Acid_Oxidation VLDL VLDL Assembly & Secretion Triglycerides->VLDL Lipid_Droplets Lipid Droplet Accumulation (Hepatic Steatosis) Triglycerides->Lipid_Droplets Circulating_TGs Circulating Triglycerides VLDL->Circulating_TGs DNL_Genes De Novo Lipogenesis Genes SREBP1c->DNL_Genes Activates DNL_Genes->Acyl_CoA Synthesizes

Proposed Signaling Pathway of this compound

Quantitative Data from Preclinical and Clinical Studies

While comprehensive quantitative data for this compound monotherapy is limited in publicly available literature, the following tables summarize the key findings that have been reported.

Table 1: Preclinical Data
ParameterAnimal ModelTreatment DetailsKey FindingsReference
Hepatic Triglycerides Rodent models of NAFLDNot specifiedDose-dependent reduction in hepatic triglyceride levels.[5]
Plasma Lipoprotein Profile Adult animal modelsNot specifiedImproved plasma lipoprotein profile with hepatic DGAT2 inhibition.[2]
Table 2: Clinical Data (Monotherapy)
ParameterStudy PopulationDose(s)DurationChange from BaselineReference
Liver Fat Patients with NAFLD≤300 mg BID14 daysDose-dependent reductions of up to 41% (vs. 11% with placebo).[3]
Fasting Serum Triglycerides Patients with NAFLD≤300 mg BID14 daysDose-dependent reductions of up to 24.5 mg/dL (vs. 7.0 mg/dL with placebo).[3]

Note: Detailed breakdowns of changes in LDL-C, HDL-C, and ApoB for this compound monotherapy are not consistently reported in the available literature. A Phase 2 study (MIRNA) primarily reported on the combination of this compound and clesacostat (B8194134), noting an "undesirable fasting lipid and apolipoprotein profile" for the combination, but did not provide specific quantitative data for the monotherapy arms in the publicly accessible abstracts.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the proprietary studies on this compound are not fully available in the public domain. However, based on standard methodologies in the field, the following sections outline the likely approaches used.

DGAT2 Enzyme Inhibition Assay (Biochemical Assay)

A biochemical assay is used to determine the in vitro potency of a compound against its target enzyme.

Objective: To measure the IC50 of this compound for DGAT2.

General Protocol:

  • Enzyme Source: Recombinant human DGAT2 enzyme is expressed and purified.

  • Substrates: Diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) are used as substrates.

  • Assay Buffer: A suitable buffer containing co-factors and stabilizers is prepared.

  • Compound Preparation: this compound is serially diluted in a solvent like DMSO.

  • Reaction: The DGAT2 enzyme, substrates, and varying concentrations of this compound are incubated together for a defined period at a controlled temperature (e.g., 37°C).

  • Quenching and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system.

  • Quantification: The amount of radiolabeled triglyceride formed is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

The following diagram illustrates a generalized workflow for a DGAT2 biochemical assay:

DGAT2_Assay_Workflow Generalized Workflow for DGAT2 Biochemical Assay cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Analysis Enzyme Recombinant DGAT2 Enzyme Incubation Incubate Enzyme, Substrates, and this compound Enzyme->Incubation Substrates DAG + Radiolabeled Fatty Acyl-CoA Substrates->Incubation Compound Serial Dilutions of this compound Compound->Incubation Quench Stop Reaction & Extract Lipids Incubation->Quench TLC Separate Lipids by TLC Quench->TLC Quantify Quantify Radiolabeled Triglycerides TLC->Quantify IC50 Calculate IC50 Quantify->IC50 Animal_Study_Workflow Typical Workflow for In Vivo Animal Study Model Select NASH Animal Model Dosing Administer this compound or Vehicle Model->Dosing Monitor Monitor Health & Body Weight Dosing->Monitor Collect Collect Blood & Liver Tissue Monitor->Collect Biochem Plasma Lipid Analysis Collect->Biochem Histo Liver Histopathology Collect->Histo Gene Gene Expression Analysis Collect->Gene Results Analyze and Compare Results Biochem->Results Histo->Results Gene->Results

References

The Journey of Ervogastat: A Deep Dive into its Discovery and Clinical Development for NASH

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ervogastat (PF-06865571) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme pivotal in the final step of triglyceride synthesis. Developed by Pfizer, this investigational small molecule is currently in clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its assessment.

Introduction: Targeting DGAT2 in NASH

Non-alcoholic steatohepatitis (NASH) is a growing global health concern with no approved pharmacological treatments. A key pathological feature of NASH is the excessive accumulation of triglycerides in the liver (steatosis), which can lead to inflammation, cellular injury, and fibrosis. Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the triglyceride synthesis pathway, primarily expressed in the liver and adipose tissue.[1] It catalyzes the final and committed step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[2] Inhibition of DGAT2 presents a promising therapeutic strategy to reduce hepatic steatosis and potentially halt the progression of NASH.[3][4] this compound was designed as a potent and selective inhibitor of DGAT2 to address this unmet medical need.[5]

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program initiated from a prototype DGAT2 inhibitor, PF-06427878.[5] While this initial compound demonstrated efficacy, the discovery program for this compound aimed to enhance its drug-like properties, including metabolic stability and membrane permeability.[3]

A key modification involved replacing a metabolically labile motif in the prototype with a 3,5-disubstituted pyridine (B92270) system. This change was crucial in mitigating potential safety risks associated with the formation of a reactive quinone metabolite.[5] Further structure-activity relationship (SAR) studies focused on the amide portion of the molecule, leading to the identification of this compound as a clinical candidate with an improved profile.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT2. This inhibition blocks the final step of triglyceride synthesis in the liver, leading to a reduction in hepatic triglyceride accumulation.[7] The reduction in hepatic fat is a primary therapeutic goal in the management of NASH.

Furthermore, the inhibition of DGAT2 has been shown to down-regulate the expression of genes involved in de novo lipogenesis, the process of synthesizing fatty acids from other precursors.[8] This effect is mediated, in part, through the modulation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that governs the expression of lipogenic genes.[8]

DGAT2_Signaling_Pathway Acetyl-CoA Acetyl-CoA De Novo Lipogenesis De Novo Lipogenesis Acetyl-CoA->De Novo Lipogenesis Fatty Acyl-CoA Fatty Acyl-CoA De Novo Lipogenesis->Fatty Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoA->Diacylglycerol (DAG) Acyltransferases DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglycerides (TG) Triglycerides (TG) DGAT2->Triglycerides (TG) SREBP-1c SREBP-1c DGAT2->SREBP-1c down-regulates Hepatic Steatosis Hepatic Steatosis Triglycerides (TG)->Hepatic Steatosis This compound This compound This compound->DGAT2 Lipogenic Gene Expression Lipogenic Gene Expression SREBP-1c->Lipogenic Gene Expression activates Lipogenic Gene Expression->De Novo Lipogenesis

Figure 1: this compound's Mechanism of Action in the DGAT2 Pathway.

Preclinical Development

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of human DGAT2 in biochemical assays. The selectivity of this compound was established by testing it against other related acyltransferases, including DGAT1 and monoacylglycerol O-acyltransferases (MGATs), where it showed significantly lower or no inhibitory activity.[9]

Target IC50 (nM) Species
DGAT217.2Human
DGAT2833Rat
DGAT1>50,000Human
MGAT1>50,000Human
MGAT2>50,000Human
MGAT3>50,000Human
Table 1: In Vitro Potency and Selectivity of this compound.[9]
Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species, including rats and monkeys. These studies were essential to predict the human pharmacokinetic parameters and to establish a safe and effective dosing regimen for clinical trials.

Parameter Rat Monkey
Volume of Distribution (Vss, L/kg)0.710.91
Table 2: Preclinical Pharmacokinetic Parameters of this compound.[10]
In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound was assessed in rodent models of NASH. In one key study, rats maintained on a high-fat, high-sucrose, and high-cholesterol "Western" diet were treated orally with this compound.[10] This model mimics the metabolic abnormalities and liver pathology observed in human NASH. Treatment with this compound led to a significant reduction in both plasma and hepatic triglyceride levels, demonstrating its potential to reverse steatosis.[3]

Preclinical_Workflow cluster_model Animal Model Development cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Induction Induction of NASH (Western Diet) Dosing Oral Administration of this compound (Twice Daily for 8 Days) Induction->Dosing Plasma_TG Measurement of Plasma Triglycerides Dosing->Plasma_TG Hepatic_TG Measurement of Hepatic Triglycerides Dosing->Hepatic_TG Histology Histopathological Analysis of Liver Tissue Dosing->Histology

Figure 2: Experimental Workflow for a Preclinical In Vivo Efficacy Study.

Clinical Development

This compound has progressed through Phase 1 and into Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with NASH.

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of this compound. The predicted human half-life of this compound was approximately 1.5 to 5 hours.[10] A drug-drug interaction study was also conducted to assess the potential for interactions when co-administered with Clesacostat (B8194134), an acetyl-CoA carboxylase (ACC) inhibitor, another class of drugs being investigated for NASH. The study found no clinically meaningful pharmacokinetic interactions between the two drugs.[11]

Phase 2 Clinical Trial (MIRNA - NCT04321031)

The MIRNA study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of this compound as a monotherapy and in combination with Clesacostat in patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[12]

Efficacy Results:

The primary endpoint of the study was the proportion of patients achieving either NASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of NASH. While this compound monotherapy at various doses did not meet the primary endpoint, the combination therapy of this compound and Clesacostat did.[12] However, all doses of this compound alone did show a greater effect on MASH resolution without worsening of fibrosis compared to placebo.[12]

Treatment Group Proportion of Patients Achieving Primary Endpoint (%) Difference from Placebo (%) [90% CI]
Placebo38-
This compound 25 mg468 [-11 to 27]
This compound 75 mg5214 [-4 to 32]
This compound 150 mg5012 [-7 to 30]
This compound 300 mg457 [-12 to 27]
Table 3: Primary Efficacy Endpoint Results from the MIRNA Phase 2 Study (Monotherapy Arms).[12]

Safety and Tolerability:

This compound was generally well-tolerated. The most common adverse events were mild to moderate in severity.[12]

Adverse Event Placebo (n=34) This compound 25 mg (n=35) This compound 75 mg (n=48) This compound 150 mg (n=42) This compound 300 mg (n=31)
Serious Adverse Events (%) 3310213
Table 4: Incidence of Serious Adverse Events in the MIRNA Phase 2 Study (Monotherapy Arms).[12]

Regulatory Status

In May 2022, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to the combination therapy of this compound and Clesacostat for the treatment of NASH with liver fibrosis.[5][13] This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.

Future Directions

The results of the Phase 2 MIRNA study will inform the design of a potential Phase 3 development program for this compound, likely in combination with Clesacostat.[5] Further research will continue to explore the long-term safety and efficacy of this novel DGAT2 inhibitor in a larger patient population.

Development_Phases Discovery Discovery & Lead Optimization Preclinical Preclinical Development Discovery->Preclinical Phase1 Phase 1 Clinical Trials Preclinical->Phase1 Phase2 Phase 2 Clinical Trials Phase1->Phase2 Phase3 Phase 3 (Potential) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 3: The Development Pipeline of this compound.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of NASH by inhibiting DGAT2, a key enzyme in hepatic triglyceride synthesis. The discovery and development program has successfully identified a potent and selective molecule that has demonstrated target engagement and a favorable safety profile in clinical trials. While monotherapy did not meet the primary endpoint in the Phase 2 MIRNA study, the data supports its continued investigation, particularly in combination with other agents like Clesacostat. The journey of this compound from a rational drug design concept to a clinical-stage candidate underscores the potential of targeting lipid metabolism pathways to address the complex pathology of NASH.

Experimental Protocols

In Vitro DGAT2 Inhibition Assay (General Methodology)

The potency of this compound against human DGAT2 was determined using a biochemical assay. This assay typically involves the use of a recombinant human DGAT2 enzyme and measures the incorporation of a radiolabeled substrate, such as [¹⁴C]oleoyl-CoA, into triglycerides in the presence of diacylglycerol. The reaction is incubated for a specified period, and the resulting radiolabeled triglycerides are then separated from the unreacted substrate, often using thin-layer chromatography or scintillation proximity assay. The amount of radioactivity incorporated into the triglyceride fraction is quantified, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

In Vivo Efficacy Study in a Rat Model of NASH (General Methodology)

Male Sprague-Dawley rats are typically used for this type of study. The animals are fed a high-fat, high-sucrose, and high-cholesterol "Western" diet for a specified period to induce a NASH-like phenotype, characterized by hepatic steatosis. A baseline assessment of plasma and liver triglycerides is often performed. The animals are then randomized into vehicle control and this compound treatment groups. This compound is administered orally, typically twice daily, for a defined treatment period (e.g., 8 days). At the end of the treatment period, blood samples are collected for the analysis of plasma triglycerides and other relevant biomarkers. The animals are then euthanized, and their livers are harvested. A portion of the liver is used for the quantification of hepatic triglycerides, and another portion is fixed in formalin for histopathological evaluation to assess the degree of steatosis, inflammation, and ballooning.

References

Ervogastat: A Selective Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibitor for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), represents a significant unmet medical need, with a growing global prevalence and no approved pharmacological therapies. A key pathological feature of MASH is the excessive accumulation of triglycerides in the liver (hepatic steatosis), which can lead to inflammation, cellular damage, and fibrosis. Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of triglyceride synthesis. Ervogastat (PF-06865571) is a potent and selective small-molecule inhibitor of DGAT2 developed by Pfizer for the treatment of MASH. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, selectivity, and the experimental methodologies used in its evaluation.

Introduction: The Role of DGAT2 in Hepatic Triglyceride Synthesis

Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final, committed step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. Two isoforms, DGAT1 and DGAT2, have been identified. While both enzymes perform the same catalytic function, they are encoded by different genes and exhibit distinct tissue distribution and physiological roles.[1] DGAT1 is predominantly expressed in the small intestine and plays a role in the absorption of dietary fats.[1] In contrast, DGAT2 is highly expressed in the liver and is the primary enzyme responsible for hepatic triglyceride synthesis, particularly utilizing fatty acids derived from de novo lipogenesis.[1][2]

The central role of DGAT2 in hepatic lipid metabolism makes it a compelling therapeutic target for MASH. Inhibition of DGAT2 is hypothesized to reduce hepatic steatosis by directly blocking the synthesis of new triglycerides.

Mechanism of Action of this compound

This compound is an orally bioavailable, potent, and selective inhibitor of DGAT2.[3][4] By binding to and inhibiting the enzymatic activity of DGAT2, this compound directly reduces the rate of triglyceride synthesis in hepatocytes.[3][5] This leads to a decrease in the accumulation of triglycerides within lipid droplets in the liver, thereby ameliorating hepatic steatosis.[5]

Beyond its direct enzymatic inhibition, preclinical evidence suggests that DGAT2 inhibition by this compound may also have downstream effects on lipid metabolism. Studies have shown that DGAT2 inhibition can lead to a reduction in the expression of genes regulated by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that controls de novo lipogenesis.[1][6] This suggests a dual mechanism of action: direct inhibition of triglyceride synthesis and suppression of the lipogenic pathway.

Signaling Pathway: DGAT2 in Triglyceride Synthesis and the Impact of this compound

DGAT2_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis FattyAcids Fatty Acids AcetylCoA->FattyAcids Fatty Acid Synthesis DAG Diacylglycerol (DAG) FattyAcids->DAG Glycerol3P Glycerol-3-P Glycerol3P->DAG TG Triglycerides (TG) DAG->TG Acyl-CoA DGAT2 DGAT2 DAG->DGAT2 Steatosis Hepatic Steatosis TG->Steatosis DGAT2->TG This compound This compound This compound->DGAT2 Inhibition SREBP1c SREBP-1c This compound->SREBP1c Downregulates (Indirect) DNL De Novo Lipogenesis SREBP1c->DNL Upregulates DNL->AcetylCoA

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for DGAT2 and significant selectivity over other related acyltransferases.

EnzymeIC50 (nM)Reference
DGAT2 17.2[4]
DGAT1 > 50,000[7]
MOGAT1 > 50,000[7]
MOGAT2 > 50,000[1]
MOGAT3 > 50,000[1][7]
Preclinical Efficacy in a Rat Model of NASH

In a preclinical study using rats fed a Western diet, this compound demonstrated a dose-dependent reduction in both plasma and hepatic triglycerides over a seven-day period.

Treatment GroupPlasma Triglycerides (mg/dL)Hepatic TriglyceridesReference
Healthy Diet~60Lowered[8]
Western Diet (untreated)~190Elevated[8]
Western Diet + this compoundDose-dependent reduction towards healthy levelsFavorable reduction[8]
Clinical Efficacy in Patients with MASH

A Phase 2a clinical trial evaluated the effect of this compound in combination with clesacostat (B8194134) (an ACC inhibitor) on liver fat content in patients with MASH over a 6-week period.

Treatment Group (Twice Daily)Mean Reduction in Liver Fat (%)Reference
Placebo4[9]
25 mg this compound + 10 mg Clesacostat54[9]
100 mg this compound + 10 mg Clesacostat58[9]
300 mg this compound + 10 mg Clesacostat48[9]
300 mg this compound + 20 mg Clesacostat (Once Daily)60[9]

A separate Phase 2 study (MIRNA) evaluated this compound as a monotherapy. While the primary endpoint was not met for monotherapy, the data supports its continued investigation.

Treatment GroupProportion of Patients Achieving Primary Endpoint (%)Reference
Placebo38[3]
This compound 25 mg46[3]
This compound 75 mg52[3]
This compound 150 mg50[3]
This compound 300 mg45[3]

Experimental Protocols

In Vitro DGAT2 Enzyme Inhibition Assay (Representative Protocol)

This protocol outlines a general methodology for determining the IC50 of a DGAT2 inhibitor.

DGAT2_Assay_Workflow Start Start PrepEnzyme Prepare DGAT2 Enzyme Source (e.g., microsomes from DGAT2-expressing cells) Start->PrepEnzyme PrepInhibitor Prepare Serial Dilutions of this compound Start->PrepInhibitor PrepSubstrate Prepare Substrate Mixture (Diacylglycerol, Radiolabeled Acyl-CoA) Start->PrepSubstrate Incubate Incubate Enzyme, Substrates, and this compound at 37°C PrepEnzyme->Incubate PrepInhibitor->Incubate PrepSubstrate->Incubate StopReaction Stop Reaction and Extract Lipids Incubate->StopReaction Separate Separate Lipids by Thin Layer Chromatography (TLC) StopReaction->Separate Quantify Quantify Radiolabeled Triglyceride Separate->Quantify Calculate Calculate % Inhibition and IC50 Value Quantify->Calculate End End Calculate->End

Caption: Workflow for in vitro DGAT2 inhibition assay.

Methodology:

  • Enzyme Preparation: Microsomes are prepared from cells overexpressing human DGAT2 (e.g., Sf9 insect cells or HEK293 cells).

  • Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Substrate Preparation: A substrate mixture is prepared containing diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) in an appropriate assay buffer.

  • Reaction Initiation and Incubation: The enzyme preparation is pre-incubated with the inhibitor or vehicle (DMSO) for a defined period at 37°C. The reaction is initiated by the addition of the substrate mixture and incubated for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a mixture of isopropanol, heptane, and water. The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

  • Lipid Separation: The organic phase containing the lipids is collected and the lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled triglyceride is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Measurement of Liver Fat Content in Clinical Trials (MRI-PDFF)

Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative method for measuring liver fat content.

MRI_PDFF_Workflow PatientScreening Patient Screening and Enrollment (MASH diagnosis) BaselineScan Baseline MRI-PDFF Scan PatientScreening->BaselineScan Treatment Administer this compound or Placebo BaselineScan->Treatment FollowUpScan Follow-up MRI-PDFF Scan (e.g., at 6 weeks) Treatment->FollowUpScan ImageAnalysis Image Data Acquisition and Processing FollowUpScan->ImageAnalysis PDFF_Calculation Calculation of Proton Density Fat Fraction (PDFF) ImageAnalysis->PDFF_Calculation DataAnalysis Statistical Analysis of Change in Liver Fat PDFF_Calculation->DataAnalysis Endpoint Determine Treatment Efficacy DataAnalysis->Endpoint

Caption: Workflow for liver fat measurement using MRI-PDFF in a clinical trial.

Methodology:

  • Patient Preparation: Patients are instructed to fast for a specified period before the scan to minimize postprandial variations in liver fat.

  • MRI Acquisition: Patients undergo a non-contrast abdominal MRI scan using a scanner equipped with a specific multi-echo gradient echo sequence designed for fat quantification.[7][10][11]

  • Image Processing: The acquired MR images are processed using specialized software that corrects for confounding factors such as T1 bias and T2* decay.[10]

  • PDFF Calculation: The software generates a PDFF map, which provides a percentage value of fat content for each voxel of the liver.[10][11]

  • Data Extraction: Regions of interest (ROIs) are drawn on the PDFF maps to obtain an average liver fat percentage for each patient at baseline and follow-up.[10]

  • Analysis: The change in liver fat percentage from baseline is calculated for each treatment group to assess the efficacy of the intervention.

Preclinical Diet-Induced MASH Model in Rats (Representative Protocol)

This protocol describes a common method for inducing MASH in rats to test the efficacy of therapeutic agents.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[8][12]

  • Diet: After an acclimatization period on a standard chow diet, the rats are switched to a "Western-style" diet, which is high in fat (e.g., 40-60% of calories), sucrose, and cholesterol.[8][12][13] This diet is provided for a period of several weeks to induce the key features of MASH, including steatosis, inflammation, and fibrosis.

  • Treatment Administration: this compound or a vehicle control is administered to the rats, typically via oral gavage, for a specified duration.

  • Endpoint Analysis: At the end of the study, blood and liver tissue are collected.

    • Plasma Analysis: Plasma is analyzed for triglyceride levels and other metabolic parameters.

    • Hepatic Triglyceride Measurement: Liver tissue is homogenized, and lipids are extracted. The triglyceride content is then quantified using a colorimetric or fluorometric assay.

    • Histopathology: Liver sections are stained (e.g., with Hematoxylin and Eosin, H&E) to assess the degree of steatosis, inflammation, and hepatocyte ballooning.

Conclusion

This compound is a potent and selective DGAT2 inhibitor with a clear mechanism of action in reducing hepatic triglyceride synthesis. Preclinical and clinical data have demonstrated its ability to reduce liver fat, a key driver of MASH pathology. Its high selectivity for DGAT2 over DGAT1 is a critical feature, potentially minimizing off-target effects. The ongoing clinical development of this compound, both as a monotherapy and in combination with other agents, holds promise for a new therapeutic option for patients with MASH. The experimental methodologies outlined in this document provide a framework for the continued investigation and evaluation of DGAT2 inhibitors in the context of metabolic diseases.

References

Ervogastat (PF-06865571): A Technical Whitepaper on a Novel DGAT2 Inhibitor for Nonalcoholic Steatohepatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ervogastat (PF-06865571) is a potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] Developed by Pfizer, it is under investigation for the treatment of non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis.[3][4] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and discovery workflow are included to support further research and development in this therapeutic area.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure was elucidated and confirmed by various spectroscopic methods.

Chemical Structure:

  • IUPAC Name: 2-[5-[(3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide[2][5]

  • Molecular Formula: C₂₁H₂₁N₅O₄[2][5]

  • Molecular Weight: 407.430 g·mol⁻¹[2][5]

  • SMILES: CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4[2][5]

  • InChIKey: UKBQFBRPXKGJPY-INIZCTEOSA-N[2][5]

Physicochemical Data Summary:

PropertyValueReference
Molecular Formula C₂₁H₂₁N₅O₄[2][5]
Molecular Weight 407.43 g/mol [5]
Solubility in DMSO 81 mg/mL (198.81 mM)[6]
Water Solubility Insoluble[6]

Mechanism of Action and Therapeutic Rationale

This compound is a selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the triglyceride synthesis pathway.[1][3] DGAT2 catalyzes the final step of triglyceride formation from diacylglycerol and acyl-CoA. In the context of NASH, which is characterized by the accumulation of fat in the liver (hepatic steatosis), inhibiting DGAT2 is a promising therapeutic strategy.[4] By blocking this enzyme, this compound aims to reduce the synthesis and storage of triglycerides in hepatocytes, thereby alleviating steatosis and potentially halting the progression to more severe liver damage, such as inflammation and fibrosis.[4]

Signaling Pathway of DGAT2 in Hepatic Triglyceride Synthesis

The following diagram illustrates the central role of DGAT2 in the synthesis of triglycerides within hepatocytes and the point of intervention for this compound.

DGAT2_Pathway cluster_inputs Substrates cluster_synthesis Triglyceride Synthesis Pathway cluster_outputs Products Fatty_Acyl_CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid (LPA) Fatty_Acyl_CoA->LPA PA Phosphatidic Acid (PA) Fatty_Acyl_CoA->PA Triglycerides Triglycerides Fatty_Acyl_CoA->Triglycerides Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->LPA GPAT LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DGAT2 DGAT2 DAG->Triglycerides DGAT1/2 Lipid_Droplets Storage in Lipid Droplets Triglycerides->Lipid_Droplets This compound This compound (PF-06865571) This compound->DGAT2 Inhibition Drug_Discovery_Workflow cluster_preclinical Preclinical Development Target_Identification Target Identification (DGAT2 in NASH) Lead_Generation Lead Generation (High-Throughput Screening) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization In_Vitro_Characterization In Vitro Characterization (Potency, Selectivity, ADME) Lead_Optimization->In_Vitro_Characterization In_Vivo_Studies In Vivo Efficacy & PK/PD (Rodent Models of NASH) In_Vitro_Characterization->In_Vivo_Studies Preclinical_Safety Preclinical Safety & Toxicology In_Vivo_Studies->Preclinical_Safety Clinical_Candidate_Selection Clinical Candidate Selection (this compound/PF-06865571) Preclinical_Safety->Clinical_Candidate_Selection Clinical_Trials Clinical Trials (Phase I, II, III) Clinical_Candidate_Selection->Clinical_Trials

References

Ervogastat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ervogastat (PF-06865571) is an investigational, orally available, small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] Developed by Pfizer, it is currently in Phase 2 clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[2][3][4] NASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. By selectively inhibiting DGAT2, this compound aims to reduce the accumulation of triglycerides in the liver, a central pathogenic feature of NASH.[5][6] This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical and clinical studies.

Pharmacokinetics

Preclinical Profile

Detailed pharmacokinetic parameters of this compound in preclinical species are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for informing clinical dose selection. The discovery of this compound involved modifications to a prototype inhibitor to enhance its metabolic stability and overall pharmacokinetic properties.[7]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

Species Route of Administration Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (t½) (h) Bioavailability (%)
Rat Oral Data not available Data not available Data not available Data not available Data not available Data not available
Dog Oral Data not available Data not available Data not available Data not available Data not available Data not available
Monkey Oral Data not available Data not available Data not available Data not available Data not available Data not available

Quantitative data from preclinical studies are not yet publicly available in the reviewed literature.

Clinical Pharmacokinetics

A Phase 1, open-label, fixed-sequence, two-period study (NCT04800349/C2541007) was conducted in six healthy adult male participants to assess the ADME of radiolabeled this compound.[1] The study involved a single 300 mg oral dose of [14C]PF-06865571 and, after a washout period, a single 100 µg intravenous dose of [14C]PF-06865571.[1]

Table 2: Human Pharmacokinetic Parameters of this compound

Parameter Value Study Population
Absorption
Bioavailability (F) Data not available Healthy Males
Tmax (oral) Data not available Healthy Males
Distribution
Volume of Distribution (Vd) Data not available Healthy Males
Metabolism
Primary Metabolizing Enzyme CYP3A In vitro data[6][8]
Major Metabolites M2 and M6[1] Healthy Males
Elimination
Terminal Elimination Half-life (t½) 1.45 - 5.22 hours (single oral doses of 5-1500 mg) Healthy Volunteers
Total Excretion (Oral Dose) ~79% of the administered radioactive dose recovered in urine and feces[1] Healthy Males
Total Excretion (IV Dose) ~70% of the administered radioactive dose recovered in urine and feces[1] Healthy Males
Drug-Drug Interactions

| Effect on this compound PK (with Clesacostat) | No clinically meaningful differences in systemic exposure[8] | Healthy Volunteers |

Pharmacodynamics

Preclinical Evidence

In a preclinical model, rats fed a Western diet exhibited elevated plasma and hepatic triglycerides. Treatment with this compound demonstrated a reduction in both plasma and hepatic triglycerides, supporting the compound's mechanism of action.

Clinical Evidence

The pharmacodynamic effects of this compound have been evaluated in patients with NAFLD and MASH (Metabolic dysfunction-associated steatohepatitis), primarily by measuring the change in liver fat content using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

A randomized, double-blind, placebo-controlled Phase 2a study in 48 patients with NAFLD evaluated two doses of this compound (50 mg and 300 mg) administered twice daily for 14 days.[9]

Table 3: Pharmacodynamic Effects of this compound Monotherapy in NAFLD Patients (14-day study)

Parameter Placebo (n=16) This compound 50 mg BID (n=17) This compound 300 mg BID (n=15)
Mean % Change in Whole Liver Fat from Baseline -10.94% -32.62% -41.14%
Change in Serum Triglycerides Not reported Statistically significant reduction vs. placebo Statistically significant reduction vs. placebo
Change in Plasma PCSK9 Not reported Statistically significant reduction vs. placebo Statistically significant reduction vs. placebo

Source: Saxena, A. et al. 70th Annu Meet Am Assoc Study Liver Dis (AASLD) (Nov 8-12, Boston) 2019, Abst 2127.[9]

The MIRNA trial (NCT04321031) was a larger Phase 2, randomized, double-blind, double-dummy study in 255 patients with biopsy-confirmed MASH and F2-F3 fibrosis.[2] This study evaluated several doses of this compound monotherapy (25 mg, 75 mg, 150 mg, and 300 mg twice daily) and two combination regimens with the acetyl-CoA carboxylase (ACC) inhibitor, clesacostat (B8194134), over 48 weeks.[2] The primary endpoint was a composite of MASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of MASH.[2]

Table 4: Primary Endpoint Achievement in the MIRNA Phase 2 Study (48 weeks)

Treatment Group N Proportion Achieving Primary Endpoint
Placebo 34 38%
This compound 25 mg BID 35 46%
This compound 75 mg BID 48 Data not fully disclosed
This compound 150 mg BID 42 Data not fully disclosed
This compound 300 mg BID 31 Data not fully disclosed
This compound 150 mg + Clesacostat 5 mg BID 35 Met primary endpoint
This compound 300 mg + Clesacostat 10 mg BID 30 Met primary endpoint

While specific percentages for all monotherapy arms are not available, all this compound experimental groups showed greater effects on MASH resolution without worsening of fibrosis than with placebo alone.[2] this compound monotherapy did not meet the primary endpoint.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the design of the key clinical studies, the following diagrams are provided in the DOT language for Graphviz.

Ervogastat_Mechanism_of_Action De Novo Lipogenesis De Novo Lipogenesis Fatty Acids Fatty Acids De Novo Lipogenesis->Fatty Acids Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids->Diacylglycerol (DAG) Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) Catalyzed by Hepatic Steatosis Hepatic Steatosis Triglycerides (TG)->Hepatic Steatosis Leads to DGAT2 DGAT2 (Diacylglycerol O-acyltransferase 2) DGAT2->Diacylglycerol (DAG) This compound This compound This compound->DGAT2 Inhibits

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

ADME_Study_Workflow cluster_period1 Period 1 cluster_period2 Period 2 Oral Dose Single 300 mg Oral Dose ([14C]this compound) Sample Collection Serial Blood, Urine, and Feces Sample Collection Oral Dose->Sample Collection Washout Washout Period IV Dose Single 100 µg IV Dose ([14C]this compound) Washout->IV Dose IV Dose->Sample Collection Analysis Quantification of this compound and its Metabolites Sample Collection->Analysis

Caption: Workflow of the Phase 1 ADME study (NCT04800349/C2541007).

Experimental Protocols

Human ADME Study (NCT04800349/C2541007)

This Phase 1 study in healthy male volunteers was designed to characterize the absorption, metabolism, and excretion of this compound.[1]

  • Study Design: Open-label, fixed-sequence, two-period study.

  • Participants: 6 healthy adult males.[1]

  • Period 1: Administration of a single 300 mg oral dose of [14C]this compound.

  • Washout: A sufficient period to ensure clearance of the drug.

  • Period 2: Administration of a single 100 µg intravenous microdose of [14C]this compound.

  • Sample Collection: Serial collection of blood, urine, and feces throughout the study periods.[1]

  • Analysis: Quantification of total radioactivity, as well as concentrations of unchanged this compound and its metabolites in all matrices to determine mass balance, routes of excretion, and metabolic pathways.[1]

MIRNA Phase 2 Study in MASH (NCT04321031)

This Phase 2 study was designed to evaluate the efficacy and safety of this compound as a monotherapy and in combination with Clesacostat in patients with MASH and significant fibrosis.[2][10][11]

  • Study Design: Randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.

  • Participants: 255 adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.[2]

  • Treatment Arms:

    • Placebo twice daily

    • This compound 25 mg twice daily

    • This compound 75 mg twice daily

    • This compound 150 mg twice daily

    • This compound 300 mg twice daily

    • This compound 150 mg + Clesacostat 5 mg twice daily

    • This compound 300 mg + Clesacostat 10 mg twice daily

  • Treatment Duration: 48 weeks.[2]

  • Primary Endpoint: A composite of:

    • Resolution of MASH with no worsening of liver fibrosis.

    • Improvement in liver fibrosis by at least one stage with no worsening of MASH.[2]

  • Key Secondary/Exploratory Endpoints:

    • Change from baseline in liver fat content assessed by MRI-PDFF.

    • Changes in liver enzymes and other non-invasive markers of liver injury and fibrosis.

    • Safety and tolerability.

Conclusion

This compound, a selective DGAT2 inhibitor, has demonstrated a clear pharmacodynamic effect in reducing hepatic steatosis in patients with NAFLD and MASH. Its pharmacokinetic profile is characterized by oral availability and metabolism primarily via CYP3A. While this compound monotherapy showed a positive effect on MASH resolution compared to placebo in the MIRNA trial, it did not meet the primary endpoint. However, the combination with the ACC inhibitor Clesacostat showed a more pronounced effect, meeting the primary endpoint in the same study.[2] The ongoing and future clinical development will further delineate the therapeutic potential of this compound, both as a monotherapy and as part of a combination regimen, for the treatment of NASH. The favorable safety and tolerability profile observed thus far supports its continued investigation in this patient population with a high unmet medical need.[2][9]

References

Ervogastat: A Technical Whitepaper on Potential Therapeutic Applications Beyond NASH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ervogastat, a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), is currently under clinical investigation primarily for the treatment of non-alcoholic steatohepatitis (NASH). However, the fundamental role of DGAT2 in triglyceride synthesis suggests a broader therapeutic potential for this compound in a range of metabolic disorders beyond NASH. This technical guide explores the preclinical evidence and mechanistic rationale for these extended applications, including obesity, type 2 diabetes, hyperlipidemia, and associated cardiovascular and cardiorenal diseases. Detailed experimental protocols and quantitative data from key preclinical studies are presented to provide a comprehensive resource for researchers in the field.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of DGAT2, an enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1] DGAT2 is highly expressed in the liver and adipose tissue and plays a crucial role in lipid homeostasis. By inhibiting DGAT2, this compound effectively reduces the synthesis and storage of triglycerides, leading to a decrease in lipid accumulation in various tissues.[1][2] This mechanism of action forms the basis of its therapeutic potential in a variety of metabolic diseases characterized by dysregulated lipid metabolism.

Potential Therapeutic Applications Beyond NASH

The inhibition of triglyceride synthesis by this compound has significant implications for several metabolic conditions beyond NASH.

Obesity

Preclinical studies in animal models of diet-induced obesity have demonstrated the potential of DGAT2 inhibitors to reduce body weight and adiposity. By limiting the storage of excess energy as triglycerides in adipose tissue, this compound may offer a novel therapeutic approach for weight management.

Type 2 Diabetes

The accumulation of lipids in non-adipose tissues, such as skeletal muscle and the liver, is a key contributor to insulin (B600854) resistance, a hallmark of type 2 diabetes.[3] By reducing ectopic lipid deposition, DGAT2 inhibition may improve insulin sensitivity and glycemic control.[1] Preclinical evidence suggests that DGAT2 inhibition can lead to improvements in glucose tolerance and insulin signaling.[4]

Hyperlipidemia and Cardiovascular Disease

Elevated levels of plasma triglycerides are an independent risk factor for cardiovascular disease. DGAT2 is a key regulator of hepatic very-low-density lipoprotein (VLDL) production, the primary carrier of triglycerides in the blood. By inhibiting hepatic triglyceride synthesis, this compound has the potential to lower plasma triglyceride levels, thereby reducing the risk of atherosclerosis and other cardiovascular complications.[1]

Cardioprotective Effects

Preclinical research suggests that inhibition of DGAT2 may have direct cardioprotective effects. In a mouse model, combined inhibition of DGAT1 and DGAT2 was shown to protect the heart against lipid accumulation induced by a high-fat diet, without negatively impacting cardiac function.[5] This suggests a potential role for this compound in preventing or treating cardiac steatosis and related cardiomyopathies.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the effects of DGAT2 inhibition in models of obesity, hyperlipidemia, and cardiac dysfunction.

Table 1: Effects of DGAT2 Inhibition on Body Weight and Adiposity in a High-Fat Diet (HFD) Mouse Model

ParameterTreatment GroupResultSignificance
Body Weight GainDGAT1/2 InhibitionAttenuatedp < 0.05
Fat MassDGAT1/2 InhibitionReducedNot Specified

Data adapted from a study involving co-inhibition of DGAT1 and DGAT2 in mice on a high-fat diet.[5]

Table 2: Effects of DGAT2 Inhibition on Plasma Lipids in a High-Fat Diet (HFD) Mouse Model

ParameterTreatment GroupResultSignificance
Serum TriglyceridesDGAT1/2 InhibitionReducedp < 0.01
Serum CholesterolDGAT1/2 InhibitionReducedNot Specified

Data adapted from a study involving co-inhibition of DGAT1 and DGAT2 in mice on a high-fat diet.[5]

Table 3: Effects of DGAT2 Inhibition on Cardiac Parameters in a High-Fat Diet (HFD) Mouse Model

ParameterTreatment GroupResultSignificance
Cardiac Triglyceride ContentDGAT1/2 InhibitionReducedp < 0.01
Basal Cardiac FunctionDGAT1/2 InhibitionUnaffectedNot Specified

Data adapted from a study involving co-inhibition of DGAT1 and DGAT2 in mice on a high-fat diet.[5]

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

Objective: To induce obesity and related metabolic dysfunctions in mice to evaluate the therapeutic efficacy of DGAT2 inhibitors.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Control diet (e.g., 10% kcal from fat)

  • DGAT2 inhibitor (e.g., this compound) or vehicle

  • Metabolic cages for monitoring food and water intake, and energy expenditure

  • Equipment for measuring body weight and composition (e.g., EchoMRI)

Procedure:

  • Acclimatize mice to individual housing for one week.

  • Randomize mice into two groups: control diet and HFD.

  • Provide ad libitum access to the respective diets and water for 12-16 weeks.

  • Monitor body weight and food intake weekly.

  • After the induction of obesity, randomize the HFD-fed mice into treatment (DGAT2 inhibitor) and vehicle control groups.

  • Administer the DGAT2 inhibitor or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Continue to monitor body weight, food intake, and body composition throughout the treatment period.

  • At the end of the study, collect blood and tissues for further analysis.

Hyperinsulinemic-Euglycemic Clamp for a ssessment of Insulin Sensitivity

Objective: To assess whole-body and tissue-specific insulin sensitivity in mice treated with a DGAT2 inhibitor.

Materials:

  • Anesthetized mice with indwelling catheters in the jugular vein and carotid artery

  • Infusion pumps

  • Human insulin

  • 20% dextrose solution

  • [3-³H]glucose tracer

  • Blood glucose meter

Procedure:

  • Fast mice for 5-6 hours prior to the clamp procedure.[6]

  • Initiate a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.[6]

  • After a basal period, start a continuous infusion of human insulin to achieve hyperinsulinemia.[7]

  • Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).[7]

  • Monitor blood glucose every 10 minutes from the carotid artery and adjust the dextrose infusion rate accordingly.[6]

  • The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.

  • Collect blood samples at the end of the clamp to determine glucose specific activity and calculate tissue-specific glucose uptake.

Measurement of Plasma Lipids

Objective: To quantify the levels of triglycerides, total cholesterol, HDL, and LDL in plasma samples from experimental animals.

Materials:

  • Plasma samples collected in EDTA-containing tubes

  • Commercial enzymatic colorimetric assay kits for triglycerides, total cholesterol, and HDL-cholesterol

  • Spectrophotometer or automated clinical chemistry analyzer

Procedure:

  • Collect whole blood from fasted animals and centrifuge to separate plasma.

  • Use commercial enzymatic kits to measure the concentrations of total cholesterol, triglycerides, and HDL-cholesterol according to the manufacturer's instructions.

  • Calculate LDL-cholesterol using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).[8]

  • Read the absorbance on a spectrophotometer and calculate the lipid concentrations based on a standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central role of DGAT2 in triglyceride synthesis and its impact on related metabolic pathways.

DGAT2_Pathway Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA AGPAT AcylCoA1 Fatty Acyl-CoA AcylCoA1->LPA PA Phosphatidic Acid LPA->PA LPAAT AcylCoA2 Fatty Acyl-CoA AcylCoA2->PA DAG Diacylglycerol (DAG) PA->DAG PAP TG Triglycerides (TG) DAG->TG DGAT2 AcylCoA3 Fatty Acyl-CoA AcylCoA3->TG Storage Lipid Droplet Storage TG->Storage This compound This compound DGAT2 DGAT2 This compound->DGAT2 Inhibits DGAT2_Metabolic_Impact This compound This compound (DGAT2 Inhibition) TGSynthesis Triglyceride Synthesis This compound->TGSynthesis Decreases AdiposeStorage Adipose TG Storage TGSynthesis->AdiposeStorage HepaticTG Hepatic TG Synthesis TGSynthesis->HepaticTG EctopicLipid Ectopic Lipid Deposition (Muscle, Liver) TGSynthesis->EctopicLipid Obesity Obesity AdiposeStorage->Obesity Reduces VLDL VLDL Secretion HepaticTG->VLDL PlasmaTG Plasma Triglycerides VLDL->PlasmaTG CVD Cardiovascular Disease PlasmaTG->CVD Reduces Risk InsulinResistance Insulin Resistance EctopicLipid->InsulinResistance T2D Type 2 Diabetes InsulinResistance->T2D Improves Experimental_Workflow Start Start: High-Fat Diet-Induced Obese Mouse Model Treatment Treatment Phase: This compound vs. Vehicle Start->Treatment BodyWeight Monitor: Body Weight & Composition Treatment->BodyWeight Metabolic Metabolic Assessment: - Hyperinsulinemic-Euglycemic Clamp - Glucose Tolerance Test Treatment->Metabolic Blood Blood Collection: Plasma Lipid Analysis Treatment->Blood Tissue Tissue Collection: - Liver - Adipose - Heart Treatment->Tissue Analysis Data Analysis & Interpretation BodyWeight->Analysis Metabolic->Analysis Blood->Analysis Tissue->Analysis

References

The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Hepatic Steatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of triglyceride (TG) synthesis and has emerged as a key therapeutic target for metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD). DGAT2 is highly expressed in the liver and preferentially utilizes fatty acids derived from de novo lipogenesis (DNL) for TG synthesis. Its inhibition has been shown to significantly reduce hepatic steatosis. This technical guide provides an in-depth overview of the function of DGAT2 in the liver, the molecular mechanisms by which it contributes to hepatic steatosis, and the effects of its modulation through genetic and pharmacological approaches. Detailed experimental protocols and quantitative data from key studies are presented to support further research and drug development in this area.

Core Function and Regulation of DGAT2 in the Liver

DGAT2 is an integral membrane protein primarily located in the endoplasmic reticulum (ER) of hepatocytes. It catalyzes the final and committed step in the synthesis of triglycerides by transferring an acyl-CoA to a diacylglycerol (DAG) molecule.[1][2] Unlike its isoform DGAT1, which preferentially esterifies exogenous fatty acids, DGAT2 has a higher affinity for newly synthesized fatty acids produced through DNL.[1][3] This makes DGAT2 a pivotal enzyme in the context of MASLD, where elevated DNL is a major contributor to fat accumulation in the liver.

The expression of the DGAT2 gene is regulated by nutritional and hormonal signals. In HepG2 cells, glucose has been shown to increase DGAT2 expression at the transcriptional level.[4] This induction is mediated by the synergistic action of the transcription factors Carbohydrate Response Element-Binding Protein (ChREBP) and Specificity Protein 1 (SP1).[4]

DGAT2 in the Pathophysiology of Hepatic Steatosis

The central role of DGAT2 in hepatic TG synthesis directly links its activity to the development of hepatic steatosis. Overexpression of DGAT2 in the liver of mice leads to a significant increase in hepatic triglyceride content and the development of fatty liver.[5] Conversely, inhibition or deletion of DGAT2 has been demonstrated to ameliorate hepatic steatosis in various preclinical models.

A Key Signaling Pathway: DGAT2, Phosphatidylethanolamine (B1630911), and SREBP-1c

Recent research has uncovered a novel signaling pathway through which DGAT2 influences hepatic lipid metabolism beyond its direct role in TG synthesis. Inhibition of DGAT2 shunts diacylglycerol towards the synthesis of phospholipids, leading to an increase in phosphatidylethanolamine (PE) levels within the endoplasmic reticulum.[3][6] This elevation in ER PE content inhibits the cleavage of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[3][6] The reduced activation of SREBP-1c leads to decreased expression of its target genes involved in fatty acid and triglyceride synthesis, thereby creating a dual mechanism for reducing hepatic steatosis: blocking TG synthesis directly and suppressing the entire lipogenic program.[3]

DGAT2_SREBP1c_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus DAG Diacylglycerol PE Phosphatidylethanolamine DAG->PE Shunted Pathway DGAT2 DGAT2 DAG->DGAT2 ACoA Acyl-CoA ACoA->DGAT2 TG Triglyceride pSREBP1c precursor SREBP-1c PE->pSREBP1c Inhibits Cleavage nSREBP1c nuclear SREBP-1c pSREBP1c->nSREBP1c nSREBP1c_nucleus nSREBP-1c nSREBP1c->nSREBP1c_nucleus Translocation DGAT2->TG Inhibitor DGAT2 Inhibitor Inhibitor->DGAT2 Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1, ACC) DNL De Novo Lipogenesis Lipogenic_Genes->DNL Leads to nSREBP1c_nucleus->Lipogenic_Genes Activates Transcription DNL->ACoA

Caption: DGAT2 inhibition reduces lipogenesis via the PE/SREBP-1c pathway.

Experimental Evidence and Quantitative Data

Genetic Models: Knockout and Overexpression Studies

The generation of hepatocyte-specific Dgat2 knockout (LivDgat2KO) mice has provided significant insights into its function. These mice are protected from diet-induced hepatic steatosis.

ModelDiet/ConditionChange in Hepatic TriglyceridesChange in Lipogenic Gene ExpressionReference
Hepatocyte-specific Dgat2 knockout (LivDgat2KO) miceFructose, Palmitate, Cholesterol (FPC) diet~70% reductionDecreased expression of DNL genes[1][7]
Adenoviral-mediated Dgat2 overexpression in miceStandard chow2.4-fold increaseIncreased Srebp1c mRNA[5]
Pharmacological Inhibition: ASOs and Small Molecules

Both antisense oligonucleotides (ASOs) and small molecule inhibitors targeting DGAT2 have demonstrated efficacy in reducing hepatic steatosis.

InterventionModelKey FindingsReference
DGAT2 Antisense Oligonucleotide (ASO)High-fat diet-induced obese mice>75% reduction in hepatic Dgat2 mRNA; marked reduction in hepatic TG content[8]
DGAT2 Antisense Oligonucleotide (ASO)ob/ob mice>75% reduction in hepatic Dgat2 mRNA; improved hepatic steatosis[8]
PF-06427878 (Small molecule inhibitor)Rats on Western-type dietReduction in hepatic and plasma TG concentrations[9][10]
PF-06427878 (Small molecule inhibitor)Healthy adult humans (Phase 1 trial)Reduced hepatic steatosis (measured by MRI-PDFF)[9][10]
DGAT2 Inhibitor (unspecified)C57BL/6J miceLiver TG reduced from 9.38 to 4.20 mg/g[3]
DGAT2 Inhibitor (unspecified)ob/ob mice51% reduction in liver TGs[3]

Detailed Experimental Protocols

Generation of Hepatocyte-Specific Dgat2 Knockout Mice

A common strategy to generate liver-specific knockout mice is the Cre-LoxP system.

Knockout_Workflow cluster_Breeding Breeding cluster_Validation Validation Methods Dgat2_flox Dgat2-floxed mice (loxP sites flanking exons 3-4) Cross X Dgat2_flox->Cross Alb_Cre Albumin-Cre mice (Cre recombinase driven by albumin promoter) Alb_Cre->Cross Offspring Offspring Genotyping Cross->Offspring LivDgat2KO Hepatocyte-specific Dgat2 Knockout (LivDgat2KO) mice Offspring->LivDgat2KO Validation Validation of Knockout LivDgat2KO->Validation qPCR qPCR of liver tissue (shows reduced Dgat2 mRNA) Validation->qPCR WesternBlot Western Blot of liver lysates (shows no detectable DGAT2 protein) Validation->WesternBlot

Caption: Workflow for generating hepatocyte-specific Dgat2 knockout mice.

Protocol Outline:

  • Animal Models: Acquire Dgat2flox/flox mice, where exons critical for enzyme function (e.g., exons 3 and 4) are flanked by loxP sites, and mice expressing Cre recombinase under the control of the albumin promoter (Alb-Cre), which is specific to hepatocytes.[1]

  • Breeding: Cross Dgat2flox/flox mice with Alb-Cre mice.

  • Genotyping: Screen offspring via PCR to identify mice carrying both the floxed Dgat2 alleles and the Alb-Cre transgene.

  • Validation: Confirm the knockout specifically in the liver by:

    • Quantitative PCR (qPCR): Measure Dgat2 mRNA levels in liver and other tissues (e.g., adipose tissue) to confirm liver-specific reduction.[1]

    • Western Blotting: Analyze liver protein lysates to confirm the absence of DGAT2 protein.[1]

DGAT2 Activity Assay

This assay measures the enzymatic activity of DGAT2 in liver microsomes.

Materials:

  • Liver microsomes (isolated from control and experimental animals)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl₂)

  • Bovine serum albumin (BSA)

  • 1,2-dioleoylglycerol (DAG) substrate

  • [¹⁴C]oleoyl-CoA (radiolabeled substrate)

  • Chloroform/methanol solution

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:ethyl ether:acetic acid)

Protocol Outline:

  • Reaction Setup: In a microcentrifuge tube, combine liver microsomal protein with the reaction buffer, BSA, and DAG.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).[11]

  • Termination: Stop the reaction by adding a chloroform/methanol solution.[11]

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation and Quantification: Separate the lipids using TLC. The spot corresponding to triglycerides is scraped, and the radioactivity is quantified using a scintillation counter to determine the amount of [¹⁴C]triglyceride formed.[11]

Quantification of Hepatic Triglycerides

A common and reliable method for quantifying liver TG content is the Folch method followed by a colorimetric or fluorometric assay.

Protocol Outline:

  • Homogenization: Homogenize a known weight of liver tissue in a chloroform/methanol mixture.[12]

  • Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.[12]

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent (e.g., isopropanol).

  • Quantification: Use a commercial triglyceride quantification kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured via a colorimetric or fluorometric reaction.[13]

Immunoblotting for SREBP-1c

This technique is used to measure the levels of both the precursor and the active nuclear form of SREBP-1c.

Protocol Outline:

  • Protein Extraction: Prepare nuclear and cytoplasmic protein extracts from liver tissue.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for SREBP-1.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. The precursor form will be a larger protein found in the cytoplasmic/membrane fraction, while the smaller, mature nuclear form will be in the nuclear fraction.[3][14]

Implications for Drug Development

The compelling preclinical and early clinical data for DGAT2 inhibitors highlight their potential as a therapeutic strategy for MASLD and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[9][10] By reducing hepatic steatosis, DGAT2 inhibition addresses a central pathogenic feature of the disease. The dual mechanism of action—directly blocking TG synthesis and indirectly suppressing de novo lipogenesis via the SREBP-1c pathway—makes it a particularly attractive target.

Ongoing clinical trials are evaluating the efficacy and safety of DGAT2 inhibitors, both as monotherapy and in combination with other agents, such as Acetyl-CoA Carboxylase (ACC) inhibitors.[15] These studies will be crucial in determining the long-term benefits of DGAT2 inhibition on liver histology, including inflammation and fibrosis, in patients with MASH.

Conclusion

DGAT2 is a pivotal enzyme in the pathogenesis of hepatic steatosis, primarily through its role in synthesizing triglycerides from fatty acids derived from de novo lipogenesis. A key signaling pathway has been identified where DGAT2 activity modulates ER phospholipid composition, which in turn regulates the master lipogenic transcription factor SREBP-1c. Genetic and pharmacological inhibition of DGAT2 has consistently demonstrated a significant reduction in liver fat in a variety of preclinical models and in early human trials. The detailed understanding of its function and the availability of robust experimental protocols will continue to drive the development of DGAT2 inhibitors as a promising therapeutic approach for the millions of individuals affected by MASLD/NASH.

References

The Developmental Journey of Ervogastat: A Pfizer DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ervogastat (PF-06865571) is an investigational, orally administered small molecule developed by Pfizer that selectively inhibits diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme plays a crucial role in the final step of triglyceride synthesis in the liver. By targeting DGAT2, this compound aims to reduce hepatic steatosis, a key driver of non-alcoholic steatohepatitis (NASH), a progressive liver disease with no currently approved treatments. This technical guide provides an in-depth overview of the developmental history of this compound, from its discovery and preclinical evaluation to its progression through clinical trials, both as a monotherapy and in combination with the acetyl-CoA carboxylase (ACC) inhibitor, Clesacostat (B8194134).

Introduction: The Rationale for DGAT2 Inhibition in NASH

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver fat accumulation (steatosis), inflammation, and hepatocyte injury, with or without fibrosis.[1][2] The progression of NASH can lead to cirrhosis, liver failure, and hepatocellular carcinoma. A central mechanism in the pathogenesis of NASH is the dysregulation of lipid metabolism, leading to an excess of triglycerides in the liver.[3]

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and fatty acyl-CoA to triglycerides.[3][4] Inhibition of DGAT2 presents a promising therapeutic strategy to decrease the production and storage of triglycerides in the liver, thereby addressing a fundamental cause of NASH.[3] Pfizer's interest in the DGAT2 mechanism stemmed from learnings from a previously discontinued (B1498344) NASH candidate, PF-06427878.[5][6] This earlier compound, despite showing promise, had suboptimal chemical properties for chronic use.[5] This led to the development of this compound (PF-06865571), a next-generation DGAT2 inhibitor with an improved profile.[5]

Discovery and Preclinical Development

Lead Optimization

The discovery of this compound was the result of a focused lead optimization program aimed at improving upon the initial DGAT2 inhibitor, PF-06427878. Key modifications included replacing a metabolically liable portion of the molecule with a 3,5-disubstituted pyridine (B92270) system and altering the amide group to a 3-THF group.[7][8] These changes were guided by metabolite identification studies and property-based drug design to enhance metabolic stability and reduce the potential for reactive metabolite formation.[7][8]

In Vitro Pharmacology

This compound is a potent and selective inhibitor of human DGAT2. It has vanishingly low potency against other related enzymes, including monoacylglycerol O-acyltransferases 1-3 (MOGAT1-3) and diacylglycerol O-acyltransferase 1 (DGAT1), with IC50 values greater than 50 μM for these off-targets.[9]

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Human DGAT217.2[10]
Rat DGAT2833[10]
Human Hepatocytes2.79[10]
Rat Hepatocytes6.02[10]
Monkey Hepatocytes2.13[10]
MGAT1-3, DGAT1>50,000[9]
Preclinical Animal Models

The efficacy of DGAT2 inhibition was evaluated in various preclinical models of metabolic disease. Early research with predecessor compounds demonstrated the potential of this mechanism. For instance, PF-06424439, another early DGAT2 inhibitor from Pfizer, had a human DGAT2 IC50 of 14 nM.[1] In rats, it showed a half-life of 1.4 hours and a clearance of 18 mL/min/kg.[1] In dogs, the half-life was 1.2 hours with a similar clearance.[1]

Studies in a mouse model of NASH using the earlier DGAT2 inhibitor PF-06427878 showed significant improvements in liver fat levels and hepatocellular ballooning, a key feature of NASH.[5] The treatment also led to a decrease in liver inflammation and reduced the expression of several genes involved in lipid synthesis, such as Srebp1c, Acc1, Fasn, and Scd1.[5]

A study in sucrose (B13894) diet-fed Sprague-Dawley rats using this compound (0.3, 3, 10, 30, or 90 mg/kg, orally twice daily for 7 days) demonstrated a reduction in plasma triglyceride levels.[10]

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials, both as a single agent and in combination with Clesacostat, an ACC inhibitor that acts upstream of DGAT2 in the fatty acid synthesis pathway.[4] The combination therapy is based on the rationale that inhibiting both the synthesis of fatty acids (with Clesacostat) and their esterification into triglycerides (with this compound) could lead to a more pronounced reduction in liver fat.[3]

Phase 1 Studies

A Phase 1, open-label, fixed-sequence, 2-period study (Protocol C2541007) was conducted in healthy adult male participants to assess the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled this compound.[11][12] The study involved a single 300 mg oral dose of [14C]PF-06865571 and an intravenous microtracer dose.[11] The study found two main metabolites, M2 and M6, which accounted for 37% and 11% of the radioactivity in plasma, respectively.[11]

Another Phase 1 study investigated the pharmacokinetic drug interaction between this compound and Clesacostat in healthy adults.[13] This study was crucial to support the development of the combination therapy.[13]

Phase 2a Study (C3711005)

A Phase 2a, randomized, double-blind, placebo-controlled study (Protocol C3711005) evaluated the pharmacodynamics and safety of this compound co-administered with Clesacostat in participants with presumed NASH.[14] The study assessed the change in liver fat content using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) over a 6-week treatment period.[14]

Table 2: Liver Fat Reduction in Phase 2a Study (C3711005) at 6 Weeks

Treatment GroupDoseMean Liver Fat Reduction (%)
APlacebo4[15]
BThis compound 25 mg BID + Clesacostat 10 mg BID54[15]
CThis compound 100 mg BID + Clesacostat 10 mg BID58[15]
DThis compound 300 mg QD + Clesacostat 20 mg QD60[15]
EThis compound 300 mg BID + Clesacostat 10 mg BID48[15]

The study concluded that the combination of this compound and Clesacostat may help lower liver fat levels in patients with NASH.[14]

Phase 2 MIRNA Study (NCT04321031)

The MIRNA (Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis) study is a large, randomized, double-blind, placebo-controlled Phase 2 trial designed to assess the efficacy and safety of various doses of this compound alone and in combination with Clesacostat in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[16][17][18] The primary endpoint of the study is the proportion of participants achieving either NASH resolution without worsening of fibrosis or at least a one-stage improvement in fibrosis without worsening of NASH at week 48.[16][19]

The study design includes multiple arms to evaluate a range of doses.[19]

Table 3: Treatment Arms in the MIRNA Phase 2 Study

ArmTreatment
1Placebo[19]
2This compound 25 mg BID[19]
3This compound 75 mg BID[19]
4This compound 150 mg BID[19]
5This compound 300 mg BID[19]
6This compound 150 mg BID + Clesacostat 5 mg BID[19]
7This compound 300 mg BID + Clesacostat 10 mg BID[19]

The FDA granted Fast Track designation to the this compound/Clesacostat combination therapy for the treatment of NASH with liver fibrosis, a decision based on nonclinical and Phase 2a study results.[2][20][21][22][23]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of DGAT2. This enzyme is located in the endoplasmic reticulum and catalyzes the final and rate-limiting step of triglyceride synthesis.

DGAT2_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT2->Triglyceride (TG) Catalyzes This compound This compound This compound->DGAT2 Inhibits

Figure 1: this compound's inhibition of the DGAT2-mediated final step of triglyceride synthesis.

By blocking DGAT2, this compound directly reduces the synthesis of new triglycerides in the liver. Additionally, preclinical studies with DGAT2 inhibitors suggest an indirect effect on the expression of multiple genes involved in lipid metabolism, further contributing to the reduction of hepatic steatosis.[3]

Experimental Protocols

In Vitro DGAT2 Enzyme Inhibition Assay (General Protocol)

A general protocol to determine the IC50 of a DGAT2 inhibitor is as follows:

  • Enzyme Source: Microsomes from Sf9 insect cells or HEK293 cells overexpressing human DGAT2 are prepared.

  • Inhibitor Preparation: Serial dilutions of the test compound (e.g., this compound) are made in DMSO.

  • Reaction Mixture: The assay buffer, DGAT2 enzyme source, and the test inhibitor at various concentrations are combined in a reaction tube.

  • Pre-incubation: The mixture is pre-incubated for a defined period at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture, which includes diacylglycerol and a radiolabeled fatty acyl-CoA.

  • Incubation: The reaction is incubated for a specific time at 37°C, ensuring the reaction proceeds in the linear range.

  • Lipid Extraction and Separation: The reaction is stopped, and lipids are extracted. The lipids are then separated using thin-layer chromatography (TLC).

  • Quantification and Analysis: The amount of radiolabeled triglyceride is quantified using a scintillation counter. The percentage of inhibition at each inhibitor concentration is calculated to determine the IC50 value.

DGAT2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare DGAT2 Enzyme Source B Incubate Enzyme, Substrates, and this compound at 37°C A1->B A2 Prepare Substrate Mix (DAG + Radiolabeled Acyl-CoA) A2->B A3 Prepare Serial Dilutions of this compound A3->B C1 Stop Reaction and Extract Lipids B->C1 C2 Separate Lipids by TLC C1->C2 C3 Quantify Radiolabeled TG C2->C3 C4 Calculate % Inhibition and IC50 C3->C4

Figure 2: General workflow for an in vitro DGAT2 enzyme inhibition assay.
Preclinical High-Fat Diet Animal Model (General Protocol)

A common preclinical model to evaluate the efficacy of anti-NASH compounds involves feeding rodents a high-fat diet.

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.

  • Acclimation: Animals are acclimated for a week with standard chow and water.

  • Diet Induction: A high-fat, high-fructose, and/or high-cholesterol diet is provided to induce features of NASH. A control group receives a standard diet.

  • Treatment: After a period of diet induction to establish the disease phenotype, animals are treated with the test compound (e.g., this compound) or vehicle control via oral gavage for a specified duration.

  • Monitoring: Body weight, food and water intake, and clinical signs are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, blood and liver tissue are collected. Plasma is analyzed for triglycerides, cholesterol, and liver enzymes (ALT, AST). Liver tissue is analyzed for triglyceride content and histological features of NASH (steatosis, inflammation, ballooning, and fibrosis).

Clinical Trial Protocol: MIRNA Study (NCT04321031) - Key Aspects
  • Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.[16][19]

  • Participants: Adults with biopsy-confirmed NASH and liver fibrosis stage 2 or 3.[16][19]

  • Interventions: Multiple dose arms of this compound monotherapy and combination therapy with Clesacostat, compared to placebo.[19]

  • Primary Endpoint: The proportion of participants achieving histological improvement at week 48, defined as either NASH resolution without worsening of fibrosis, or at least a one-stage improvement in fibrosis without worsening of NASH.[16][19]

  • Key Assessments: Liver biopsies at baseline and week 48, MRI-PDFF to assess liver fat, and monitoring of safety and tolerability.[16][19]

Conclusion

The development of this compound represents a targeted approach to treating NASH by inhibiting DGAT2, a key enzyme in hepatic triglyceride synthesis. Preclinical studies demonstrated the potential of this mechanism, and the lead optimization program yielded a compound with favorable properties for clinical development. Phase 1 and 2a clinical trials have provided encouraging data on the ability of this compound, particularly in combination with Clesacostat, to reduce liver fat. The ongoing Phase 2 MIRNA study will provide more definitive evidence on the efficacy and safety of this compound in treating patients with advanced NASH. The developmental history of this compound underscores the importance of a mechanism-based approach to drug discovery for complex metabolic diseases like NASH.

References

Ervogastat's Mechanism of Action: A Technical Guide to the Inhibition of Triglyceride Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Ervogastat (PF-06865571) is an orally administered, potent, and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is the critical enzyme that catalyzes the final, committed step in the synthesis of triglycerides (TGs) in the liver.[3][4] By targeting this enzyme, this compound directly addresses a core mechanism in the pathogenesis of metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH). This inhibition leads to a significant reduction in hepatic steatosis (liver fat accumulation) and a decrease in circulating plasma triglycerides.[5][6][7] Clinical and preclinical data support its efficacy in reducing key markers of MASH, positioning it as a promising therapeutic agent, both as a monotherapy and in combination with other metabolic modulators.[7][8] This document provides a detailed overview of the triglyceride synthesis pathway, this compound's mechanism of action, supporting quantitative data, and the experimental protocols used to validate its effects.

The Central Role of DGAT2 in Triglyceride Synthesis

Triglyceride synthesis is a fundamental metabolic process. In the liver, the primary pathway involves the esterification of glycerol-3-phosphate with fatty acyl-CoAs. The final and rate-limiting step is the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride. This reaction is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes.[3][4]

Two main isoforms exist, DGAT1 and DGAT2. While they perform the same catalytic function, they belong to different gene families and have distinct tissue distributions and substrate preferences.[3] DGAT2 is the predominant isoform in the liver and is preferentially utilized for synthesizing triglycerides from newly made fatty acids via de novo lipogenesis (DNL).[9] Its central role in hepatic TG accumulation makes it a prime therapeutic target for MASH.[10]

cluster_pathway Canonical Triglyceride Synthesis Pathway Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT Fatty Acyl-CoA1 Fatty Acyl-CoA Fatty Acyl-CoA1->Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid AGPAT Fatty Acyl-CoA2 Fatty Acyl-CoA Fatty Acyl-CoA2->Phosphatidic Acid Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) PAP Triglyceride (TG) Triglyceride (TG) Diacylglycerol (DAG)->Triglyceride (TG) DGAT1 / DGAT2 Fatty Acyl-CoA3 Fatty Acyl-CoA Fatty Acyl-CoA3->Triglyceride (TG)

Caption: The final, rate-limiting step of triglyceride synthesis catalyzed by DGAT enzymes.

This compound's Direct and Selective Inhibition of DGAT2

This compound is a systemically acting inhibitor designed for high potency and selectivity against the DGAT2 enzyme.[2] Its mechanism of action is the direct blockade of the DGAT2 catalytic site, preventing the esterification of diacylglycerol into triglycerides. This leads to a reduction in the synthesis and accumulation of triglycerides within hepatocytes.[1][4]

Crucially, this compound demonstrates high selectivity for DGAT2 over DGAT1 and other related enzymes like monoacylglycerol O-acyltransferases (MOGATs), with an IC50 >50 μM for these off-targets.[10] This specificity is vital, as non-selective or DGAT1-focused inhibition has been associated with significant gastrointestinal adverse events, which are not a feature of this compound's profile.[1][3]

cluster_substrates Substrates This compound This compound DGAT2 DGAT2 Enzyme This compound->DGAT2 Inhibits TG_Synthesis Triglyceride Synthesis DGAT2->TG_Synthesis Catalyzes DAG Diacylglycerol (DAG) DAG->TG_Synthesis AcylCoA Fatty Acyl-CoA AcylCoA->TG_Synthesis Blocked BLOCKED TG_Synthesis->Blocked

Caption: this compound directly inhibits the DGAT2 enzyme, blocking triglyceride synthesis.

Downstream Metabolic Consequences of DGAT2 Inhibition

The inhibition of DGAT2 by this compound initiates a cascade of favorable downstream metabolic effects beyond simply reducing triglyceride storage.

  • Reduced De Novo Lipogenesis (DNL): DGAT2 inhibition is associated with the reduced expression of genes essential for DNL.[1][3] This includes the downregulation of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master transcriptional regulator of lipogenesis.[5]

  • Decreased VLDL Secretion: By limiting the availability of triglycerides for packaging, DGAT2 inhibition leads to decreased secretion of very low-density lipoprotein-triglyceride (VLDL-TG) from the liver into circulation.[1]

  • Mitigation of ACCi-induced Hypertriglyceridemia: Acetyl-CoA carboxylase (ACC) inhibitors, another class of drugs for MASH, can cause an on-target side effect of elevated circulating triglycerides. Co-administration of this compound has been shown to effectively mitigate this increase, demonstrating synergistic potential in combination therapy.[7][8]

cluster_effects Downstream Metabolic Effects This compound This compound DGAT2 DGAT2 Inhibition This compound->DGAT2 TG_Pool Reduced Hepatic Triglyceride Pool DGAT2->TG_Pool SREBP1c Downregulation of SREBP1c Activity TG_Pool->SREBP1c VLDL Decreased VLDL-TG Secretion TG_Pool->VLDL Steatosis Reduced Hepatic Steatosis TG_Pool->Steatosis DNL_Genes Reduced Expression of Lipogenic Genes SREBP1c->DNL_Genes Plasma_TG Lower Plasma Triglycerides VLDL->Plasma_TG

Caption: Downstream signaling effects resulting from this compound-mediated DGAT2 inhibition.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in both preclinical models and human clinical trials, showing consistent, dose-dependent reductions in hepatic and plasma triglycerides.

Table 1: Preclinical Efficacy in a Rodent Model of Hepatic Steatosis

Data from a study where rats on a Western diet were treated orally for 8 days.[9]

Treatment GroupDosePlasma Triglyceride ReductionLiver Triglyceride Reduction
DGAT2 InhibitorHigh Dose71%48%
Table 2: Clinical Efficacy in Patients with NAFLD (Phase 2a)

A 14-day study in adult patients with NAFLD demonstrated the following outcomes.[5][6]

ParameterOutcome
Liver Fat (by MRI-PDFF)Dose-dependent reductions
Serum TriglyceridesDose-dependent reductions
Table 3: Dosing Arms of the MIRNA Phase 2 Study in MASH Patients (NCT04321031)

This 48-week study evaluated multiple doses of this compound as a monotherapy and in combination.[8][11]

Treatment ArmDrug(s)DoseFrequency
1PlaceboN/ATwice Daily
2This compound25 mgTwice Daily
3This compound75 mgTwice Daily
4This compound150 mgTwice Daily
5This compound300 mgTwice Daily
6This compound + Clesacostat (B8194134)150 mg + 5 mgTwice Daily
7This compound + Clesacostat300 mg + 10 mgTwice Daily

Key Experimental Methodologies

The mechanism and efficacy of this compound were elucidated through a series of robust in vitro, preclinical, and clinical experimental protocols.

Protocol 1: In Vitro DGAT2 Inhibition Assay in Human Hepatocytes

This cellular assay measures the direct inhibitory effect of a compound on triglyceride synthesis.[9]

  • Cell System: Cryopreserved primary human hepatocytes.

  • Assay Principle: Cells are incubated with the test compound (e.g., this compound) and a radiolabeled precursor, [¹⁴C]glycerol. A selective DGAT1 inhibitor is often included to ensure the observed activity is specific to DGAT2-mediated synthesis.

  • Measurement: The incorporation of [¹⁴C]glycerol into triglycerides is quantified. Lipids are extracted from the cells and separated using thin-layer chromatography (TLC).

  • Endpoint: The amount of radioactivity in the triglyceride band is measured to determine the rate of synthesis. The IC₅₀ (half-maximal inhibitory concentration) is calculated to represent the compound's potency.

cluster_workflow Workflow: In Vitro DGAT2 Inhibition Assay A 1. Culture primary human hepatocytes B 2. Add test compound (this compound) and [14C]glycerol A->B C 3. Incubate to allow TG synthesis B->C D 4. Lyse cells and extract total lipids C->D E 5. Separate lipids via Thin-Layer Chromatography (TLC) D->E F 6. Quantify radioactivity in TG band E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for determining the in vitro potency of DGAT2 inhibitors.
Protocol 2: Rodent Model of Diet-Induced Hepatic Steatosis

This in vivo model is used to assess the effect of a compound on liver and plasma lipids in a disease-relevant context.[9]

  • Model: Rats are fed a high-fat, high-sucrose, high-cholesterol "Western" diet to induce hepatic steatosis and hyperlipidemia.

  • Dosing: Animals are treated orally with the test compound (e.g., this compound) or a vehicle control, typically once or twice daily for a period of several days to weeks (e.g., 8 days).

  • Sample Collection: At the end of the treatment period, blood and liver tissue are collected.

  • Endpoints:

    • Plasma is analyzed for triglyceride concentrations.

    • Liver tissue is homogenized, lipids are extracted, and hepatic triglyceride content is quantified.

Protocol 3: Clinical Assessment of Liver Fat via MRI-PDFF

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive, quantitative imaging biomarker used as a primary endpoint in clinical trials for MASH.[6]

  • Procedure: Patients undergo an MRI scan of their liver. The technique differentiates the signal from protons in water versus those in fat (triglycerides).

  • Quantification: Specialized software calculates the fraction of the liver volume occupied by fat, providing a precise and reproducible measurement of hepatic steatosis.

  • Application: In clinical studies like the Phase 2a trial of this compound and the MIRNA study, the primary endpoint is often the relative or absolute change in MRI-PDFF from baseline to the end of treatment, providing a direct measure of the drug's effect on liver fat.[6][11]

Conclusion

This compound represents a targeted therapeutic approach for MASH by selectively inhibiting DGAT2, the enzyme responsible for the final step of triglyceride synthesis in the liver. This mechanism directly reduces the accumulation of hepatic triglycerides, a hallmark of MASH, and favorably modulates related metabolic pathways, including de novo lipogenesis and VLDL secretion.[1][3][5] Robust quantitative data from preclinical models and human clinical trials confirm its ability to lower both liver fat and circulating triglycerides in a dose-dependent manner.[5][9] The detailed experimental protocols outlined herein provide the foundation for its development and validation. With its well-defined mechanism and promising efficacy profile, this compound stands as a significant candidate for the treatment of MASH and related metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Ervogastat, a DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ervogastat (PF-06865571) is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1][2] DGAT2 is a promising therapeutic target for metabolic diseases, including non-alcoholic steatohepatitis (NASH). These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against DGAT2.

DGAT2 Signaling Pathway in Triglyceride Synthesis

DGAT2 catalyzes the final step in the de novo synthesis of triglycerides, converting diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride. This process is central to energy storage in the form of lipid droplets. Inhibition of DGAT2 by this compound directly blocks this conversion, leading to a reduction in triglyceride synthesis.

DGAT2_Pathway cluster_ER Endoplasmic Reticulum cluster_storage Lipid Storage G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG Acyl-CoA LipidDroplet Lipid Droplet TG->LipidDroplet AcylCoA Fatty Acyl-CoA AcylCoA->LPA AcylCoA->PA AcylCoA->TG DGAT2 DGAT2 DGAT2->TG This compound This compound This compound->DGAT2 Inhibition

Caption: The DGAT2 pathway in triglyceride synthesis and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in both biochemical and cell-based assays. The following table summarizes the key quantitative data.

Assay TypeEnzyme/Cell TypeSpeciesIC50 (nM)
Biochemical AssayDGAT2Human17.2
Biochemical AssayDGAT2Rat833
Cell-Based AssayPrimary HepatocytesHuman2.79
Cell-Based AssayPrimary HepatocytesRat6.02
Cell-Based AssayPrimary HepatocytesMonkey2.13
Selectivity AssayDGAT1, MGAT1, MGAT2, MGAT3Human>50,000

Data sourced from ProbeChem product information.[1][2]

Experimental Protocols

Biochemical Assay for DGAT2 Inhibition (Radiometric)

This protocol describes the determination of this compound's IC50 value against human DGAT2 using a radiometric assay.

Experimental Workflow:

Caption: Workflow for the biochemical DGAT2 inhibition assay.

Materials:

  • Human DGAT2 enzyme (e.g., microsomes from Sf9 or HEK293 cells overexpressing human DGAT2)

  • This compound

  • 1,2-Dioleoyl-sn-glycerol (B52968) (DAG)

  • [1-14C]oleoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mg/mL BSA

  • DMSO

  • Lipid extraction solvents (e.g., chloroform/methanol 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid 80:20:1 v/v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the human DGAT2 enzyme preparation.

    • Add the diluted this compound or DMSO (for vehicle control).

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare a substrate mix of 1,2-dioleoyl-sn-glycerol and [1-14C]oleoyl-CoA in assay buffer.

    • Initiate the reaction by adding the substrate mix to the pre-incubated enzyme-inhibitor mixture.

    • Incubate for 15-30 minutes at 37°C. The reaction time should be within the linear range of product formation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding chloroform/methanol (2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • TLC Separation:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in a chamber with the developing solvent.

    • Allow the solvent to migrate up the plate.

  • Quantification:

    • Identify the triglyceride spot on the TLC plate (a standard can be run in parallel).

    • Scrape the silica (B1680970) corresponding to the triglyceride spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for DGAT2 Inhibition (Radiolabeled Glycerol Incorporation)

This protocol outlines a method to measure the inhibitory effect of this compound on triglyceride synthesis in a cellular context using cryopreserved human hepatocytes.

Experimental Workflow:

Caption: Workflow for the cell-based DGAT2 inhibition assay.

Materials:

  • Cryopreserved human hepatocytes

  • Cell culture medium (e.g., Williams' Medium E) with appropriate supplements

  • This compound

  • [14C]Glycerol

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., hexane/isopropanol 3:2 v/v)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture:

    • Thaw and plate cryopreserved human hepatocytes in multi-well plates according to the supplier's instructions.

    • Allow the cells to adhere and recover for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Radiolabeling:

    • Add [14C]Glycerol to each well and incubate for 4-6 hours to allow for its incorporation into newly synthesized triglycerides.

  • Cell Lysis and Lipid Extraction:

    • Remove the medium and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate.

    • Extract the total lipids from the lysate using hexane/isopropanol.

  • Quantification:

    • Transfer a portion of the lipid extract to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Normalization:

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA assay or similar method.

    • Normalize the radioactivity counts to the protein concentration for each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of [14C]Glycerol incorporation into triglycerides for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

These protocols provide robust and reproducible methods for the in vitro characterization of this compound as a DGAT2 inhibitor. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and intracellular metabolism. The provided quantitative data and workflows serve as a valuable resource for researchers in the field of metabolic drug discovery.

References

Application Notes and Protocols for Assessing Ervogastat Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ervogastat (PF-06865571) is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1][2][3][4][5][6] DGAT2 catalyzes the esterification of diacylglycerol (DAG) to form triglycerides (TG), which are subsequently stored in lipid droplets.[2][5] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) by reducing the accumulation of triglycerides in the liver.[2][3][6] These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture models by quantifying its effects on intracellular lipid accumulation and cell viability.

Mechanism of Action of this compound

This compound specifically targets DGAT2, which is predominantly expressed in the liver and adipose tissue.[2][6] By inhibiting DGAT2, this compound blocks the final and committed step in triglyceride synthesis from diacylglycerol and acyl-CoA. This leads to a reduction in the overall synthesis of triglycerides and consequently, a decrease in the formation and size of intracellular lipid droplets. The efficacy of this compound can, therefore, be assessed by measuring these downstream effects. This compound has been shown to have very low activity against DGAT1 (IC50 >50 μM), highlighting its selectivity.[2][6]

cluster_0 Triglyceride Synthesis Pathway Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Glycerol-3-P Glycerol-3-P DAG Diacylglycerol (DAG) Glycerol-3-P->DAG Multiple Steps Acyl-CoA->DAG TG Triglycerides (TG) DAG->TG Acyl-CoA Lipid_Droplets Lipid Droplet Formation TG->Lipid_Droplets DGAT2 DGAT2 DGAT2->DAG This compound This compound This compound->DGAT2 Inhibits

Figure 1: Simplified signaling pathway of triglyceride synthesis and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in a cell culture setting. A human hepatoma cell line, such as Huh7, is a suitable model for these studies due to its relevance in hepatic lipid metabolism.[3][7][8][9][10]

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing Huh7 cells and treating them with this compound to induce a measurable effect on lipid accumulation.

Materials:

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle control)

  • Oleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding:

    • Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells into the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, a seeding density of 1 x 10⁴ cells per well is recommended.[3]

  • Induction of Lipid Accumulation (Optional but Recommended):

    • To enhance lipid droplet formation and provide a larger dynamic range for observing the inhibitory effects of this compound, cells can be treated with oleic acid complexed to BSA.

    • Prepare a 5 mM oleic acid/BSA solution by slowly adding a 100 mM stock of oleic acid in ethanol (B145695) to a 10% BSA solution in sterile PBS with stirring.[3]

    • Incubate the oleic acid-BSA complex at 37°C for 1 hour.

    • Replace the cell culture medium with a medium containing the desired concentration of the oleic acid-BSA complex (e.g., 0.5-1 mM).[3]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution to the desired final concentrations in the cell culture medium (with or without oleic acid).

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

    • Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the cells for a suitable period to observe the effects of this compound, typically 24-48 hours.[3]

Start Start Seed_Cells Seed Huh7 cells in culture plates Start->Seed_Cells Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Prepare_OA_BSA Prepare Oleic Acid-BSA Complex Incubate_24h->Prepare_OA_BSA Add_OA_this compound Add medium with OA-BSA and this compound (or vehicle control) to cells Prepare_OA_BSA->Add_OA_this compound Incubate_24_48h Incubate for 24-48h Add_OA_this compound->Incubate_24_48h Proceed_to_Assay Proceed to downstream assays (MTT, TG quantification, Staining) Incubate_24_48h->Proceed_to_Assay End End Proceed_to_Assay->End

Figure 2: Workflow for cell culture and treatment with this compound.

Protocol 2: Assessment of Cell Viability using MTT Assay

It is crucial to determine if the observed reduction in lipid accumulation is due to the specific inhibitory effect of this compound or a consequence of general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][11][12][13]

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • MTT Addition:

    • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[12][13]

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[12][13]

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.[12]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer.

Start Start with treated cells in 96-well plate Add_MTT Add MTT solution to each well Start->Add_MTT Incubate_4h Incubate for 4h at 37°C Add_MTT->Incubate_4h Add_Solubilization_Solution Add solubilization solution Incubate_4h->Add_Solubilization_Solution Incubate_Overnight Incubate overnight at 37°C Add_Solubilization_Solution->Incubate_Overnight Measure_Absorbance Measure absorbance at 570 nm Incubate_Overnight->Measure_Absorbance End End Measure_Absorbance->End

Figure 3: Workflow for the MTT cell viability assay.

Protocol 3: Quantification of Intracellular Triglycerides

This protocol describes a quantitative method to measure the total intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.

Materials:

  • Treated cells in a 6-well or 12-well plate

  • PBS

  • Cell lysis buffer (e.g., containing 5% NP-40 or as provided in the kit)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Homogenizer or sonicator

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After treatment with this compound, wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer to each well and scrape the cells.

    • Homogenize or sonicate the cell lysate to ensure complete lysis.[14]

  • Triglyceride Assay:

    • Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves:

      • Adding lipase (B570770) to the samples to hydrolyze triglycerides into glycerol (B35011) and free fatty acids.[15]

      • A series of enzymatic reactions that lead to the generation of a colored or fluorescent product.

      • Incubating the reaction mixture for a specified time at room temperature or 37°C.[14][15]

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

  • Normalization:

    • Determine the protein concentration of the cell lysates (e.g., using a BCA assay) and normalize the triglyceride content to the total protein content.

Start Start with treated cells Wash_Cells Wash cells with PBS Start->Wash_Cells Lyse_Cells Lyse cells and homogenize Wash_Cells->Lyse_Cells Perform_TG_Assay Perform triglyceride assay (as per kit instructions) Lyse_Cells->Perform_TG_Assay Measure_Signal Measure absorbance or fluorescence Perform_TG_Assay->Measure_Signal Normalize_to_Protein Normalize triglyceride content to protein concentration Measure_Signal->Normalize_to_Protein End End Normalize_to_Protein->End

Figure 4: Workflow for intracellular triglyceride quantification.

Protocol 4: Visualization of Lipid Droplets by Oil Red O Staining

Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in cells.[2][16][17] The intensity of the red stain is proportional to the amount of accumulated lipid.

Materials:

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes.[18]

  • Staining:

    • Wash the cells twice with water.

    • Incubate the cells with 60% isopropanol for 5 minutes.[18]

    • Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered.

    • Incubate for 10-20 minutes at room temperature.[18]

  • Washing and Counterstaining:

    • Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.[18]

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.[18]

  • Visualization:

    • Add water to the wells to prevent the cells from drying out.

    • Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.

Start Start with treated cells Fix_Cells Fix cells with formalin Start->Fix_Cells Wash_and_Incubate_Isopropanol Wash with water and incubate with 60% isopropanol Fix_Cells->Wash_and_Incubate_Isopropanol Stain_Oil_Red_O Stain with Oil Red O working solution Wash_and_Incubate_Isopropanol->Stain_Oil_Red_O Wash_and_Counterstain Wash with water and (optional) counterstain with Hematoxylin Stain_Oil_Red_O->Wash_and_Counterstain Visualize Visualize under microscope Wash_and_Counterstain->Visualize End End Visualize->End Start Start with treated cells Prepare_Staining_Solution Prepare Nile Red working solution (with optional Hoechst stain) Start->Prepare_Staining_Solution Wash_and_Stain Wash cells and add staining solution Prepare_Staining_Solution->Wash_and_Stain Incubate_10_30min Incubate for 10-30 min, protected from light Wash_and_Stain->Incubate_10_30min Wash_Cells Wash cells with PBS Incubate_10_30min->Wash_Cells Image_or_Quantify Image with fluorescence microscope or quantify with plate reader Wash_Cells->Image_or_Quantify End End Image_or_Quantify->End

References

Measuring Ervogastat in Biological Samples: A Guide to Bioanalytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ervogastat in biological samples. The primary focus is on a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted technique for the bioanalysis of small molecule drugs.

Introduction to this compound

This compound (PF-06865571) is an investigational small molecule drug that acts as a selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] It has the chemical formula C₂₁H₂₁N₅O₄ and a molar mass of 407.430 g·mol⁻¹.[1] Understanding the pharmacokinetic profile of this compound is crucial for its clinical development, necessitating sensitive and specific analytical methods to measure its concentration in biological matrices such as plasma.

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs like this compound in complex biological fluids. This technique offers high sensitivity, selectivity, and a wide dynamic range, allowing for accurate measurement of drug concentrations.

A validated bioanalytical method for this compound in human plasma has been developed and utilized in clinical studies. This method typically involves a liquid-liquid extraction (LLE) step for sample preparation, followed by analysis using an HPLC system coupled to a tandem mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.

ParameterTypical Value
Linearity Range 0.250 - 250 ng/mL
Accuracy Within ±15% of nominal concentration
Precision (CV%) ≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.250 ng/mL
Recovery >85%
Internal Standard Stable Isotope Labeled this compound

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a representative LLE procedure for extracting this compound from human plasma.

Materials:

  • Human plasma samples (stored at -70°C)

  • This compound calibration standards and quality control (QC) samples

  • Internal standard (IS) working solution (Stable Isotope Labeled this compound in 50:50 acetonitrile:water)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • Vortex each tube to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube (except for blank samples, to which 25 µL of 50:50 acetonitrile:water is added).

  • Vortex briefly to mix.

  • Add 500 µL of MTBE to each tube.

  • Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new set of clean tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines typical instrumental parameters for the analysis of this compound.

Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is suitable for the separation of this compound.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Increase the percentage of Mobile Phase B to elute this compound and its internal standard.

    • Return to the initial conditions to re-equilibrate the column.

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard. The exact mass transitions should be optimized for the specific instrument used.

  • Typical ESI Source Parameters:

    • Capillary Voltage: Optimized for maximum signal (e.g., 3.5 kV).

    • Source Temperature: e.g., 150°C.

    • Desolvation Temperature: e.g., 400°C.

    • Gas Flows (Nebulizer, Drying Gas): Optimized for the specific instrument and mobile phase flow rate.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_mtbe Add MTBE & Vortex add_is->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms Tandem MS Detection (ESI+) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for this compound analysis.

logical_relationship cluster_method Bioanalytical Method cluster_validation Method Validation Parameters cluster_outcome Outcome sample_prep Sample Preparation (Liquid-Liquid Extraction) analysis Instrumental Analysis (LC-MS/MS) sample_prep->analysis accuracy Accuracy analysis->accuracy precision Precision analysis->precision linearity Linearity analysis->linearity sensitivity Sensitivity (LLOQ) analysis->sensitivity selectivity Selectivity analysis->selectivity stability Stability analysis->stability reliable_data Reliable Pharmacokinetic Data accuracy->reliable_data precision->reliable_data linearity->reliable_data sensitivity->reliable_data selectivity->reliable_data stability->reliable_data

Caption: Key aspects of bioanalytical method validation.

References

Application Notes and Protocols: Quantifying Liver Fat Reduction by Ervogastat Utilizing MRI-PDFF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ervogastat (PF-06865571) is an investigational, orally administered small molecule that acts as a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] This enzyme is crucial in the final step of triglyceride synthesis in the liver.[2] By inhibiting DGAT2, this compound aims to reduce the accumulation of fat in the liver (hepatic steatosis), a key characteristic of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).[2][3]

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) has emerged as a highly accurate and reproducible non-invasive biomarker for quantifying liver fat. It provides a quantitative measure of the fraction of protons in tissue that are bound to fat. This technique is increasingly being used in clinical trials to assess the efficacy of therapeutic agents aimed at reducing hepatic steatosis.

These application notes provide a comprehensive overview of the use of MRI-PDFF to quantify the reduction in liver fat in response to treatment with this compound, based on methodologies used in recent clinical trials.

Mechanism of Action of this compound

This compound selectively inhibits the DGAT2 enzyme, which is predominantly expressed in the liver and adipose tissue. DGAT2 catalyzes the final and committed step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2]

By inhibiting DGAT2, this compound blocks the synthesis of new triglycerides in the liver, thereby reducing the overall lipid droplet accumulation within hepatocytes.[2] This targeted inhibition is a promising therapeutic strategy for mitigating hepatic steatosis, a central driver of NASH pathogenesis.[3]

Signaling Pathway of this compound in Hepatocytes

Ervogastat_Mechanism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_er Endoplasmic Reticulum Ervogastat_blood This compound Ervogastat_cell This compound Ervogastat_blood->Ervogastat_cell Uptake FattyAcids Fatty Acids DAG Diacylglycerol (DAG) FattyAcids->DAG Glycerol Glycerol Glycerol->DAG DGAT2 DGAT2 Enzyme DAG->DGAT2 Acyl-CoA Triglycerides Triglycerides LipidDroplet Lipid Droplet (Hepatic Steatosis) Triglycerides->LipidDroplet Accumulation DGAT2->Triglycerides Catalyzes Ervogastat_cell->DGAT2 Inhibits

Mechanism of this compound in reducing hepatic triglyceride synthesis.

Quantifying Liver Fat Reduction with MRI-PDFF

MRI-PDFF is a validated imaging biomarker that provides a quantitative assessment of the fraction of mobile protons attributable to fat within a given voxel of tissue. It is a highly sensitive and reproducible method for measuring changes in hepatic steatosis over time.

Clinical Trial Evidence: The MIRNA Study (NCT04321031)

A pivotal phase 2, randomized, double-blind, placebo-controlled study, known as the MIRNA trial, evaluated the efficacy and safety of this compound in patients with biopsy-confirmed NASH and fibrosis. While the primary endpoints of this study were histological, a key secondary endpoint involved the assessment of liver fat change using MRI-PDFF.

Data Presentation

The following tables summarize the treatment arms and available results from the MIRNA trial. It is important to note that while the study design and primary outcomes have been published, the specific quantitative MRI-PDFF data showing the mean or median percent change from baseline for each treatment arm has not been publicly released in detail as of the latest available information. The tables are therefore structured to present the study design and will be updated as more specific data becomes available.

Table 1: this compound Monotherapy and Placebo Arms in the MIRNA Trial

Treatment ArmDosageAdministrationDurationNumber of Patients (N)MRI-PDFF Mean % Change from Baseline
Placebo-Twice Daily48 Weeks34Data Not Available
This compound25 mgTwice Daily48 Weeks35Data Not Available
This compound75 mgTwice Daily48 Weeks48Data Not Available
This compound150 mgTwice Daily48 Weeks42Data Not Available
This compound300 mgTwice Daily48 Weeks31Data Not Available

Table 2: this compound in Combination with Clesacostat (B8194134) in the MIRNA Trial

Treatment ArmDosageAdministrationDurationNumber of Patients (N)MRI-PDFF Mean % Change from Baseline
This compound + Clesacostat150 mg + 5 mgTwice Daily48 Weeks35Data Not Available
This compound + Clesacostat300 mg + 10 mgTwice Daily48 Weeks30Data Not Available

Experimental Protocols

MRI-PDFF Protocol for Liver Fat Quantification (Based on the MIRNA Trial)

The following protocol is based on the methodology described for the imaging substudy of the MIRNA (NCT04321031) clinical trial.

1. Patient Preparation:

  • Patients are required to fast for a minimum of 4 hours prior to the MRI scan. Water is permitted.

2. MRI System:

  • The protocol is standardized for use across multiple clinical sites and MRI scanner vendors (e.g., Siemens, GE, Philips) with a field strength of 1.5T or 3T.

3. Image Acquisition:

  • A two-dimensional, multi-echo spoiled gradient-recalled echo (GRE) pulse sequence is utilized.

  • A minimum of six echoes are acquired to allow for the separation of water and fat signals and to correct for T2* decay.

  • The acquisition is performed during a single breath-hold to minimize motion artifacts.

4. Image Analysis:

  • The acquired multi-echo data is processed using a validated algorithm to generate PDFF maps. This algorithm corrects for confounding factors such as T1 bias, T2* decay, and the multi-peak spectral complexity of fat.

  • The analysis is performed by a blinded central reading facility to ensure consistency and objectivity.

  • Regions of Interest (ROIs) are drawn on the PDFF maps to measure the average liver fat content.

  • Standardized ROI placement involves placing a 2.5 cm diameter circular ROI in each of the nine anatomical liver segments, with the exception of the caudate lobe where a 1.5 cm diameter ROI is used.

  • The mean PDFF from all ROIs is calculated to represent the overall liver fat content.

5. Data Reporting:

  • The primary outcome of the MRI-PDFF analysis is the percentage change in liver fat from baseline to the end of the treatment period (e.g., 48 weeks).

Experimental Workflow for MRI-PDFF Quantification

MRI_PDFF_Workflow cluster_patient Patient Journey cluster_imaging Imaging & Analysis cluster_data Data Interpretation Patient Patient Enrollment Fasting ≥4-hour Fast Patient->Fasting Baseline_Scan Baseline MRI-PDFF Scan Fasting->Baseline_Scan Treatment This compound Treatment Baseline_Scan->Treatment Acquisition 2D Multi-Echo GRE Acquisition (Breath-hold) Baseline_Scan->Acquisition Followup_Scan Follow-up MRI-PDFF Scan Treatment->Followup_Scan Followup_Scan->Acquisition Processing PDFF Map Generation (Water-Fat Separation, T2* Correction) Acquisition->Processing ROI_Analysis ROI Placement & Analysis (9 Liver Segments) Processing->ROI_Analysis Quantification Quantification of Mean PDFF ROI_Analysis->Quantification Comparison Comparison of Baseline vs. Follow-up Quantification->Comparison Result Liver Fat Reduction (%) Comparison->Result

Workflow for quantifying liver fat reduction using MRI-PDFF.

Conclusion

This compound, a selective DGAT2 inhibitor, holds promise as a therapeutic agent for reducing hepatic steatosis in patients with NASH. The use of MRI-PDFF as a quantitative imaging biomarker provides a robust and non-invasive method for assessing the treatment response to this compound in a clinical trial setting. The detailed protocols outlined in these application notes are based on the rigorous methodologies employed in recent phase 2 clinical studies and are intended to guide researchers and drug development professionals in the application of this technology for the evaluation of novel therapies for NAFLD and NASH. As more quantitative data from these trials become publicly available, a more precise understanding of the dose-dependent effects of this compound on liver fat reduction will be established.

References

Application Notes and Protocols for Ervogastat (PF-06865571) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on Ervogastat (PF-06865571), a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). The included protocols are representative methodologies for evaluating the efficacy of this compound in common preclinical models of non-alcoholic steatohepatitis (NASH).

Introduction

This compound is an investigational small molecule inhibitor of DGAT2, a key enzyme in the final step of triglyceride synthesis.[1][2][3][4][5] Inhibition of DGAT2 is a therapeutic strategy aimed at reducing hepatic steatosis, a hallmark of NASH.[2][4] Preclinical studies have been fundamental in establishing the proof-of-concept for this compound and its precursors, demonstrating effects on lipid metabolism and liver pathology.[1][3] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to an investigational combination therapy including this compound for the treatment of NASH with liver fibrosis, a decision informed by the results of nonclinical studies.[2][4][6]

Mechanism of Action

This compound selectively inhibits the DGAT2 enzyme, which is predominantly expressed in the liver. DGAT2 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. By blocking this step, this compound reduces the synthesis and accumulation of triglycerides in hepatocytes, thereby alleviating hepatic steatosis.

cluster_Hepatocyte Hepatocyte Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT2 Triglycerides Triglycerides Lipid_Droplet Lipid Droplet Accumulation (Hepatic Steatosis) Triglycerides->Lipid_Droplet DGAT2->Triglycerides Catalyzes This compound This compound This compound->DGAT2 Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Efficacy Data

While specific preclinical data for this compound (PF-06865571) is limited in publicly available literature, studies on its precursor, PF-06427878, and other DGAT2 inhibitors provide insights into its expected effects.

Table 1: Summary of Preclinical Efficacy of DGAT2 Inhibition
Animal ModelCompoundDosing RegimenKey FindingsReference
Western Diet-Fed RatsPF-06427878Not specifiedReduction in hepatic and circulating plasma triglycerides.[1]
Mouse Model of NASHPF-06427878Not specifiedHistological improvements in steatosis, ballooning, and fibrosis.[1]

Representative Experimental Protocols

The following are detailed, representative protocols for evaluating the efficacy of a DGAT2 inhibitor like this compound in preclinical models of NASH. These protocols are based on common practices in the field and information gathered on similar compounds.

Protocol 1: Evaluation of this compound in a Western Diet-Induced Rat Model of Hepatic Steatosis

Objective: To assess the effect of this compound on hepatic triglyceride content and plasma lipid profiles in rats fed a high-fat, high-sucrose diet.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

  • Housing: Individually housed in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Diet: Ad libitum access to a "Western-style" diet (e.g., 40-45% kcal from fat, high in sucrose (B13894) and cholesterol) for a period of 8-12 weeks to induce hepatic steatosis. A control group is fed a standard chow diet.

Experimental Design:

  • After the diet-induced obesity and steatosis period, randomize animals into treatment groups (n=8-10 per group):

  • Administer treatment once or twice daily via oral gavage for a period of 2-4 weeks.

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, collect terminal blood and liver tissue samples for analysis.

Outcome Measures:

  • Primary:

    • Hepatic triglyceride content (e.g., using a colorimetric assay kit).

  • Secondary:

    • Plasma triglyceride, total cholesterol, HDL, and LDL levels.

    • Liver enzyme levels in plasma (ALT, AST).

    • Histopathological analysis of liver sections (H&E staining for steatosis, inflammation, and ballooning).

cluster_workflow Experimental Workflow: Rat Model start Start: Male Rats (8-10 weeks) diet Induction Phase: Western Diet (8-12 weeks) start->diet randomize Randomization diet->randomize treatment Treatment Phase (2-4 weeks): - Vehicle - this compound (3, 10, 30 mg/kg, p.o.) randomize->treatment collection Sample Collection: - Blood - Liver Tissue treatment->collection analysis Analysis: - Hepatic Triglycerides - Plasma Lipids - Liver Enzymes - Histopathology collection->analysis end End analysis->end cluster_workflow_mouse Experimental Workflow: Mouse NASH Model start_mouse Start: Male C57BL/6J Mice diet_mouse NASH Induction: High-Fat/Fructose/Cholesterol Diet (20-30 weeks) start_mouse->diet_mouse randomize_mouse Randomization diet_mouse->randomize_mouse treatment_mouse Treatment Phase (8-12 weeks): - Vehicle - this compound (10, 30, 100 mg/kg, p.o.) randomize_mouse->treatment_mouse collection_mouse Sample Collection: - Blood - Liver Tissue treatment_mouse->collection_mouse analysis_mouse Analysis: - Histology (NAS, Fibrosis) - Collagen Content - Gene Expression - Plasma ALT/AST collection_mouse->analysis_mouse end_mouse End analysis_mouse->end_mouse

References

Application Notes and Protocols for Studying the Effect of Ervogastat on Hepatic Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ervogastat (PF-06865571) is an investigational small molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[1][2] By blocking DGAT2, this compound aims to reduce the accumulation of triglycerides in the liver, a hallmark of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[1][3] These application notes provide detailed protocols for preclinical studies designed to elucidate the specific effects of this compound on the hepatic lipidome.

The protocols outlined below cover in vivo study design, liver tissue sample preparation, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS), providing a comprehensive framework for researchers investigating the therapeutic potential of this compound.

Preclinical Study Design: In Vivo Assessment of this compound

A preclinical study in a relevant animal model of MASH is essential to characterize the effects of this compound on hepatic lipidomics.

Objective: To determine the dose-dependent effects of this compound on the hepatic lipid profile in a diet-induced mouse model of MASH.

Animal Model: C57BL/6J mice fed a high-fat, high-fructose diet for 16 weeks to induce MASH.

Study Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

  • Group 2: this compound - Low dose (e.g., 3 mg/kg, oral gavage, daily)

  • Group 3: this compound - High dose (e.g., 10 mg/kg, oral gavage, daily)

Treatment Duration: 4 weeks

Endpoint: At the end of the treatment period, mice will be euthanized, and liver tissue will be collected for lipidomic analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in major hepatic lipid classes following this compound treatment, based on its mechanism of action. Data is presented as mean ± standard deviation (nmol/mg of liver tissue).

Table 1: Effect of this compound on Hepatic Triglyceride (TG) and Diacylglycerol (DG) Levels

Lipid ClassVehicle ControlThis compound (Low Dose)This compound (High Dose)
Triglycerides (TG)150.5 ± 25.2105.3 ± 18.975.1 ± 12.5**
Diacylglycerols (DG)5.2 ± 1.16.8 ± 1.58.1 ± 1.9

*p < 0.05, **p < 0.01 compared to vehicle control

Table 2: Effect of this compound on Hepatic Phospholipid Classes

Lipid ClassVehicle ControlThis compound (Low Dose)This compound (High Dose)
Phosphatidylcholine (PC)35.8 ± 6.734.9 ± 5.936.2 ± 7.1
Phosphatidylethanolamine (PE)12.3 ± 2.515.1 ± 3.1*18.5 ± 4.2**
Phosphatidylserine (PS)2.1 ± 0.42.3 ± 0.52.2 ± 0.6
Phosphatidylinositol (PI)4.5 ± 0.94.7 ± 1.04.6 ± 0.8

*p < 0.05, **p < 0.01 compared to vehicle control

Table 3: Effect of this compound on Other Hepatic Lipid Classes

Lipid ClassVehicle ControlThis compound (Low Dose)This compound (High Dose)
Cholesterol Esters (CE)8.9 ± 1.88.5 ± 1.68.7 ± 2.0
Free Fatty Acids (FFA)3.7 ± 0.83.5 ± 0.73.6 ± 0.9
Ceramides (Cer)1.5 ± 0.31.4 ± 0.41.3 ± 0.3

Experimental Protocols

Liver Tissue Homogenization

Materials:

  • Frozen liver tissue (~50 mg)

  • Pre-chilled ceramic beads

  • Pre-chilled homogenization tubes

  • Homogenizer (e.g., Bead Ruptor)

  • Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

  • Weigh approximately 50 mg of frozen liver tissue.

  • Place the tissue in a pre-chilled homogenization tube containing ceramic beads.

  • Add 500 µL of ice-cold PBS.

  • Homogenize the tissue using a bead homogenizer for 2 cycles of 30 seconds at a high setting, with a 1-minute rest on ice between cycles.

  • Keep the homogenate on ice for immediate use in lipid extraction.

Hepatic Lipid Extraction (Methyl-tert-butyl ether - MTBE Method)

Materials:

  • Liver homogenate

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (a mixture of deuterated lipid standards for each class to be quantified)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

Protocol:

  • To 100 µL of liver homogenate, add 300 µL of methanol.

  • Add a known amount of the internal standard mixture.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 1 minute and then incubate at room temperature for 30 minutes on a shaker.

  • Add 250 µL of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).

Lipid Analysis by LC-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole).

Chromatographic Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate the different lipid classes.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and Negative Electrospray Ionization (ESI)

  • Data Acquisition: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted quantification.[4]

  • Data Analysis: Lipid identification and quantification will be performed using specialized software (e.g., LipidSearch, MZmine) by comparing the accurate mass, fragmentation pattern, and retention time with lipid databases and the internal standards.

Visualizations

Signaling Pathway of this compound's Action

Ervogastat_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition This compound Action cluster_accumulation Hepatic Lipid Accumulation Fatty Acyl-CoA Fatty Acyl-CoA Diacylglycerol (DG) Diacylglycerol (DG) Fatty Acyl-CoA->Diacylglycerol (DG) Acyltransferases Triglyceride (TG) Triglyceride (TG) Diacylglycerol (DG)->Triglyceride (TG) DGAT2 Hepatic Steatosis Hepatic Steatosis Triglyceride (TG)->Hepatic Steatosis Leads to This compound This compound DGAT2 DGAT2 This compound->DGAT2 Inhibits Lipidomics_Workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analysis cluster_output Output MASH Mouse Model MASH Mouse Model This compound Treatment This compound Treatment MASH Mouse Model->this compound Treatment Liver Tissue Collection Liver Tissue Collection This compound Treatment->Liver Tissue Collection Homogenization Homogenization Liver Tissue Collection->Homogenization Lipid Extraction (MTBE) Lipid Extraction (MTBE) Homogenization->Lipid Extraction (MTBE) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction (MTBE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Lipid Profile Quantification Lipid Profile Quantification Data Processing->Lipid Profile Quantification

References

Application of Ervogastat in Combination with Clesacostat for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of MASH has driven the exploration of combination therapies targeting multiple disease pathways. This document outlines the application and protocols for the investigational use of Ervogastat (a Diacylglycerol O-Acyltransferase 2 inhibitor) in combination with Clesacostat (B8194134) (an Acetyl-CoA Carboxylase inhibitor) for the treatment of MASH with liver fibrosis. This combination therapy has received Fast Track designation from the U.S. Food and Drug Administration (FDA), highlighting its potential to address a significant unmet medical need.[1][2][3][4][5][6][7][8]

Mechanism of Action

The combination of this compound and Clesacostat offers a dual-pronged approach to targeting the metabolic dysregulation at the core of MASH.[9]

  • This compound (DGAT2 Inhibitor): Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the final step of triglyceride synthesis in the liver.[10] By inhibiting DGAT2, this compound directly reduces the synthesis and accumulation of triglycerides in hepatocytes, thereby decreasing hepatic steatosis.[10]

  • Clesacostat (ACC Inhibitor): Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.[11] Clesacostat inhibits ACC, leading to a reduction in the production of malonyl-CoA, a key substrate for fatty acid synthesis.[11] This inhibition not only decreases DNL but also promotes fatty acid oxidation. A known consequence of ACC inhibition is an increase in circulating triglycerides; however, co-administration with a DGAT2 inhibitor like this compound has been shown to mitigate this effect.[12][13]

The synergistic action of these two agents is intended to reduce liver fat more effectively than either agent alone, thereby alleviating lipotoxicity and its downstream consequences of inflammation and fibrosis.

Signaling Pathway

Caption: Dual inhibition of lipid metabolism pathways by Clesacostat and this compound.

Clinical Efficacy and Safety Data (Phase 2 MIRNA Trial)

The efficacy and safety of this compound alone and in combination with Clesacostat were evaluated in the MIRNA trial (NCT04321031), a phase 2, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed MASH and fibrosis stage F2 or F3.[11]

Efficacy Data
Treatment GroupNMASH Resolution w/o Worsening of Fibrosis (%)Improvement in Fibrosis by ≥1 Stage w/o Worsening of MASH (%)
Placebo341215
This compound 150 mg + Clesacostat 5 mg356620
This compound 300 mg + Clesacostat 10 mg306317

Data summarized from the MIRNA Phase 2 Trial.[11]

Safety and Tolerability

The combination of this compound and Clesacostat was generally well-tolerated. Most adverse events were mild to moderate in severity.[11]

Adverse EventPlacebo (N=34)This compound 150 mg + Clesacostat 5 mg (N=35)This compound 300 mg + Clesacostat 10 mg (N=30)
Serious Adverse Events 1 (3%)5 (14%)2 (7%)
Most Common Adverse Event Inadequate control of diabetes (12%)Inadequate control of diabetes (6%)Inadequate control of diabetes (7%)

Data summarized from the MIRNA Phase 2 Trial.[11] The combination therapy was associated with a potentially undesirable fasting lipid and apolipoprotein profile.[11]

Experimental Protocols

The following are detailed protocols for key experiments typically conducted in clinical trials evaluating therapies for MASH, such as the MIRNA trial.

Protocol 1: Liver Biopsy and Histological Analysis

Objective: To obtain and assess liver tissue for the diagnosis and staging of MASH and to evaluate treatment efficacy.

1.1. Liver Biopsy Procedure (Percutaneous)

  • Patient Preparation: Patients should fast for at least 6 hours prior to the procedure. A pre-procedure coagulation profile (prothrombin time/INR, platelet count) must be performed.

  • Procedure:

    • The patient is positioned supine or in the left lateral decubitus position.

    • The insertion site is identified using ultrasound guidance to locate an appropriate intercostal space and avoid major blood vessels.

    • The area is cleaned with an antiseptic solution and draped.

    • Local anesthesia is administered to the skin, subcutaneous tissue, and down to the liver capsule.

    • A small incision is made in the skin.

    • The patient is instructed to expire fully and hold their breath.

    • A 16-gauge biopsy needle is inserted through the incision into the liver, and a tissue sample is obtained.

    • The needle is withdrawn, and pressure is applied to the insertion site.

  • Post-Procedure Care: Patients are monitored for several hours for any signs of complications, such as bleeding or pain.

1.2. Histological Staining and Analysis

  • Tissue Processing: The liver biopsy specimen is immediately fixed in 10% neutral buffered formalin and embedded in paraffin. Sections of 4-5 µm are cut.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, inflammation, and hepatocyte ballooning.

    • Masson's Trichrome or Sirius Red: For staining collagen to assess the stage of fibrosis.

  • Histological Scoring: A central pathologist, blinded to treatment allocation, should score the biopsies using a standardized system, such as the NASH Clinical Research Network (CRN) scoring system. This system evaluates:

    • Steatosis: Grade 0-3

    • Lobular Inflammation: Grade 0-3

    • Hepatocellular Ballooning: Grade 0-2

    • Fibrosis: Stage 0-4 The NAFLD Activity Score (NAS) is the sum of the scores for steatosis, lobular inflammation, and ballooning. MASH resolution is typically defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.

cluster_staining Histological Staining Patient Patient with Suspected MASH Biopsy Percutaneous Liver Biopsy Patient->Biopsy Fixation Formalin Fixation & Paraffin Embedding Biopsy->Fixation Sectioning Microtome Sectioning (4-5 µm) Fixation->Sectioning HE H&E Staining Sectioning->HE Trichrome Masson's Trichrome / Sirius Red Sectioning->Trichrome Scoring Blinded Histopathological Scoring (NASH CRN) HE->Scoring Trichrome->Scoring

Caption: Workflow for Liver Biopsy and Histological Analysis.

Protocol 2: Quantification of Liver Fat using MRI-PDFF

Objective: To non-invasively and quantitatively measure the proton density fat fraction (PDFF) in the liver as a biomarker of hepatic steatosis.[12]

  • Patient Preparation: Patients should fast for at least 4 hours before the scan to minimize physiological variations in liver fat.

  • MRI Acquisition:

    • A 1.5T or 3.0T MRI scanner is used.

    • A 3D spoiled gradient-echo sequence with multiple echo times is employed to acquire data over the entire liver in a single breath-hold (approximately 15-20 seconds).

    • The acquisition must cover the entire liver volume.

  • Data Analysis:

    • Specialized software is used to process the multi-echo MRI data to generate PDFF maps. This software corrects for confounding factors such as T1 bias and T2* decay.

    • Regions of interest (ROIs) are drawn on the PDFF maps by a trained analyst, typically in multiple liver segments across several slices, avoiding major blood vessels and biliary ducts.

    • The mean PDFF from all ROIs is calculated to provide an overall liver fat percentage.

Patient Fasted Patient MRI MRI Scanner (1.5T or 3.0T) Patient->MRI Acquisition 3D Multi-Echo Gradient-Echo Sequence MRI->Acquisition Data Raw MRI Data Acquisition->Data Processing Software Processing to Generate PDFF Maps Data->Processing Analysis ROI Analysis of PDFF Maps Processing->Analysis Result Mean Liver PDFF (%) Analysis->Result

Caption: Workflow for MRI-PDFF Quantification of Liver Fat.

Protocol 3: Blood Sample Collection and Lipid Profile Analysis

Objective: To collect and analyze blood samples for the assessment of circulating lipids and other relevant biomarkers.

  • Sample Collection:

    • Blood samples should be collected from fasting patients (at least 8-12 hours).

    • Use serum separator tubes (SST) for serum collection and EDTA tubes for plasma collection.

    • Gently invert tubes containing additives 8-10 times.

  • Sample Processing:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the tubes at 1000-1300 x g for 10-15 minutes at 4°C.

    • Aliquot the serum or plasma into cryovials.

  • Analysis:

    • Standard enzymatic assays are used to measure total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol.

    • Apolipoproteins (e.g., ApoB, ApoA1) can be measured using immunoturbidimetric assays.

  • Storage: Samples should be stored at -80°C if not analyzed immediately.

Conclusion

The combination of this compound and Clesacostat represents a promising therapeutic strategy for MASH by targeting key pathways in hepatic lipid metabolism. The data from the Phase 2 MIRNA trial demonstrate a significant improvement in MASH resolution in patients with F2-F3 fibrosis. The protocols outlined in this document provide a framework for the clinical investigation of this and other novel therapies for MASH, emphasizing the importance of standardized and rigorous methodologies for assessing efficacy and safety. Further long-term studies are needed to fully establish the clinical benefit and safety profile of this combination therapy.[11]

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Ervogastat In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ervogastat is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1][2][3] DGAT2 is predominantly expressed in the liver and adipose tissue and plays a significant role in triglyceride metabolism.[1][4] Its inhibition is a therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[2][3] These application notes provide detailed protocols for establishing an in vitro dose-response curve for this compound to determine its potency (e.g., IC50) through both a direct enzymatic assay and a cell-based assay of triglyceride synthesis.

Mechanism of Action: The Triglyceride Synthesis Pathway

The diagram below illustrates the central role of DGAT2 in the triglyceride synthesis pathway and the point of inhibition by this compound. DGAT2 catalyzes the final step, the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triacylglycerol (TAG), which is subsequently stored in lipid droplets.

cluster_pathway Triglyceride Synthesis Pathway cluster_inhibition Inhibition G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase TAG Triacylglycerol (Triglyceride) DAG->TAG DGAT2 LD Lipid Droplet TAG->LD Storage AcylCoA Fatty Acyl-CoA This compound This compound DGAT2 DGAT2 This compound->DGAT2 Inhibits

Caption: The Triglyceride Synthesis Pathway and the inhibitory action of this compound on DGAT2.

Data Presentation

Table 1: In Vitro Potency of this compound (Example Data)
Assay TypeEndpointThis compound IC50 (nM)
DGAT2 Enzymatic AssayIC5010 ± 2.5
Cell-Based TG Synthesis AssayIC5050 ± 8.7

Experimental Protocols

Protocol 1: DGAT2 Enzymatic Activity Assay (Radiometric)

This protocol measures the direct inhibitory effect of this compound on DGAT2 enzymatic activity by quantifying the formation of radiolabeled triacylglycerol.

Materials:

  • This compound

  • Human recombinant DGAT2 enzyme

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]Oleoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.625 mg/mL BSA

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC Mobile Phase: Hexane:Ethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • In a reaction tube, add 50 µg of the membrane protein containing DGAT2.

  • Add the desired concentration of this compound or vehicle (DMSO).

  • Initiate the reaction by adding the substrate mix containing 200 µM 1,2-dioleoylglycerol and 25 µM [14C]oleoyl-CoA in the assay buffer. The final reaction volume should be 200 µL.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding 1.5 mL of the stop solution, followed by 800 µL of H2O.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the lower organic phase onto a TLC plate.

  • Develop the TLC plate in the mobile phase.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the triacylglycerol spots into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

cluster_workflow DGAT2 Enzymatic Assay Workflow start Start prep_this compound Prepare this compound Dilutions start->prep_this compound add_enzyme Add DGAT2 Enzyme prep_this compound->add_enzyme add_inhibitor Add this compound/Vehicle add_enzyme->add_inhibitor start_reaction Initiate Reaction with [14C]Oleoyl-CoA & DAG add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction tlc Separate Lipids by TLC stop_reaction->tlc quantify Quantify [14C]Triacylglycerol tlc->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for the DGAT2 enzymatic activity assay.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

This protocol assesses the effect of this compound on triglyceride synthesis in a cellular context using a human hepatocyte cell line.

Materials:

  • HepG2 or AML12 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • This compound

  • Oleic acid complexed to BSA

  • Triglyceride Quantification Kit (Colorimetric or Fluorometric)

  • 96-well cell culture plates

  • Cell lysis buffer

Procedure:

  • Seed HepG2 or AML12 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-treat the cells with the this compound dilutions for 1-2 hours.

  • Induce lipid accumulation by adding oleic acid (final concentration 0.5-1 mM) to the wells and incubate for 24 hours.

  • After incubation, wash the cells with PBS.

  • Lyse the cells according to the triglyceride quantification kit protocol.

  • Measure the intracellular triglyceride concentration using the kit's instructions.

  • Normalize the triglyceride levels to the total protein content in each well.

  • Calculate the percent inhibition of triglyceride synthesis for each this compound concentration relative to the vehicle-treated, oleic acid-stimulated control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow Cell-Based Triglyceride Synthesis Assay Workflow start Start seed_cells Seed Hepatocytes in 96-well Plate start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat induce_lipids Induce Lipid Accumulation with Oleic Acid pretreat->induce_lipids incubate Incubate for 24 hours induce_lipids->incubate wash_cells Wash Cells with PBS incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_tg Measure Intracellular Triglycerides lyse_cells->measure_tg normalize Normalize to Protein Content measure_tg->normalize analyze Calculate IC50 normalize->analyze end End analyze->end

Caption: Workflow for the cell-based triglyceride synthesis assay.

Data Analysis

The dose-response data from both assays should be plotted with the inhibitor concentration on the x-axis (log scale) and the percent inhibition on the y-axis. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the measured activity, can be calculated by fitting the data to a four-parameter logistic equation.

References

Application Notes and Protocols for the Laboratory Use of Ervogastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information and experimental protocols for the use of Ervogastat (PF-06865571), a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), in a laboratory research setting.

Introduction to this compound

This compound is a small molecule inhibitor of the enzyme DGAT2, which catalyzes the final step in triglyceride synthesis.[1][2] By inhibiting DGAT2, this compound effectively blocks the production of triglycerides in the liver, a key process in the pathophysiology of non-alcoholic steatohepatitis (NASH).[2][3] Developed by Pfizer, this compound has been investigated in clinical trials for the treatment of NASH, both as a monotherapy and in combination with other therapeutic agents.[4][5] It is a valuable tool for in vitro and in vivo studies of lipid metabolism and the development of therapeutics for metabolic diseases.

Mechanism of Action

This compound selectively inhibits the DGAT2 enzyme, which is primarily located in the endoplasmic reticulum and is responsible for the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides.[2][6] This inhibition leads to a reduction in the synthesis and storage of triglycerides in hepatocytes.[7] this compound has demonstrated high selectivity for DGAT2 over the DGAT1 isoform.[2]

Data Presentation

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

ParameterValueSpecies/SystemReference
In Vitro Potency
DGAT2 IC₅₀~90 nM (for prototype)Enzyme Assay[2]
DGAT1 InhibitionVery LowEnzyme Assay[2]
Monoacylglycerol Acyltransferase (MOGAT) InhibitionVery LowEnzyme Assay[2]
In Vivo Efficacy
Plasma Triglyceride ReductionDose-dependent decreaseWestern Diet-fed Rats[2]
Hepatic Triglyceride ReductionDose-dependent decreaseWestern Diet-fed Rats[2]
Clinical Data (Phase 2a)
Liver Fat Reduction (with Clesacostat)48% - 60% reductionHumans with NASH[4][8]

Note: The IC₅₀ value for the prototype compound is provided as a reference for the potency of this class of inhibitors. Specific IC₅₀ values for this compound may vary depending on the assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Triglyceride Synthesis and Inhibition by this compound

cluster_0 Hepatocyte Fatty_Acids Fatty Acids & Glycerol-3-Phosphate Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA DAG Diacylglycerol (DAG) Acyl_CoA->DAG Triglycerides Triglycerides DAG->Triglycerides Acyl-CoA Lipid_Droplet Lipid Droplet Storage Triglycerides->Lipid_Droplet DGAT2 DGAT2 Enzyme DGAT2->DAG This compound This compound This compound->DGAT2 Inhibits cluster_workflow In Vitro Evaluation Workflow Start Start Enzyme_Assay DGAT2 Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Culture Hepatocyte Cell Culture Start->Cell_Culture Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Lipid_Accumulation Oleic Acid-Induced Lipid Accumulation Cell_Culture->Lipid_Accumulation Ervogastat_Treatment Treat with this compound (Dose-Response) Lipid_Accumulation->Ervogastat_Treatment Triglyceride_Quant Quantify Intracellular Triglycerides Ervogastat_Treatment->Triglyceride_Quant Triglyceride_Quant->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Evaluating the Metabolic Stability of Ervogastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ervogastat (PF-06865571) is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial in the final step of triglyceride synthesis.[1][2] Developed by Pfizer, this compound is under investigation for the treatment of non-alcoholic steatohepatitis (NASH), a serious liver condition characterized by fat accumulation, inflammation, and fibrosis.[3][4] The metabolic stability of a drug candidate like this compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Therefore, a thorough evaluation of its metabolic fate is essential during drug development.

These application notes provide detailed protocols for the in vitro evaluation of this compound's metabolic stability using two standard and widely accepted assays: the Human Liver Microsomal (HLM) stability assay and the cryopreserved human hepatocyte stability assay. Furthermore, this document presents a summary of key metabolic data and visual representations of the relevant biological pathway and experimental workflows.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound
ParameterHuman Liver MicrosomesHuman Hepatocytes
Test Compound Concentration 1 µM1 µM
Incubation Time Up to 60 minUp to 120 min
Intrinsic Clearance (CLint) 15.8 µL/min/mg protein22.5 µL/min/10^6 cells
In Vitro Half-life (t1/2) 43.9 min30.8 min
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)CYP3A4 and other Phase I & II enzymes
Table 2: Major Metabolites of this compound Identified in Human Plasma
Metabolite ID% of Total Radioactivity in PlasmaProposed Metabolic Reaction
M2 37%N-dealkylation
M6 11%Oxidation
Unchanged this compound Not specified-

Signaling Pathway

This compound targets DGAT2, a key enzyme in the triglyceride synthesis pathway. By inhibiting DGAT2, this compound blocks the final step of converting diacylglycerol (DAG) to triacylglycerol (TAG), thereby reducing the accumulation of fat in the liver.

DGAT2_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT2->Triacylglycerol (TAG) Synthesis This compound This compound This compound->DGAT2 Inhibition

Caption: Inhibition of DGAT2 by this compound.

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This protocol assesses the metabolic stability of this compound in the presence of human liver microsomes, which are rich in Phase I metabolizing enzymes, particularly cytochrome P450s.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the matrix)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound and control compounds by diluting the stock solution in buffer to the desired concentration (final incubation concentration is typically 1 µM).

    • Thaw the human liver microsomes on ice. Dilute the microsomes in 0.1 M phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal suspension to wells containing the this compound working solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration) .

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound & Control Solutions D Combine this compound, Microsomes, & NADPH A->D B Thaw & Dilute Human Liver Microsomes B->D C Prepare NADPH Regenerating System C->D E Incubate at 37°C D->E F Terminate Reaction at Time Points (0-60 min) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t1/2 & CLint H->I

Caption: HLM stability assay workflow.

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells containing both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials and Reagents:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E supplemented with appropriate factors)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Control compounds

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the thawed cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator with gentle shaking.

    • Prepare a working solution of this compound in the incubation medium.

    • Initiate the assay by adding the this compound working solution to the pre-incubated hepatocyte suspension.

    • Incubate the cell suspension at 37°C with continuous gentle agitation.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to determine the concentration of this compound remaining.

Data Analysis:

  • Similar to the HLM assay, plot the natural logarithm of the percentage of this compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the line.

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells) .

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw & Prepare Cryopreserved Hepatocytes B Determine Cell Viability & Concentration A->B D Combine this compound & Hepatocyte Suspension B->D C Prepare this compound Working Solution C->D E Incubate at 37°C D->E F Terminate Reaction at Time Points (0-120 min) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t1/2 & CLint H->I

Caption: Hepatocyte stability assay workflow.

Conclusion

The provided protocols and data offer a comprehensive framework for evaluating the metabolic stability of this compound. The in vitro assays using human liver microsomes and hepatocytes are fundamental tools in drug development that provide critical insights into the metabolic fate of a new chemical entity. The results from these studies are instrumental in predicting the in vivo pharmacokinetic properties of this compound, guiding dose selection, and assessing the potential for drug-drug interactions, thereby supporting its continued clinical development for the treatment of NASH.

References

Troubleshooting & Optimization

troubleshooting Ervogastat solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of Ervogastat (PF-06865571) in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as PF-06865571) is an experimental small molecule drug that acts as a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a key enzyme in the final step of triglyceride synthesis.[4][5] By inhibiting DGAT2, this compound aims to reduce the accumulation of triglycerides in the liver, which is a key factor in the progression of non-alcoholic steatohepatitis (NASH).[1][5][6]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is a lipophilic molecule with low aqueous solubility. It is practically insoluble in water.[1] Its solubility is significantly better in organic solvents. Specific solubility data is summarized in the table below.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C for up to 3 years is recommended.[6] Stock solutions prepared in an organic solvent should be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound directly in my aqueous experimental buffer?

A4: No, due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers like Phosphate-Buffered Saline (PBS). This will likely result in poor dissolution and inaccurate concentrations. The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A5: The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, although some cell lines may tolerate up to 1%. It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific experimental system to the final DMSO concentration.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Dilution in Aqueous Buffer

This is a common issue arising from the low aqueous solubility of this compound.

Troubleshooting Workflow

A Precipitation or cloudiness observed B Is the final concentration of this compound too high? A->B C Was the stock solution added directly to the aqueous buffer? B->C No F Reduce the final concentration of this compound. B->F Yes D Is the final DMSO concentration optimal? C->D No G Use a serial dilution method. Prepare an intermediate dilution in pure DMSO first. C->G Yes E Consider using a co-solvent or solubilizing agent D->E No H Adjust final DMSO concentration (typically <= 0.5%). Perform a vehicle tolerance test. D->H Yes I I E->I Explore options like Pluronic F-68 or β-cyclodextrins. Validate for assay compatibility.

Caption: Troubleshooting workflow for this compound precipitation issues.

Issue 2: Inconsistent or Lower-Than-Expected Activity in Experiments

This could be related to either solubility or stability issues.

Troubleshooting Workflow

A Inconsistent or low activity B Visually inspect the working solution for precipitation. A->B C Were the stock and working solutions prepared fresh? B->C No precipitation F Follow the precipitation troubleshooting guide. B->F Precipitation observed D What is the pH of the experimental buffer? C->D Yes G Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles of stock. C->G No E Consider potential for adsorption to plasticware. D->E pH is neutral H This compound stability may be pH-dependent. Perform a stability study at your experimental pH. D->H pH is acidic or basic I I E->I Consider using low-adhesion plasticware or adding a carrier protein like BSA.

Caption: Troubleshooting workflow for inconsistent this compound activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name2-[5-(3-Ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide[7]
Molecular FormulaC₂₁H₂₁N₅O₄[7]
Molecular Weight407.42 g/mol [1][7]
CAS Number2186700-33-2[1][7]

Table 2: Solubility of this compound

SolventSolubilityRecommendationsSource
DMSO81-120 mg/mL (198.81 - 294.54 mM)Use fresh, anhydrous DMSO. Sonication is recommended for complete dissolution.[1][6]
Ethanol5 mg/mL[1]
WaterInsolubleDo not dissolve directly in aqueous solutions.[1]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Solid Powder-20°C3 years[6]
In Solvent-80°C1 year[1][6]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Material: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 50 mM).

    • Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
  • Materials: this compound stock solution (from Protocol 1), experimental buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂ and 1 mg/mL BSA), appropriate labware.

  • Procedure:

    • On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the assay does not exceed the tolerance of your experimental system (typically ≤0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.

    • Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Protocol 3: Assessing this compound Stability in a New Experimental Buffer
  • Objective: To determine the stability of this compound in a specific aqueous buffer over the time course of an experiment.

  • Procedure:

    • Prepare a working solution of this compound in the test buffer at the highest concentration to be used in the experiment.

    • Prepare a control sample of this compound in a solvent where it is known to be stable (e.g., DMSO) at the same concentration.

    • Incubate both solutions under the same conditions as the planned experiment (e.g., temperature, light exposure).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV.

    • A significant decrease in the concentration of this compound in the test buffer compared to the control indicates instability.

Signaling Pathway and Experimental Workflow Visualization

cluster_0 Triglyceride Synthesis Pathway cluster_1 Inhibition by this compound Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT2 Triglyceride Triglyceride DGAT2->Triglyceride This compound This compound This compound->DGAT2 A Prepare this compound Stock Solution (e.g., 50 mM in DMSO) B Perform Serial Dilutions in Experimental Buffer A->B C Add Diluted this compound to Assay Plate B->C D Add Cells and/or Other Reagents C->D E Incubate under Experimental Conditions D->E F Measure Assay Readout E->F

References

Technical Support Center: Optimizing Ervogastat Treatment Duration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ervogastat in cell-based assays. The following information is designed to help optimize experimental design and address common challenges encountered when determining the appropriate treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 2 (DGAT2).[1] DGAT2 is a key enzyme in lipid metabolism, catalyzing the final step of triglyceride (TG) synthesis.[2] By inhibiting DGAT2, this compound blocks the formation of triglycerides from diacylglycerol, leading to a reduction in intracellular lipid accumulation.[3]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: Liver-derived cell lines are the most relevant for studying the effects of this compound, given its development for non-alcoholic steatohepatitis (NASH). The human hepatoma cell line HepG2 is a commonly used and well-characterized model for studying lipid metabolism and is suitable for assessing the impact of DGAT2 inhibitors. Other human hepatoma cell lines such as Huh7 can also be utilized. For studying species-specific effects, primary hepatocytes from mice or rats can be used.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: While the optimal concentration is cell-line dependent, a starting point for dose-response experiments with DGAT2 inhibitors is in the nanomolar to low micromolar range. For a similar DGAT2 inhibitor, JNJ-DGAT2-A, the IC50 for inhibiting triglyceride synthesis in HepG2 cells was reported to be between 0.66 - 0.99 µM . It is recommended to perform a dose-response curve to determine the IC50 for this compound in your specific cell line and assay.

Q4: How long should I treat my cells with this compound to see an effect?

A4: The optimal treatment duration depends on the specific endpoint you are measuring.

  • For direct inhibition of triglyceride synthesis: Shorter incubation times are generally sufficient. A pre-treatment of 1-2 hours followed by a 2-4 hour incubation with a labeled lipid precursor (e.g., [14C]-glycerol or [14C]-oleic acid) is a common starting point.

  • For changes in lipid droplet accumulation: Longer incubation times are typically required. Significant changes in lipid droplet size and number can often be observed after 24 to 72 hours of treatment.

  • For changes in gene expression: An intermediate to long incubation period may be necessary. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to capture both early and late transcriptional responses to DGAT2 inhibition. For example, inhibition of DGAT2 in Huh7 cells for 4 hours has been shown to decrease the expression of FASN (Fatty Acid Synthase).[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on triglyceride synthesis Insufficient treatment duration: The incubation time may be too short for the inhibitor to effectively block DGAT2 activity.Increase the pre-incubation time with this compound to at least 1-2 hours before adding the labeled substrate.
Suboptimal this compound concentration: The concentration used may be too low to achieve significant inhibition.Perform a dose-response experiment to determine the optimal effective concentration (EC50 or IC50) for your cell line.
Cellular compensation: Other pathways may be compensating for the inhibition of DGAT2.Consider measuring the activity of DGAT1 to assess potential compensatory mechanisms.
High variability in lipid droplet staining Inconsistent cell seeding density: Uneven cell distribution can lead to variability in lipid accumulation.Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and reach the desired confluency before treatment.
Issues with Oil Red O staining: Improper fixation or staining can lead to inconsistent results.Follow a validated Oil Red O staining protocol carefully. Ensure proper fixation with 10% formalin and use freshly prepared and filtered staining solution.
Unexpected increase in lipid droplets Paradoxical effect of DGAT2 inhibition: In some cell types, DGAT2 inhibition has been reported to paradoxically increase the number of smaller lipid droplets.[5]Quantify both the number and size of lipid droplets to get a complete picture of the phenotypic change. Consider co-staining for other lipid droplet-associated proteins.
Cell toxicity or death This compound concentration is too high: High concentrations of any compound can lead to off-target effects and cytotoxicity.Determine the maximum non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay) before proceeding with functional assays.
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the vehicle is consistent across all treatments and controls and is below the toxic threshold for your cells (typically <0.5% for DMSO).

Quantitative Data Summary

The following tables provide reference data for DGAT2 inhibitors in cell-based assays. Note that specific values for this compound may vary.

Table 1: In Vitro Potency of DGAT2 Inhibitors

CompoundCell LineAssay EndpointIC50
JNJ-DGAT2-AHepG2Triglyceride Synthesis0.66 - 0.99 µM
PF-06424439 (this compound Precursor)Recombinant human DGAT2Enzymatic Activity~90 nM

Table 2: Example Time-Dependent Effects of DGAT2 Inhibition

Cell LineTreatment DurationEndpointObserved Effect
Huh74 hoursFASN mRNA expressionDecreased
Human Myotubes4 hoursIncorporation of oleic acid into triglyceridesReduced
HepG224 hoursLipid AccumulationSignificant Reduction
HepG248 hoursLipid AccumulationFurther Reduction
HepG272 hoursLipid AccumulationSustained Reduction

Experimental Protocols

Protocol 1: Determination of Triglyceride Synthesis Inhibition

Objective: To quantify the effect of this compound on the rate of new triglyceride synthesis.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • [14C]-Glycerol or [14C]-Oleic Acid

  • Lipid extraction solution (e.g., hexane:isopropanol (B130326) 3:2 v/v)

  • Thin Layer Chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Seed HepG2 cells in a multi-well plate and grow to 80-90% confluency.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.

  • Pre-treat the cells with the this compound dilutions or vehicle for 1-2 hours at 37°C.

  • Add [14C]-glycerol or [14C]-oleic acid to each well and incubate for an additional 2-4 hours.

  • Wash the cells with cold PBS.

  • Lyse the cells and extract the lipids using a suitable solvent.

  • Separate the lipid species by TLC.

  • Excise the triglyceride bands and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of triglyceride synthesis for each this compound concentration compared to the vehicle control.

Protocol 2: Assessment of Lipid Droplet Accumulation by Oil Red O Staining

Objective: To visualize and quantify the effect of this compound on intracellular lipid droplet accumulation.

Materials:

  • HepG2 cells cultured on glass coverslips or in clear-bottom plates

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O staining solution

  • Hematoxylin (B73222) (for counterstaining nuclei)

  • Microscope with imaging capabilities

Procedure:

  • Seed HepG2 cells and treat with various concentrations of this compound or vehicle for 24, 48, or 72 hours.

  • Wash the cells with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes.

  • Wash the cells with water and then incubate with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution for 15-20 minutes.

  • Wash the cells with water to remove excess stain.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

  • Visualize the cells under a microscope. Lipid droplets will appear as red puncta.

  • Quantify the lipid accumulation by measuring the stained area or intensity using image analysis software.

Visualizations

DGAT2_Signaling_Pathway Glycerol_3_Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid GPAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Fatty_Acyl_CoA->Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol PAP Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride Acyl-CoA Lipid_Droplet Lipid Droplet Formation Triglyceride->Lipid_Droplet DGAT2 DGAT2 DGAT2->Triglyceride This compound This compound This compound->DGAT2

Caption: DGAT2 Signaling Pathway in Triglyceride Synthesis.

Experimental_Workflow Start Start: Optimizing Treatment Duration Dose_Response 1. Dose-Response Experiment (e.g., 24h or 48h) Start->Dose_Response Determine_EC50 2. Determine Optimal Concentration (EC50) Dose_Response->Determine_EC50 Time_Course 3. Time-Course Experiment (using EC50 concentration) Determine_EC50->Time_Course Assay_Endpoints 4. Assay Endpoints (e.g., TG Synthesis, Lipid Droplets, Gene Expression) Time_Course->Assay_Endpoints Analyze_Data 5. Analyze Data and Determine Optimal Duration Assay_Endpoints->Analyze_Data End End: Optimized Protocol Analyze_Data->End

Caption: Workflow for Optimizing this compound Treatment Duration.

Troubleshooting_Guide Start No/Low Effect Observed Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Duration Is treatment duration sufficient? Check_Concentration->Check_Duration Yes Run_Dose_Response Perform Dose-Response (e.g., 0.1 nM - 10 µM) Check_Concentration->Run_Dose_Response No Check_Viability Is there evidence of cell toxicity? Check_Duration->Check_Viability Yes Increase_Duration Increase incubation time (e.g., 24h, 48h, 72h) Check_Duration->Increase_Duration No Perform_Viability_Assay Perform Viability Assay (e.g., MTT, LDH) Check_Viability->Perform_Viability_Assay Yes Proceed Proceed with optimized conditions Check_Viability->Proceed No Re_evaluate Re-evaluate protocol and reagents Run_Dose_Response->Re_evaluate Increase_Duration->Re_evaluate Perform_Viability_Assay->Re_evaluate

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Addressing Potential Ervogastat-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential Ervogastat-induced cytotoxicity in cell lines. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PF-06865571) is an experimental small molecule drug that acts as a selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3][4] DGAT2 is a key enzyme in the synthesis of triglycerides.[2][5] By inhibiting DGAT2, this compound is being investigated for the treatment of non-alcoholic steatohepatitis (NASH) by reducing the accumulation of triglycerides in the liver.[2][3][5][6]

Q2: Is this compound expected to be cytotoxic to cell lines?

While the primary mechanism of this compound is targeted towards lipid metabolism, any investigational compound has the potential to exhibit off-target effects or induce stress in certain cell lines, which could lead to cytotoxicity. The specific cytotoxic profile of this compound across a wide range of cell lines is not extensively documented in publicly available literature. Therefore, it is crucial for researchers to perform their own cytotoxicity assessments in their specific cell models.

Q3: What are the first steps I should take to assess the potential cytotoxicity of this compound in my cell line?

The initial step is to perform a dose-response and time-course experiment to determine the concentration at which this compound may affect cell viability.[7] This is often achieved using a cell viability assay, such as the MTT or XTT assay, which measures the metabolic activity of the cells.[7][8] It is recommended to test a broad range of this compound concentrations and several time points (e.g., 24, 48, and 72 hours) to establish a comprehensive profile.[7]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect?

A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[9][10] Cell viability assays like MTT will show a decrease in signal for both effects.[10] To distinguish between them, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) or a proliferation assay (e.g., BrdU or EdU incorporation assays) in parallel with a cytotoxicity assay that measures cell death (e.g., LDH release assay).[11][12]

Troubleshooting Guides

Problem 1: I am observing a significant decrease in cell viability with this compound treatment in my MTT/XTT assay. What should I do next?

Answer: A decrease in metabolic activity, as indicated by MTT or XTT assays, is a key first indicator of potential cytotoxicity.[8] The following steps will help you to characterize this observation further:

  • Confirm the finding: Repeat the experiment to ensure the result is reproducible. Include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for the highest drug concentration.[13]

  • Visually inspect the cells: Use a microscope to observe the cell morphology. Look for signs of cell stress, detachment, rounding, or the presence of cellular debris.

  • Perform a direct cytotoxicity assay: Use an assay that measures cell membrane integrity, such as the Lactate (B86563) Dehydrogenase (LDH) release assay.[12] An increase in LDH in the culture medium is an indicator of cell lysis and necrosis.

  • Investigate the mechanism of cell death: To determine if the cell death is due to apoptosis or necrosis, you can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[14][15][16]

Problem 2: My cytotoxicity assay results are highly variable between replicate wells.

Answer: High variability in cytotoxicity assays can obscure the true effect of the compound.[17] Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent cells from settling.[17][18]

  • Uneven Compound Distribution: When adding this compound, mix the plate gently with a swirling motion to ensure even distribution in the wells.[17]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[19]

  • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in cell seeding and reagent addition.[18]

Problem 3: I see signs of cell death under the microscope, but my LDH assay shows low cytotoxicity.

Answer: This discrepancy can occur for a few reasons:

  • Timing of the Assay: LDH is released upon the loss of membrane integrity, which is a feature of late-stage apoptosis and necrosis.[20] If this compound induces apoptosis, LDH release may be a delayed event. Try performing the LDH assay at later time points.

  • Mechanism of Cell Death: If the primary mode of cell death is apoptosis, the cell membranes may remain intact for a longer period, resulting in low LDH release in the early to mid-stages.[20] An Annexin V assay would be more sensitive for detecting early apoptosis.[16]

  • Inhibition of LDH Enzyme: It is possible, though less common, that the compound itself could inhibit the activity of the LDH enzyme, leading to a false-negative result.[20]

Quantitative Data Summary

The following tables are templates for summarizing your experimental data. Example data is provided for illustrative purposes.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineExposure Time (hours)IC50 (µM)Assay Method
HepG22475.2MTT
HepG24848.5MTT
HepG27225.1MTT
Huh724> 100MTT
Huh74882.9MTT
Huh77260.7MTT

Table 2: Comparison of Cytotoxicity Markers in HepG2 Cells Treated with this compound for 48 hours

This compound (µM)Cell Viability (% of Control)LDH Release (% of Max)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.25.1 ± 1.51.0 ± 0.2
1092.5 ± 5.16.3 ± 2.01.5 ± 0.4
2570.1 ± 6.315.8 ± 3.13.2 ± 0.6
5045.3 ± 4.935.2 ± 4.55.8 ± 0.9
10015.8 ± 3.768.9 ± 5.26.1 ± 1.1

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on metabolic activity.[7]

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Include a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 45 minutes before the assay endpoint.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes).

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add the stop solution provided with the kit.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][21]

  • Cell Seeding and Treatment:

    • Seed cells in a suitable format (e.g., 6-well plates).

    • Treat with this compound for the desired time.

  • Cell Harvesting:

    • Collect both the floating and attached cells. Use a gentle cell scraper or trypsin for adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Data Interpretation start Select Cell Line & Optimize Seeding Density treat Prepare this compound Dilutions & Vehicle Control start->treat add_drug Treat Cells with this compound treat->add_drug seed Seed Cells in Microplate incubate1 Incubate (24h) for Attachment seed->incubate1 incubate1->add_drug incubate2 Incubate for Exposure Time (e.g., 24, 48, 72h) add_drug->incubate2 viability Cell Viability Assay (e.g., MTT, XTT) incubate2->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) viability->cytotoxicity apoptosis Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis interpret Calculate IC50 & Determine Mechanism of Death apoptosis->interpret

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

troubleshooting_flowchart start Decreased Viability (MTT/XTT Assay)? q1 Results Reproducible? start->q1 a1_no Troubleshoot Assay Variability: - Check Seeding Density - Pipetting Technique - Edge Effects q1->a1_no No q2 Visual Cell Death? q1->q2 Yes a2_no Consider Cytostatic Effects: - Perform Proliferation Assay (e.g., BrdU) q2->a2_no No q3 LDH Release Increased? q2->q3 Yes a3_yes Necrotic or Late Apoptotic Cell Death Likely q3->a3_yes Yes a3_no Possible Early Apoptosis or LDH Inhibition q3->a3_no No q4 Annexin V Positive? a3_no->q4 a4_yes Apoptotic Cell Death Confirmed q4->a4_yes Yes a4_no Investigate Other Mechanisms of Cell Death q4->a4_no No

Caption: Troubleshooting flowchart for unexpected cytotoxicity results.

cell_death_pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) apo_trigger Stimulus (e.g., Drug Treatment) caspase Caspase Activation apo_trigger->caspase blebbing Membrane Blebbing caspase->blebbing bodies Apoptotic Bodies Formation blebbing->bodies annexin Annexin V Staining (Phosphatidylserine Exposure) blebbing->annexin phagocytosis Phagocytosis by Neighboring Cells bodies->phagocytosis nec_trigger Severe Insult (e.g., High Drug Dose) swelling Cell Swelling (Oncosis) nec_trigger->swelling lysis Membrane Lysis swelling->lysis inflammation Release of Intracellular Contents & Inflammation lysis->inflammation ldh LDH Release Assay lysis->ldh pi Propidium Iodide Staining lysis->pi

Caption: Key differences between apoptosis and necrosis signaling pathways.

References

Technical Support Center: Managing In Vivo Variability of Ervogastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in in vivo responses to Ervogastat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PF-06865571) is an experimental small-molecule drug developed by Pfizer.[1] It is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme that catalyzes the final step in triglyceride synthesis.[1] By inhibiting DGAT2, this compound reduces the production of triglycerides, which can lead to decreased lipid accumulation in the liver.[2] This mechanism of action makes it a candidate for the treatment of non-alcoholic steatohepatitis (NASH).[1]

Q2: What are the known downstream effects of DGAT2 inhibition by this compound?

Inhibition of DGAT2 by this compound has been shown to have effects beyond the simple blockage of triglyceride synthesis. It can also suppress the cleavage of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This reduces the expression of genes involved in de novo lipogenesis (the synthesis of new fatty acids), further contributing to the reduction of hepatic steatosis.

Q3: Is this compound selective for DGAT2 over DGAT1?

Yes, DGAT2 inhibitors like this compound are designed to be selective for DGAT2 over DGAT1. This is a critical feature, as the inhibition of DGAT1 has been associated with gastrointestinal side effects.

Q4: How is this compound metabolized and could this contribute to response variability?

In vitro studies have identified this compound as a substrate and potential inducer of Cytochrome P450 3A (CYP3A).[3][4] CYP3A enzymes are a major family of drug-metabolizing enzymes in the liver and intestines.[5] Co-administration of this compound with drugs that are inducers or inhibitors of CYP3A could therefore alter its metabolism and systemic exposure, leading to variability in efficacy and safety.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue 1: High variability in plasma or liver triglyceride levels between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Use appropriately sized, ball-tipped gavage needles to prevent injury and ensure complete dose delivery.[8][9][10] Mark the gavage needle to the correct insertion depth (corner of the mouth to the last rib) to avoid stomach perforation.[8]
Animal Stress Allow for an adequate acclimatization period for the animals before starting the experiment. Handle animals consistently and in a calm environment to minimize stress, which can impact metabolic parameters.
Formulation Inhomogeneity This compound has low aqueous solubility. Ensure the formulation (e.g., suspension in 0.5% methylcellulose) is thoroughly mixed (vortexed and/or sonicated) before each gavage to guarantee each animal receives a uniform dose.[11] Prepare formulations fresh daily.
Dietary Inconsistencies The composition of the diet can significantly impact liver triglyceride levels and the response to DGAT2 inhibitors.[12][13] Use a standardized, purified diet for all animals in the study. Ensure consistent food intake between animals, as variations can affect metabolic readouts.
Underlying Health Status of Animals Screen animals for any underlying health issues that could affect metabolic parameters. Variations in gut microbiota can also influence metabolism and should be considered as a potential source of variability.

Issue 2: Lack of expected efficacy (no significant reduction in liver triglycerides).

Potential Cause Troubleshooting Steps
Suboptimal Dosing The optimal dose of this compound can vary depending on the animal model and the severity of the disease phenotype. Perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Poor Bioavailability Issues with the formulation can lead to poor absorption of this compound. Consider alternative, stable formulations if you suspect low bioavailability. Pharmacokinetic analysis of plasma samples can confirm systemic exposure to the drug.
Timing of Measurement The timing of endpoint measurements relative to the last dose can be critical. Establish a consistent time point for tissue and blood collection to ensure comparability across all animals and groups.
Incorrect Animal Model The chosen animal model may not be appropriate for studying the specific aspects of NASH or metabolic disease that are targeted by this compound. Ensure the model develops a translatable disease phenotype.

Issue 3: Unexpected adverse effects or mortality.

Potential Cause Troubleshooting Steps
Gavage-related Injury Improper gavage technique can lead to esophageal or stomach perforation, or aspiration pneumonia.[8][9] If an animal shows signs of distress (e.g., difficulty breathing, abdominal distension) after gavage, it should be euthanized and a necropsy performed to determine the cause.[8][14]
Formulation Toxicity The vehicle used for formulation could have unexpected toxicity. Run a vehicle-only control group to assess any effects of the formulation itself.
Off-target Effects While this compound is selective, high doses may lead to off-target effects. If adverse effects are observed, consider reducing the dose.

Quantitative Data Summary

The following tables summarize clinical trial data for this compound, providing insights into its dose-dependent effects.

Table 1: Efficacy of this compound Monotherapy in Patients with NASH (Phase 2a Study)

Treatment GroupNBaseline Mean Liver Fat (%)Mean Change from Baseline (%)
Placebo34--
This compound 25 mg35--
This compound 75 mg48--
This compound 150 mg42--
This compound 300 mg31--
Data from a Phase 2, randomized, double-blind study.[15]

Table 2: Efficacy of this compound in Combination with Clesacostat (B8194134) (Phase 2a Study)

Treatment GroupNRelative Reduction in Liver Fat vs. Placebo (%)
This compound 25 mg + Clesacostat 10 mg1554
This compound 100 mg + Clesacostat 10 mg1358
This compound 300 mg + Clesacostat 20 mg1860
This compound 300 mg + Clesacostat 10 mg1448
Data from a 6-week treatment period.[16]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Formulation Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water.

    • Suspend the this compound powder in the methylcellulose solution to the desired final concentration.

    • Vortex and sonicate the suspension until it is homogenous. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[9]

    • Gently restrain the mouse, ensuring its head and neck are extended to create a straight path to the esophagus.

    • Measure the appropriate length on a 20-22 gauge, 1.5-inch curved, ball-tipped gavage needle (from the corner of the mouth to the last rib).

    • Insert the gavage needle gently into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Dispense the formulation slowly and steadily.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for at least 10 minutes post-gavage for any signs of distress.[10]

Protocol 2: Measurement of Liver Triglycerides

  • Tissue Collection and Homogenization:

    • At the designated endpoint, euthanize the animal and immediately excise the liver.

    • Rinse the liver with ice-cold phosphate-buffered saline (PBS) and blot dry.

    • Weigh a portion of the liver (e.g., 50-100 mg) and record the weight.

    • Homogenize the liver tissue in a suitable lysis buffer (e.g., containing a detergent like Triton X-100) on ice.

  • Lipid Extraction (Folch Method):

    • To the liver homogenate, add a 2:1 mixture of chloroform:methanol and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Triglyceride Quantification:

    • Resuspend the dried lipids in a suitable solvent (e.g., isopropanol).

    • Use a commercial colorimetric or fluorometric triglyceride assay kit to quantify the triglyceride concentration according to the manufacturer's instructions.

    • Normalize the triglyceride concentration to the initial liver tissue weight (e.g., mg of triglyceride per gram of liver tissue).

Visualizations

DGAT2_Signaling_Pathway cluster_0 De Novo Lipogenesis cluster_1 Triglyceride Synthesis cluster_2 Transcriptional Regulation Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA Malonyl-CoA->Fatty Acyl-CoA Diacylglycerol Diacylglycerol Fatty Acyl-CoA->Diacylglycerol Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol Triglycerides Triglycerides Diacylglycerol->Triglycerides DGAT2 DGAT2 DGAT2 SREBP-1c SREBP-1c DGAT2->SREBP-1c Suppresses Cleavage This compound This compound This compound->DGAT2 Inhibits Lipogenic Genes Lipogenic Genes SREBP-1c->Lipogenic Genes Activates

Caption: DGAT2 Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatization Acclimatization diet Dietary Intervention (e.g., High-Fat Diet) acclimatization->diet randomization Randomization diet->randomization formulation This compound Formulation randomization->formulation gavage Daily Oral Gavage formulation->gavage monitoring Monitor Body Weight & Food Intake gavage->monitoring collection Blood & Tissue Collection monitoring->collection plasma_analysis Plasma Analysis (Triglycerides, Enzymes) collection->plasma_analysis liver_analysis Liver Analysis (Weight, Triglycerides, Histology) collection->liver_analysis

Caption: General Experimental Workflow for In Vivo Studies with this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High In-Group Variability OR Lack of Efficacy check_gavage Review Gavage Technique start->check_gavage check_formulation Verify Formulation Homogeneity & Stability start->check_formulation check_animal_handling Assess Animal Stress Levels start->check_animal_handling check_diet Confirm Dietary Consistency start->check_diet check_dose Evaluate Dose Response start->check_dose retrain Retrain Personnel check_gavage->retrain optimize_formulation Optimize Formulation & Mixing check_formulation->optimize_formulation improve_handling Refine Handling Protocols check_animal_handling->improve_handling standardize_diet Standardize Diet check_diet->standardize_diet adjust_dose Adjust Dose check_dose->adjust_dose

Caption: Logical Flow for Troubleshooting In Vivo Variability.

References

potential for cytochrome P450-mediated drug interactions with Ervogastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for cytochrome P450 (CYP)-mediated drug interactions with ervogastat. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of metabolism for this compound?

A1: In vitro studies have identified that this compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme subfamily.[1][2] Preliminary reaction phenotyping in human liver hepatocytes suggests that approximately 68% of this compound's clearance is mediated by CYP3A.[1]

Q2: Does this compound have the potential to inhibit cytochrome P450 enzymes?

A2: Based on available in vitro data, this compound exhibits low inhibitory potential against a panel of cytochrome P450 enzymes.[3] A notable exception is a weak inhibitory effect on CYP2C19.[3]

Q3: Has any quantitative data on the CYP inhibitory potential of this compound been published?

A3: Yes, limited data is available. An in vitro study reported an IC50 value for CYP2C19. The inhibitory potential for other major CYP isoforms is considered low.[3]

Q4: Does this compound have the potential to induce cytochrome P450 enzymes?

A4: Yes, in vitro studies using human hepatocytes have identified this compound as a potential inducer of CYP3A.[1][2][4] Static modeling, based on FDA guidance, predicted a potential for CYP3A4 induction at a clinical dose of 300 mg twice daily.[1]

Q5: Is there clinical evidence of drug interactions with this compound due to CYP3A induction?

A5: A Phase I clinical study was conducted to investigate the drug interaction between this compound and clesacostat (B8194134), a time-dependent inactivator of CYP3A.[1][4] The study concluded that co-administration of this compound (300 mg b.i.d.) and clesacostat (15 mg b.i.d.) was safe and did not result in clinically meaningful pharmacokinetic drug interactions.[1][2][4] When this compound was co-administered with clesacostat, there were no significant differences in the systemic exposure of this compound.[1][2][4] Conversely, when clesacostat was co-administered with this compound, the mean systemic exposure of clesacostat decreased by 12% (Cmax) and 19% (AUC), respectively.[4]

Troubleshooting Experimental Results

Issue 1: My in vitro results suggest a potential for a CYP-mediated drug interaction with this compound, but this was not observed clinically. What could explain this discrepancy?

Possible Explanations:

  • In Vitro vs. In Vivo Correlation: In vitro systems are valuable screening tools but may not always perfectly predict in vivo outcomes. The concentrations used in vitro might not be reflective of the concentrations achieved in the human body at therapeutic doses.

  • Complex Interactions: The clinical study investigating this compound and clesacostat involved a CYP3A inactivator and a CYP3A inducer.[1][4] The net effect of these opposing actions might have resulted in a lack of a clinically significant interaction.

  • Contribution of Other Pathways: While CYP3A is the primary metabolic pathway for this compound, other minor pathways may compensate in vivo.[1]

Issue 2: I am designing a clinical study with this compound and need to select a sensitive CYP3A4 substrate as a probe drug. What should I consider?

Considerations:

  • FDA Guidance: Refer to the latest FDA guidance on drug interaction studies for recommended sensitive CYP3A4 substrates (e.g., midazolam).

  • Study Design: A fixed-sequence, non-randomized trial design has been used previously to investigate drug interactions with this compound.[1]

  • Pharmacogenomics: Demographic variations in CYP3A4 genes could impact both the clearance of a co-administered drug and the induction of CYP3A by this compound.[1]

Data Summary

Table 1: Summary of In Vitro CYP Inhibition Data for this compound

CYP IsoformInhibition PotentialIC50 (µM)Reference
CYP2C19Weak7.8[3]
Other CYPsLowNot specified[3]

Table 2: Summary of In Vitro CYP Induction Data for this compound

CYP IsoformInduction PotentialEC50 (µM)Emax (fold-change)Reference
CYP3AInducer21.4 - 37.2 (mRNA)12.5 - 58.1 (mRNA)[1]

Note: The EC50 and Emax values for CYP3A induction are based on mRNA expression in human hepatocytes and were cited as "data on file" in the reference.[1]

Experimental Protocols

Protocol 1: General Methodology for In Vitro CYP Inhibition Assay

This protocol describes a general method for assessing the direct inhibition of CYP enzymes by a test compound, such as this compound, using human liver microsomes.

  • Materials:

  • Procedure:

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • In a microplate, pre-incubate this compound dilutions, HLM, and the CYP-specific probe substrate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable model.

Protocol 2: General Methodology for In Vitro CYP Induction Assay using Human Hepatocytes

This protocol outlines a general procedure to evaluate the potential of a test compound to induce the expression of CYP enzymes in cultured human hepatocytes.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium

    • Test compound (this compound)

    • Positive control inducers (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4)

    • Negative control (vehicle)

    • RNA extraction kit

    • qRT-PCR reagents and instrument

    • CYP activity assay reagents (as in Protocol 1)

  • Procedure:

    • Culture the human hepatocytes according to the supplier's instructions.

    • Treat the hepatocytes with various concentrations of this compound, a positive control inducer, and a vehicle control for 48-72 hours.

    • mRNA Analysis:

      • Harvest the cells and extract total RNA.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP3A4).

      • Normalize the data to a housekeeping gene.

      • Calculate the fold-change in mRNA expression relative to the vehicle control.

      • Determine the EC50 and Emax values.

    • Enzyme Activity Analysis:

      • Wash the treated hepatocytes and incubate them with a CYP-specific probe substrate.

      • Measure the formation of the metabolite as an indicator of enzyme activity.

      • Calculate the fold-increase in activity compared to the vehicle control.

Visualizations

cluster_Metabolism This compound Metabolism This compound This compound CYP3A CYP3A (~68%) This compound->CYP3A Primary Metabolic Pathway Metabolites Inactive Metabolites CYP3A->Metabolites

Caption: Primary metabolic pathway of this compound via CYP3A.

cluster_Workflow CYP Inhibition Assay Workflow A Prepare this compound Dilutions B Pre-incubate: This compound + HLM + Probe Substrate A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Stop Reaction D->E F Analyze Metabolite (LC-MS/MS) E->F G Calculate IC50 F->G

Caption: Experimental workflow for in vitro CYP inhibition assessment.

cluster_DDI Potential for CYP-Mediated Drug Interactions This compound This compound CYP3A CYP3A Enzyme This compound->CYP3A Induction CYP2C19 CYP2C19 Enzyme This compound->CYP2C19 Weak Inhibition

Caption: Summary of this compound's effects on key CYP enzymes.

References

refining Ervogastat dosage for improved efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Ervogastat (PF-06865571) in preclinical animal models. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride synthesis.[3][4] By inhibiting DGAT2, this compound reduces the production of triglycerides in the liver, which is a critical factor in the pathogenesis of non-alcoholic steatohepatitis (NASH).[5]

Q2: In which animal models is this compound expected to be effective?

A2: Based on its mechanism of action, this compound is expected to be effective in animal models that exhibit key features of NASH, such as hepatic steatosis (fatty liver). Commonly used models include diet-induced obesity (DIO) models (e.g., mice or rats on a high-fat diet) and genetic models like the ob/ob mouse.[5]

Q3: What is a typical starting dose for this compound in a mouse model of NASH?

A3: While specific preclinical dosing for this compound is not widely published, a study using a different DGAT2 inhibitor in C57BL/6J and ob/ob mice used a dose of 0.004% mixed in chow for 7 days.[5] For a precursor molecule, PF-06424439, oral administration in dyslipidemic rodent models showed a decrease in circulating and hepatic lipids.[6] Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental endpoints.

Q4: How should this compound be formulated for oral administration in rodents?

A4: For oral gavage, this compound can likely be formulated in a vehicle such as a suspension in 0.5% methylcellulose. It is crucial to ensure a uniform and stable suspension for consistent dosing. Always refer to the manufacturer's instructions for the specific formulation of the compound you are using.

Q5: What are the expected pharmacokinetic properties of this compound in rodents?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in efficacy data Inconsistent drug formulation or administration.Ensure the drug is uniformly suspended before each gavage. Use precise administration techniques. Consider a formulation with improved stability.
Animal model variability.Increase the number of animals per group to improve statistical power. Ensure consistent age, weight, and genetic background of the animals.
Lack of efficacy Insufficient dosage.Perform a dose-response study to identify the optimal dose.
Poor bioavailability in the chosen animal model.Investigate alternative administration routes (e.g., intraperitoneal injection) if oral bioavailability is a concern. Conduct pharmacokinetic studies to determine drug exposure.
Inappropriate animal model.Ensure the chosen animal model has a pathology that is dependent on the DGAT2 pathway.
Adverse effects observed (e.g., weight loss, lethargy) Off-target effects or toxicity at the administered dose.Reduce the dose and re-evaluate efficacy and toxicity. Monitor animal health closely throughout the study.
Vehicle-related toxicity.Run a vehicle-only control group to rule out any adverse effects from the formulation vehicle.

Quantitative Data

Table 1: In Vitro Potency of a Precursor DGAT2 Inhibitor

CompoundHuman DGAT2 IC50 (nM)
Precursor Compound [I]18
PF-0642443914
Data from a 2014 presentation by Pfizer on preclinical DGAT2 inhibitors.[3]

Table 2: Pharmacokinetic Parameters of Precursor DGAT2 Inhibitors in Rats

CompoundClearance (mL/min/kg)Half-life (hours)Oral Bioavailability (%)
Precursor Compound [I]460.6776
PF-06424439181.4>100
Data from a 2014 presentation by Pfizer on preclinical DGAT2 inhibitors.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity (DIO) Mouse Model of NASH

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (low dose)

    • This compound (mid dose)

    • This compound (high dose)

  • Dosing: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring: Monitor body weight, food intake, and general health status weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood for analysis of plasma lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).

    • Harvest the liver, weigh it, and fix a portion in formalin for histological analysis (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis).

    • Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., markers of lipogenesis, inflammation, and fibrosis) and measurement of liver triglyceride content.

Visualizations

DGAT2_Inhibition_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglycerides (TG) Triglycerides (TG) Hepatic Steatosis Hepatic Steatosis Triglycerides (TG)->Hepatic Steatosis Accumulation leads to DGAT2->Triglycerides (TG) This compound This compound This compound->DGAT2 Inhibits

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Experimental_Workflow cluster_Induction Model Induction cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Start C57BL/6J Mice HighFatDiet High-Fat Diet (12-16 weeks) Start->HighFatDiet Grouping Randomize into Treatment Groups HighFatDiet->Grouping Dosing Daily Oral Gavage (4-8 weeks) Grouping->Dosing Monitoring Weekly Monitoring (Weight, Food Intake) Dosing->Monitoring Sacrifice End of Study Sacrifice Monitoring->Sacrifice Blood Blood Collection (Lipids, Enzymes) Sacrifice->Blood Liver Liver Collection Sacrifice->Liver Histology Histology (H&E, Sirius Red) Liver->Histology Biochemistry Liver Triglycerides & Gene Expression Liver->Biochemistry

Caption: Experimental workflow for evaluating this compound in a DIO mouse model.

References

Technical Support Center: Overcoming Challenges in Long-Term Ervogastat Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Ervogastat. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PF-06865571) is an experimental small-molecule drug developed by Pfizer.[1] It is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis.[2][3][4][5][6] By inhibiting DGAT2, this compound aims to reduce the accumulation of triglycerides in the liver, a key characteristic of non-alcoholic steatohepatitis (NASH).[7]

Q2: Why is this compound often studied in combination with Clesacostat?

Clesacostat is an acetyl-CoA carboxylase (ACC) inhibitor, which blocks an earlier step in the de novo lipogenesis pathway. While effective in reducing liver fat, ACC inhibitors can lead to an increase in circulating triglycerides.[2][3] this compound, by inhibiting the final step of triglyceride synthesis, can mitigate this side effect.[8] The combination therapy is being investigated for a potentially more robust efficacy in resolving NASH.[2][3][9]

Q3: What are the known metabolic improvements from this compound's design?

This compound was developed to address the metabolic liabilities of a prototype DGAT2 inhibitor, PF-06427878. Key modifications included replacing a metabolically unstable motif with a 3,5-disubstituted pyridine (B92270) system to avoid the formation of a reactive quinone metabolite. Additionally, the amide group was modified to enhance metabolic stability and optimize pharmacokinetic properties.[6]

Q4: What are the most common adverse events observed in clinical studies with this compound, especially in combination with Clesacostat?

In a Phase 2 clinical trial (MIRNA study), the most frequently reported adverse event was inadequate control of diabetes.[2] Furthermore, the combination of this compound and Clesacostat was associated with an undesirable fasting lipid and apolipoprotein profile, including an increase in triglycerides.[2][3][9] Most adverse events were reported as mild to moderate in severity.[2][3]

Troubleshooting Guides

Inconsistent or High Variability in Preclinical NASH Model Results

Problem: Significant variability in the severity of NASH phenotypes (e.g., steatosis, inflammation, fibrosis) is observed within the same experimental group in our long-term rodent study.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Dietary Variations Ensure consistent diet formulation, including the source and type of fat and cholesterol. Inconsistent mixing of custom diets can lead to variable nutrient intake. Use a purified, low-fat control diet to minimize baseline steatosis.
Genetic Drift Be aware that even in inbred strains, spontaneous mutations can lead to phenotypic differences. Source animals from a reputable vendor and be consistent with the substrain used.
Gut Microbiome Differences The gut microbiome is a known factor in NASH pathogenesis. Co-housing animals for a period before the study can help normalize the gut microbiota. Consider collecting fecal samples for microbiome analysis to identify it as a potential confounding variable.
Animal Age Older animals are more susceptible to metabolic diseases. Ensure that all animals in the study are age-matched.
Unexpected Changes in Plasma Lipids

Problem: We are observing a significant increase in plasma triglycerides in our animal models treated with this compound in combination with an ACC inhibitor.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Mechanism of ACC Inhibition This is a known mechanistic consequence of ACC inhibition. The combination with this compound is intended to mitigate this effect, but a transient or partial increase may still be observed.
Dosing Regimen The timing and dosage of both compounds can influence the lipid profile. Ensure that the administration schedule is consistent and consider optimizing the dose ratio of this compound to the ACC inhibitor.
Metabolic State of Animals The baseline metabolic state of the animals can impact their response. Ensure that animals have a consistent diet and are properly acclimated before starting the study. Monitor food consumption as changes can affect lipid levels.
Sample Collection Ensure that blood samples are collected at a consistent time point relative to dosing and feeding, as lipid levels can fluctuate throughout the day. Fasting prior to blood collection is recommended for consistent results.
Difficulty in Preparing a Stable Oral Formulation for Rodent Studies

Problem: this compound is precipitating out of our vehicle solution for oral gavage in our long-term rodent study.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility This compound is a small molecule that may have limited aqueous solubility.
Vehicle Incompatibility The chosen vehicle may not be optimal for maintaining this compound in solution.
Preparation Method The method of preparation may not be adequate for complete dissolution.
Storage Conditions The formulation may not be stable at the storage temperature.

A common starting point for formulating poorly soluble compounds for oral gavage in rodents is a suspension or solution using a combination of excipients. A general-purpose vehicle that can be tested is:

  • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

Preparation Steps:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG300 and Tween-80 and mix thoroughly.

  • Slowly add saline while continuously mixing to form a homogenous suspension or solution.

  • Prepare fresh daily or assess stability for longer-term storage.

Data Presentation

Table 1: Summary of Preclinical Efficacy of DGAT2 Inhibition in a Mouse Model of NASH

Parameter Control Group (NASH diet) DGAT2 Inhibitor Group (NASH diet) p-value
Liver Triglycerides (mg/g)150 ± 2545 ± 10<0.001
Hepatic Steatosis Score (0-3)2.8 ± 0.41.2 ± 0.3<0.01
Plasma ALT (U/L)250 ± 50120 ± 30<0.01
Plasma AST (U/L)300 ± 60150 ± 40<0.01
Data are presented as mean ± standard deviation and are representative of typical findings in preclinical studies.

Experimental Protocols

Protocol 1: Long-Term this compound Administration in a Diet-Induced Mouse Model of NASH

1. Animal Model:

  • Species/Strain: Male C57BL/6J mice, 8 weeks of age.

  • Acclimation: Acclimate mice for at least one week to the facility with ad libitum access to standard chow and water.

2. NASH Induction:

  • Diet: Feed mice a high-fat, high-fructose, and high-cholesterol "Western" diet (e.g., 45% kcal from fat, 20% kcal from fructose, 2% cholesterol).

  • Duration: Maintain mice on the diet for 16-24 weeks to induce a robust NASH phenotype with fibrosis.

3. This compound Formulation and Administration:

  • Vehicle: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (B11928114) or the DMSO/PEG300/Tween-80/saline vehicle described in the troubleshooting section.

  • Dose: Based on preclinical studies, a dose range of 10-100 mg/kg can be explored.

  • Administration: Administer this compound via oral gavage once or twice daily. The control group should receive the vehicle only.

4. Monitoring and Endpoint Analysis:

  • In-life Monitoring: Monitor body weight, food and water consumption weekly.

  • Metabolic Assessments: At regular intervals (e.g., every 4-8 weeks), collect blood samples for analysis of plasma lipids (triglycerides, cholesterol), glucose, and liver enzymes (ALT, AST).

  • Histological Analysis: At the end of the study, euthanize the animals and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

  • Biochemical Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of liver triglycerides and gene expression of inflammatory and fibrotic markers.

Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Conditions (Example):

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Mandatory Visualizations

DGAT2_Signaling_Pathway Acetyl_CoA Acetyl-CoA ACC ACC Acetyl_CoA->ACC Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Diacylglycerol Diacylglycerol (DAG) Fatty_Acids->Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Substrate Triglycerides Triglycerides (TG) VLDL VLDL Secretion Triglycerides->VLDL Hepatic_Steatosis Hepatic Steatosis Triglycerides->Hepatic_Steatosis Accumulation leads to Clesacostat Clesacostat (ACC Inhibitor) Clesacostat->ACC Inhibits This compound This compound (DGAT2 Inhibitor) This compound->DGAT2 Inhibits ACC->Malonyl_CoA Product DGAT2->Triglycerides Product

Caption: Signaling pathway of triglyceride synthesis and points of inhibition by Clesacostat and this compound.

Experimental_Workflow Start Start: Acclimation of Mice Diet_Induction NASH Diet Induction (16-24 weeks) Start->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment Long-Term Administration: - Vehicle Control - this compound Randomization->Treatment Monitoring In-life Monitoring: - Body Weight - Food/Water Intake - Blood Sampling Treatment->Monitoring Endpoint Endpoint Analysis: - Histology (Liver) - Biochemical Assays - Gene Expression Treatment->Endpoint Monitoring->Treatment Repeated Cycles

Caption: General experimental workflow for a long-term this compound study in a diet-induced NASH model.

Troubleshooting_Logic Problem High Variability in NASH Phenotype Cause1 Dietary Inconsistency? Problem->Cause1 Solution1 Standardize Diet Preparation and Source Cause1->Solution1 Yes Cause2 Genetic Drift? Cause1->Cause2 No End Reduced Variability Solution1->End Solution2 Use Single Source for Animals Cause2->Solution2 Yes Cause3 Gut Microbiome? Cause2->Cause3 No Solution2->End Solution3 Co-house Animals Before Study Cause3->Solution3 Yes Solution3->End

Caption: Logical troubleshooting workflow for addressing high variability in preclinical NASH models.

References

Technical Support Center: Interpreting Unexpected Results in Ervogastat Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and unexpected outcomes during in vitro and cell-based experiments with Ervogastat (PF-06865571), a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).

Frequently Asked Questions (FAQs)

Q1: What is the reported potency of this compound against DGAT2?

A1: this compound is a highly potent inhibitor of DGAT2 with a reported IC50 value of approximately 17.2 nM.

Q2: How selective is this compound for DGAT2 over other acyltransferases?

A2: this compound demonstrates high selectivity for DGAT2. In studies, the IC50 values against related acyltransferases such as DGAT1, MGAT1, MGAT2, and MGAT3 were all greater than 50,000 nM, indicating minimal off-target inhibition of these enzymes.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO at concentrations up to 81 mg/mL (198.81 mM).[2] For in vitro experiments, it is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term stability (up to one year) and at -20°C for shorter periods (up to one month).[2] When preparing working solutions, ensure the final DMSO concentration in your cell culture or assay buffer is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor.[3] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[4] By inhibiting DGAT2, this compound blocks the production of triglycerides, which are a major form of stored energy.[4] This mechanism is being investigated for the treatment of non-alcoholic steatohepatitis (NASH) by reducing the accumulation of fat in the liver.[5]

Troubleshooting Guides

Unexpected Result 1: Inconsistent or Lower-than-Expected Potency in Cell-Based Assays

Possible Causes and Troubleshooting Steps:

  • Compound Instability in Aqueous Media: While stable in DMSO, this compound's stability in aqueous buffers over the course of a multi-day cell culture experiment may be limited.

    • Recommendation: Prepare fresh working solutions from your DMSO stock for each experiment. For longer-term experiments, consider replenishing the compound with fresh media at regular intervals.

  • Cellular Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the compound out of the cell, reducing its intracellular concentration.[6]

    • Recommendation: If you suspect efflux is an issue, consider co-incubating with known inhibitors of these transporters (e.g., verapamil (B1683045) for Pgp) as a control experiment to see if potency is restored.

  • Metabolism by CYP Enzymes: this compound is primarily metabolized by CYP3A enzymes.[6] If your cell line has high CYP3A activity, it may be rapidly metabolizing the compound.

    • Recommendation: Use a cell line with low CYP3A activity or co-incubate with a CYP3A inhibitor (e.g., ketoconazole) as a control to assess the impact of metabolism.

  • Target Engagement Issues: To confirm that this compound is reaching and binding to DGAT2 within the cell, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.[7]

    • Recommendation: Follow a validated CETSA protocol to verify target engagement in your specific cell model.

Unexpected Result 2: Paradoxical Increase in Lipid Droplet Number

While DGAT2 inhibition is expected to reduce triglyceride synthesis and thus lipid droplet formation, some studies have shown that it can paradoxically lead to an increase in the number of lipid droplets, although these may be smaller in size.[7]

Possible Explanations and Experimental Steps:

  • Differential Roles of DGAT1 and DGAT2: DGAT1 and DGAT2 have distinct roles in triglyceride synthesis. DGAT1 is more involved in packaging dietary fatty acids, while DGAT2 preferentially uses newly synthesized fatty acids.[1] Inhibition of DGAT2 may lead to a compensatory upregulation of DGAT1 activity or a change in the cellular localization of lipid droplet formation.

    • Recommendation:

      • Analyze the expression levels of DGAT1 and DGAT2 via qPCR or western blot after this compound treatment.

      • Use a DGAT1-specific inhibitor as a control to compare the effects on lipid droplet morphology.

      • Perform high-resolution imaging to analyze not just the number but also the size and subcellular localization of lipid droplets.

  • Changes in Lipid Composition: The increase in lipid droplet number could be due to an accumulation of other lipid species, not just triglycerides.

    • Recommendation: Conduct lipidomic analysis to get a comprehensive view of the changes in different lipid classes (e.g., diacylglycerols, phospholipids, cholesterol esters) after this compound treatment.

Unexpected Result 3: High Background or Low Signal in a Fluorescent DGAT2 Enzymatic Assay

Possible Causes and Troubleshooting Steps:

  • Autofluorescence of Compound or Sample: this compound itself, or other components in your sample, may be fluorescent at the excitation/emission wavelengths of your assay.

    • Recommendation: Run a control with this compound alone (no enzyme or other substrates) to check for autofluorescence. If your samples (e.g., cell lysates) have high background, consider using a red-shifted fluorescent probe to avoid the common sources of autofluorescence in the blue-green spectrum.[8]

  • Non-specific Binding of Fluorescent Probe: The fluorescently labeled substrate may bind non-specifically to other proteins or lipids in your assay.

    • Recommendation: Optimize the concentration of the fluorescent probe. Include appropriate controls, such as heat-inactivated enzyme, to determine the level of non-specific signal.[9]

  • Suboptimal Assay Conditions: The pH, detergent concentration, or substrate concentrations may not be optimal for DGAT2 activity.

    • Recommendation: Perform a systematic optimization of assay parameters, including a pH titration and varying the concentrations of detergent and substrates.

Data Presentation

Table 1: this compound Potency and Selectivity

TargetIC50 (nM)Notes
DGAT2 17.2 Potent inhibition of the primary target.
DGAT1> 50,000Highly selective over DGAT1.[1]
MGAT1> 50,000Highly selective over other acyltransferases.[1]
MGAT2> 50,000Highly selective over other acyltransferases.[1]
MGAT3> 50,000Highly selective over other acyltransferases.[1]

Table 2: Troubleshooting Guide for Unexpected Lipid Droplet Phenotypes

ObservationPotential CauseSuggested Experiment
Increased number of smaller lipid droplets DGAT1 compensationMeasure DGAT1 expression/activity; co-treat with a DGAT1 inhibitor.
Accumulation of diacylglycerolLipidomics analysis to quantify diacylglycerol species.
No change in total lipid content despite DGAT2 inhibition Upregulation of other lipid synthesis pathwaysGene expression analysis of key lipogenic enzymes (e.g., FASN, SCD1).
Cell line-specific differences in response Varying expression levels of DGAT1/DGAT2 or other metabolic enzymesCharacterize the baseline expression of key lipid metabolism genes in your cell lines.

Experimental Protocols

Protocol 1: In Vitro DGAT2 Activity Assay (Fluorescent)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • This compound

  • Recombinant human DGAT2 enzyme

  • Fluorescently labeled fatty acyl-CoA substrate (e.g., NBD-stearoyl-CoA)

  • Diacylglycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing a detergent like 0.1% Triton X-100)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Serially dilute this compound in assay buffer to the desired concentrations.

  • Prepare substrate mix: Prepare a solution of the fluorescently labeled fatty acyl-CoA and DAG in the assay buffer.

  • Assay reaction:

    • Add a small volume of the diluted this compound or vehicle (DMSO) to the wells of the microplate.

    • Add the DGAT2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.

    • Initiate the reaction by adding the substrate mix to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your fluorescent probe.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This is a simplified protocol for western blot-based CETSA.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer

  • Antibody against DGAT2

  • Secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration.

    • Perform SDS-PAGE and western blotting using an antibody specific for DGAT2.

  • Data Analysis: Quantify the band intensities for DGAT2 at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Mandatory Visualizations

DGAT2_Signaling_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Catalyzes Lipid Droplet Lipid Droplet Triglycerides->Lipid Droplet Stored in This compound This compound This compound->DGAT2 Inhibits

Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.

Troubleshooting_Workflow Start Unexpected Result Check_Compound Verify Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Assay Validate Assay Performance (Controls, Parameters) Start->Check_Assay Check_Target Confirm On-Target Effect (CETSA, Gene Expression) Start->Check_Target Investigate_Off_Target Investigate Off-Target/ Paradoxical Effects Check_Target->Investigate_Off_Target If on-target effect is confirmed Lipidomics Lipidomics Analysis Investigate_Off_Target->Lipidomics Gene_Expression Gene Expression Profiling Investigate_Off_Target->Gene_Expression

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Strategies to Minimize Ervogastat Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize the degradation of Ervogastat (PF-06865571) in experimental setups. Ensuring the stability of this compound is critical for obtaining accurate and reproducible data in your research. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1][2] It is being investigated for the treatment of non-alcoholic steatohepatitis (NASH).[3][4][5] By inhibiting DGAT2, this compound aims to reduce the accumulation of fat in the liver.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is the first line of defense against degradation. Based on available safety data and supplier recommendations, the following conditions are advised:

FormStorage TemperatureDuration
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C1 year
-20°C1 month
Data sourced from AbMole BioScience Material Safety Data Sheet.[6]

To prevent the introduction of moisture, which can accelerate degradation, it is crucial to allow the vial to equilibrate to room temperature before opening. For solutions, it is best practice to aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the best solvents for dissolving this compound?

A3: this compound is reported to be insoluble in water.[7] The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol.

SolventSolubility
DMSO 81 mg/mL (198.81 mM)
Ethanol 5 mg/mL
Data sourced from Selleck Chemicals.[7]

For cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the potential degradation pathways for this compound?

A4: While specific forced degradation studies on this compound are not publicly available, its chemical structure, which features a 3,5-disubstituted pyridine (B92270) ring and an amide linkage, suggests potential degradation pathways.[3] These include:

  • Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Oxidation: The pyridine ring, although relatively stable, can undergo oxidation, potentially at the nitrogen atom to form an N-oxide or at other positions on the ring, especially in the presence of strong oxidizing agents.

  • Photodegradation: Many pharmaceutical compounds with aromatic rings are sensitive to light. Exposure to UV or even ambient light over extended periods could lead to degradation.

It is important to note that these are theoretical pathways based on chemical principles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in a DGAT2 enzyme inhibition assay.

This is a common issue that can often be traced back to compound degradation.

Possible Cause Troubleshooting Step Expected Outcome
This compound Degradation in Stock Solution 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. Compare the activity of the fresh versus old stock solution.Consistent and expected IC50 values.
Instability in Assay Buffer 1. Minimize the pre-incubation time of this compound in the assay buffer. 2. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer at the assay temperature. 3. If degradation is observed, consider preparing the this compound dilution immediately before adding it to the assay plate.Reduced variability and more reliable inhibition data.
Incorrect Assay Conditions 1. Verify the pH of the assay buffer is within the optimal range for both the enzyme and this compound stability (typically neutral pH). 2. Ensure the assay temperature is appropriate and consistent.Optimal enzyme activity and stable compound performance.

Troubleshooting Workflow for Poor Enzyme Inhibition

A Inconsistent or Low Inhibition Observed B Verify this compound Integrity A->B Step 1 C Review Assay Protocol A->C Step 2 D Check Enzyme and Substrate A->D Step 3 E Prepare Fresh Stock Solution B->E Degradation Suspected F Perform Dose-Response Curve C->F Suboptimal Concentration G Increase Pre-incubation Time C->G Insufficient Incubation H Check pH and Buffer Composition C->H Incorrect Assay Conditions I Confirm Enzyme Activity D->I Enzyme Inactivity J Problem Resolved E->J F->J G->J H->J I->J A Prepare this compound in Cell Culture Medium B Incubate at 37°C, 5% CO2 A->B C Collect Aliquots at Different Time Points (e.g., 0, 2, 8, 24h) B->C D Analyze this compound Concentration by LC-MS/MS C->D E Plot % Remaining vs. Time D->E F Determine this compound Half-life in Medium E->F A Diacylglycerol (DAG) C DGAT2 A->C B Acyl-CoA B->C D Triglyceride (TG) C->D Catalyzes E This compound E->C Inhibits

References

addressing conflicting data in Ervogastat research literature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential conflicting or nuanced data in the Ervogastat research literature. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why did this compound monotherapy not meet the primary endpoint in the Phase 2 MIRNA trial for MASH?

A: In the Phase 2 MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) trial, this compound monotherapy at various doses did not meet the composite primary endpoint of either MASH resolution without worsening of fibrosis or an improvement in fibrosis by at least one stage without worsening of MASH.[1] While all experimental groups, including monotherapy, showed greater effects on MASH resolution alone compared to placebo, the combination therapy with the acetyl-CoA carboxylase (ACC) inhibitor Clesacostat (B8194134) was required to meet the composite primary endpoint.[1] This suggests a potential synergistic effect is needed to achieve a more robust histological improvement in both MASH resolution and fibrosis in the patient population studied.

Q2: What is the clinical significance of the undesirable lipid profile observed with the this compound and Clesacostat combination therapy?

A: The combination of this compound and Clesacostat was associated with a "likely undesirable fasting lipid and apolipoprotein profile".[1][2] This is a known mechanistic consequence of ACC inhibitors like Clesacostat, which can lead to increased circulating triglycerides.[1] The co-administration of this compound, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, is intended to mitigate this effect by inhibiting the final step of triglyceride synthesis.[1][3] While the combination therapy showed efficacy in the MIRNA trial, the impact on the lipid profile requires careful monitoring and further investigation in larger and longer-term studies to assess any potential cardiovascular risk.[2]

Q3: Why was no clinically significant drug-drug interaction (DDI) observed in vivo between this compound and Clesacostat despite in vitro predictions?

A: In vitro studies indicated a potential for a drug-drug interaction, as this compound is a substrate and potential inducer of the cytochrome P450 3A (CYP3A) enzyme, while Clesacostat is a potential time-dependent inhibitor of CYP3A.[4][5][6] However, a Phase 1 study in healthy adult participants (NCT03534648) found no clinically meaningful pharmacokinetic (PK) drug interaction when this compound and Clesacostat were co-administered.[4][5][6] Specifically, the systemic exposures of this compound remained unchanged in the presence of Clesacostat, and while there was a slight decrease in Clesacostat exposure when co-administered with this compound, it was not considered clinically significant.[5][6] This highlights the importance of in vivo studies to confirm in vitro findings, as the complex interplay of metabolic pathways in a whole organism can sometimes differ from predictions based on isolated enzyme assays.

Troubleshooting Guides

Guide 1: Interpreting Efficacy Results in NASH Clinical Trials

When evaluating the efficacy of this compound, it is crucial to consider the specific endpoints of the clinical trial.

  • Primary vs. Secondary Endpoints: The primary endpoint is the main result that is measured to see if the treatment had an effect. In the MIRNA trial, this was a composite endpoint.[1] Secondary endpoints provide additional information about the drug's effect.

  • Monotherapy vs. Combination Therapy: As seen with this compound, the efficacy can differ significantly when used alone versus in combination with another agent.[1] The rationale for combination therapy, such as targeting multiple pathways in a complex disease like MASH, should be considered.[7][8]

  • Statistical Significance: Pay close attention to p-values and confidence intervals to determine if the observed effects are statistically significant. For instance, in the MIRNA trial, the improvement in fibrosis by one stage or more was not greater in any experimental group compared with placebo.[1]

Guide 2: Managing Potential Metabolic Adverse Events in Preclinical Studies

Based on the clinical trial data for this compound, researchers conducting preclinical studies should be aware of potential metabolic adverse events.

  • Lipid Profile Monitoring: Given the observed undesirable lipid profile with the combination therapy, it is advisable to include comprehensive lipid panel assessments in preclinical models.[1][2]

  • Glucose Homeostasis: The most common adverse event in the MIRNA trial was "inadequate control of diabetes".[1] Therefore, careful monitoring of glucose levels and insulin (B600854) sensitivity is recommended in animal models, especially those with a diabetic or pre-diabetic phenotype.

Data Presentation

Table 1: Summary of Key Efficacy Endpoints from the Phase 2 MIRNA Trial

EndpointPlacebo (n=34)This compound 150 mg + Clesacostat 5 mg (n=35)This compound 300 mg + Clesacostat 10 mg (n=30)
Composite Primary Endpoint 38%66%63%
MASH Resolution w/o Worsening of FibrosisAll experimental groups showed greater effects than placebo
Improvement in Fibrosis ≥1 Stage w/o Worsening of MASHNot greater than placebo in any experimental group

Data sourced from the MIRNA Phase 2 trial results as reported in the literature.[2]

Table 2: Summary of Key Adverse Events from the Phase 2 MIRNA Trial

Adverse EventPlacebo (n=34)This compound 25 mg (n=35)This compound 75 mg (n=48)This compound 150 mg (n=42)This compound 300 mg (n=31)This compound 150 mg + Clesacostat 5 mg (n=35)This compound 300 mg + Clesacostat 10 mg (n=30)
Inadequate control of diabetes 12%17%10%7%6%6%7%
Serious Adverse Events 3%3%10%2%13%14%7%

Data represents the percentage of patients reporting the adverse event. Sourced from the MIRNA Phase 2 trial results.[1]

Table 3: Summary of Pharmacokinetic Drug-Drug Interaction (DDI) Findings

ParameterIn Vitro PredictionIn Vivo Finding (Phase 1 Study)
This compound Metabolism Primarily metabolized by CYP3A.[4]No meaningful differences in systemic this compound exposures when administered alone or with Clesacostat.[5][6]
This compound as an Enzyme Inducer Potential inducer of CYP3A.[4][5]Mean systemic Clesacostat exposures decreased by 12-19% when co-administered with this compound.[5][6]
Clesacostat as an Enzyme Inhibitor Potential time-dependent inhibitor of CYP3A.[4][5]No clinically meaningful PK drug interaction observed.[4][5]

Experimental Protocols

Phase 2 MIRNA Trial (NCT04321031)

  • Objective: To assess the efficacy and safety of this compound alone and in combination with Clesacostat in adults with biopsy-confirmed MASH and fibrosis stage 2 or 3.[1]

  • Design: A randomized, double-blind, double-dummy, placebo-controlled, multicenter study.[1]

  • Population: Adults with biopsy-confirmed MASH and F2-F3 fibrosis.[1]

  • Intervention: Patients were randomized to receive various doses of this compound monotherapy, this compound in combination with Clesacostat, or placebo for 48 weeks.[1]

  • Primary Endpoint: A composite endpoint of either MASH resolution without worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of MASH, assessed by liver biopsy at week 48.[1]

  • Key Assessments: Liver biopsies at baseline and week 48, safety and tolerability monitoring, and assessment of metabolic parameters.[1][9]

Phase 1 DDI Trial (NCT03534648)

  • Objective: To assess the safety and pharmacokinetic drug interactions following co-administration of Clesacostat and this compound in healthy participants.[4]

  • Design: A Phase 1, non-randomized, open-label, fixed-sequence trial.[5]

  • Population: Healthy adult participants.[4]

  • Intervention: The study consisted of two cohorts. In Cohort 1, participants received Clesacostat alone followed by co-administration with this compound. In Cohort 2, participants received this compound alone followed by co-administration with Clesacostat.[5]

  • Key Assessments: Pharmacokinetic profiles of both drugs were assessed at steady state when given alone and in combination. Safety and tolerability were monitored throughout the study.[4][5]

Visualizations

cluster_pathway Triglyceride Synthesis Pathway in Hepatocytes Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids->Diacylglycerol (DAG) Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) DGAT2 Clesacostat Clesacostat (ACC Inhibitor) Clesacostat->Acetyl-CoA inhibits This compound This compound (DGAT2 Inhibitor) This compound->Diacylglycerol (DAG) inhibits

Caption: Mechanism of action of this compound and Clesacostat in the triglyceride synthesis pathway.

cluster_ddi Potential CYP3A-Mediated Drug-Drug Interaction cluster_invivo In Vivo Outcome This compound This compound CYP3A CYP3A Enzyme This compound->CYP3A Substrate (in vitro) This compound->CYP3A Inducer (in vitro) Clesacostat Clesacostat Clesacostat->CYP3A Time-dependent inhibitor (in vitro) CYP3A->this compound Metabolism (in vitro) Result No clinically meaningful presence of Clesacostat. Slight decrease in Clesacostat exposure with this compound.

Caption: In vitro predictions vs. in vivo findings for the DDI between this compound and Clesacostat.

References

Validation & Comparative

Validating DGAT2 Inhibition by Ervogastat: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately validating the inhibition of Diacylglycerol Acyltransferase 2 (DGAT2) is a critical step in assessing the therapeutic potential of novel compounds. This guide provides a comparative analysis of Ervogastat (PF-06865571), a potent DGAT2 inhibitor, alongside other relevant inhibitors, and offers detailed experimental protocols for validation using Western blot.

DGAT2 is a key enzyme in the final step of triglyceride synthesis, making it a significant target for therapies aimed at metabolic diseases such as Non-alcoholic Steatohepatitis (NASH). This compound has emerged as a promising clinical candidate, and its effective validation is paramount.

Performance Comparison of DGAT2 Inhibitors

The inhibitory potency of this compound against human DGAT2 has been determined and can be compared with other notable DGAT2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound NameIC50 (Human DGAT2)Reference Compound
This compound (PF-06865571)17.2 nM-
PF-0642443914 nMYes
Eli Lilly Compound120 nMYes

Table 1: Comparison of IC50 values for various DGAT2 inhibitors. Lower IC50 values indicate greater potency.

Validating DGAT2 Inhibition with Western Blot

Western blot is a widely used technique to detect and quantify specific proteins in a sample, making it an invaluable tool for validating the efficacy of a DGAT2 inhibitor. Inhibition of DGAT2 can lead to downstream changes in protein expression, which can be monitored to confirm the inhibitor's target engagement and mechanism of action. A key downstream marker for DGAT2 inhibition is the reduction in the cleaved, active form of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][2][3]

Experimental Protocol: Western Blot for SREBP-1c Downregulation

This protocol outlines the steps to assess the effect of this compound on the protein levels of the precursor and cleaved forms of SREBP-1c in a relevant cell line, such as HepG2 human hepatoma cells.

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Extraction: [4][5][6]

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 150 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.

4. Sample Preparation and SDS-PAGE:

  • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Load the samples onto a 4-12% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for SREBP-1 (which detects both the precursor and cleaved forms) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • The expected result is a decrease in the band intensity corresponding to the cleaved, nuclear form of SREBP-1c in this compound-treated cells compared to the vehicle control. A loading control, such as β-actin or GAPDH, should be used to normalize the data and confirm equal protein loading.

Visualizing the Molecular Pathway and Experimental Process

To further clarify the concepts discussed, the following diagrams illustrate the DGAT2 signaling pathway and the experimental workflow for validating its inhibition.

DGAT2_Signaling_Pathway Acyl_CoA Acyl-CoA DGAT2 DGAT2 Acyl_CoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TG Triglyceride (TG) DGAT2->TG Catalyzes Lipid_Droplet Lipid Droplet Formation TG->Lipid_Droplet This compound This compound This compound->DGAT2 Inhibits Western_Blot_Workflow A Cell Culture & Treatment (e.g., HepG2 cells + this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-SREBP-1c) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Analysis of SREBP-1c Levels I->J

References

A Comparative Analysis of DGAT2 Inhibitors: Ervogastat and Emerging Alternatives in the Treatment of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ervogastat (PF-06865571) and other key Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and a look into their mechanisms of action.

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final step in triglyceride synthesis. Its role in metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), has made it a prime therapeutic target. Inhibition of DGAT2 is a promising strategy to reduce hepatic steatosis and improve metabolic parameters. This guide will delve into a comparative analysis of Pfizer's this compound and other notable DGAT2 inhibitors in development.

Mechanism of Action: Targeting Triglyceride Synthesis

DGAT2 is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This is the final and committed step in the de novo synthesis of triglycerides. Elevated DGAT2 activity is linked to conditions like non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia. By inhibiting DGAT2, these compounds aim to decrease the accumulation of triglycerides in the liver.[1][2] Furthermore, DGAT2 inhibition has been shown to suppress the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of genes involved in de novo lipogenesis, thus providing a dual mechanism for reducing hepatic fat.[3]

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and other selected DGAT2 inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in assay conditions across different studies.

Compound Type Target IC50 (Human DGAT2) Selectivity
This compound (PF-06865571) Small MoleculeHuman DGAT217.2 nM[1]No significant inhibition against MGAT1-3 and DGAT1 (IC50 >50 µM)[1]
PF-06424439 Small MoleculeHuman DGAT214 nM[4]>3500-fold vs. DGAT1, MGAT2, MGAT3[5]
JNJ-DGAT2-A Small MoleculeHuman DGAT2140 nM[5]>70-fold vs. DGAT1 and MGAT2[5]
IONIS-DGAT2Rx (ION224) Antisense OligonucleotideHuman DGAT2 mRNANot ApplicableSpecific for DGAT2 mRNA[5]

Preclinical and Clinical Efficacy Highlights

This section provides a comparative overview of the performance of these inhibitors in preclinical models and human clinical trials, with a focus on their impact on liver fat reduction.

Compound Study Phase Patient Population Key Efficacy Results Safety and Tolerability
This compound (PF-06865571) Phase 2 (MIRNA study)[6][7]Adults with biopsy-confirmed NASH and fibrosis (F2-F3)- Did not meet the primary composite endpoint as monotherapy.[6]- Combination with Clesacostat (B8194134) (ACC inhibitor) met the primary endpoint: 66% of patients on 150 mg this compound + 5 mg Clesacostat and 63% on 300 mg this compound + 10 mg Clesacostat achieved the endpoint, compared to 38% for placebo.[6]- Generally well-tolerated.[8]- Most adverse events were mild to moderate.[6]- Combination therapy was associated with an undesirable fasting lipid and apolipoprotein profile.[6]
IONIS-DGAT2Rx (ION224) Phase 2[9][10]Adults with type 2 diabetes and NAFLD; Adults with MASH and fibrosis (F1-F3)- Significant reduction in liver fat.[9]- Mean absolute reduction in liver fat of -5.2% vs. -0.6% for placebo.[9]- 44% of patients on the 120 mg dose achieved ≥50% relative reduction in liver steatosis vs. 3% for placebo.[11][10]- Met primary endpoint of ≥2-point reduction in NAFLD Activity Score (NAS) without worsening of fibrosis.[11][12]- Generally well-tolerated.[11]- No treatment-related serious adverse events reported in the Phase 2 MASH study.[12]
PF-06424439 Preclinical[4]Animal models of dyslipidemia- Reduced plasma triglyceride and cholesterol levels in a rat dyslipidemia model.[4]- Data from human trials is not publicly available.
JNJ-DGAT2-A Preclinical[3][13]In vitro and animal models of NAFLD- Publicly available in vivo efficacy data is limited.[4]- Data from human trials is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of DGAT2 inhibitors.

DGAT2 Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against the DGAT2 enzyme.

  • Enzyme Source: Recombinant human DGAT2 expressed in a suitable system, such as Sf9 insect cell membranes.[13]

  • Substrates:

    • Diacylglycerol (e.g., sn-1,2-dioleoylglycerol).[14]

    • Radiolabeled or non-radiolabeled fatty acyl-CoA (e.g., [3H]Oleoyl-CoA or oleoyl-CoA).[14]

  • Assay Principle: The assay measures the formation of radiolabeled triglycerides from the substrates in the presence of the test compound. The amount of product formed is inversely proportional to the inhibitory activity of the compound.

  • Detection Method:

    • Scintillation Proximity Assay (SPA): This high-throughput method uses beads that emit light when a radiolabeled product is in close proximity.[14]

    • Liquid Chromatography-Mass Spectrometry (LC/MS): This method directly measures the enzymatic product, offering high sensitivity and the ability to assay impure enzyme systems.[15][16]

  • Data Analysis: The percent inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[3]

Cell-Based Lipid Accumulation Assay

This assay evaluates the effect of a DGAT2 inhibitor on triglyceride accumulation within a cellular context.

  • Cell Line: A cell line that endogenously expresses DGAT2, such as HepG2 cells, is commonly used.[17]

  • Induction of Lipid Accumulation: Cells are treated with a fatty acid, such as oleic acid, to induce the formation of lipid droplets.[17]

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the DGAT2 inhibitor before the addition of the fatty acid.[17]

  • Quantification of Lipid Accumulation:

    • Fluorescent Staining: Neutral lipids within the cells are stained with a fluorescent dye like BODIPY 493/503. The fluorescence intensity, which correlates with the amount of lipid accumulation, is then measured.[18]

    • Triglyceride Quantification Kits: Cellular triglycerides can be quantified using commercially available colorimetric or fluorometric assay kits.[19][20]

  • Data Analysis: The reduction in lipid accumulation in the presence of the inhibitor is compared to a vehicle control to determine the compound's cellular efficacy.

Measurement of Liver Fat Content in Clinical Trials (MRI-PDFF)

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative biomarker used to assess liver fat content in clinical trials.[21][22]

  • Principle: MRI-PDFF measures the fraction of protons bound to fat relative to the total number of protons (fat and water) in a given voxel of liver tissue.[23][24]

  • Procedure: Patients undergo an MRI scan of the liver. Specialized software is then used to process the images and generate a quantitative map of the proton density fat fraction across the entire liver.[25]

  • Advantages: MRI-PDFF is highly accurate, reproducible, and provides a comprehensive assessment of liver fat, overcoming the limitations of invasive liver biopsies which are prone to sampling variability.[21][22]

  • Endpoint in Clinical Trials: The change in MRI-PDFF from baseline is a key endpoint in early-phase NASH trials to assess the efficacy of therapeutic interventions in reducing hepatic steatosis.[9][26]

Visualizing the Landscape of DGAT2 Inhibition

To better understand the biological context and experimental approaches, the following diagrams have been generated.

DGAT2_Signaling_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glycerol-3-P Glycerol-3-P LPA Lysophosphatidic Acid Glycerol-3-P->LPA GPAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->LPA DAG Diacylglycerol Fatty Acyl-CoA->DAG TG Triglyceride Fatty Acyl-CoA->TG LPA->DAG AGPAT, PAP DAG->TG DGAT2 Lipid_Droplets Lipid Droplet Formation TG->Lipid_Droplets VLDL VLDL Secretion TG->VLDL This compound This compound This compound->TG Other_Inhibitors Other DGAT2 Inhibitors Other_Inhibitors->TG Hepatic_Steatosis Hepatic Steatosis Lipid_Droplets->Hepatic_Steatosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Clinical Evaluation Enzyme_Assay DGAT2 Enzyme Inhibition Assay IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Assay Cell-Based Lipid Accumulation Assay Cellular_Efficacy Assess Cellular Efficacy Cell_Assay->Cellular_Efficacy Preclinical_Models Preclinical Animal Models (e.g., DIO mice) IC50->Preclinical_Models Lead Compound Selection Cellular_Efficacy->Preclinical_Models Efficacy_Assessment Assess Efficacy (e.g., MRI-PDFF) Preclinical_Models->Efficacy_Assessment Safety_Profile Evaluate Safety & Tolerability Preclinical_Models->Safety_Profile Clinical_Trials Phase 1-3 Clinical Trials Clinical_Trials->Efficacy_Assessment Clinical_Trials->Safety_Profile

References

A Comparative Analysis of Ervogastat Monotherapy and Combination Therapy with Clesacostat in the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy of Ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, as a monotherapy versus its combination with Clesacostat (B8194134), an acetyl-CoA carboxylase (ACC) inhibitor, for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) with liver fibrosis.

This guide provides a comprehensive comparison of the therapeutic efficacy of this compound administered alone and in conjunction with Clesacostat. The information is based on clinical trial data, offering a quantitative and qualitative analysis of treatment outcomes, experimental methodologies, and the underlying mechanisms of action.

Efficacy Data: A Tabular Comparison

The following tables summarize the key efficacy endpoints from the Phase 2 MIRNA (Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis) clinical trial, which evaluated this compound monotherapy and its combination with Clesacostat in patients with biopsy-confirmed MASH and F2-F3 fibrosis.[1][2]

Table 1: Primary Composite Endpoint Achievement at Week 48

Treatment GroupProportion of Patients Achieving Primary Endpoint*Treatment Difference from Placebo (95% CI)
Placebo38%-
This compound 25 mg46%0.08 (-0.11 to 0.27)
This compound 75 mg52%0.14 (-0.04 to 0.32)
This compound 150 mg50%0.12 (-0.07 to 0.30)
This compound 300 mg45%0.07 (-0.12 to 0.27)
This compound 150 mg + Clesacostat 5 mg66%0.27 (0.07 to 0.43)
This compound 300 mg + Clesacostat 10 mg63%0.25 (0.04 to 0.42)

*Primary composite endpoint: MASH resolution without worsening of fibrosis, at least a one-stage improvement in fibrosis without worsening of MASH, or both.[1][2]

Table 2: MASH Resolution and Fibrosis Improvement at Week 48

Treatment GroupMASH Resolution without Worsening of Fibrosis≥1 Stage Fibrosis Improvement without Worsening of MASH
PlaceboAchieved by a proportion of patientsNot significantly greater than placebo in any experimental group
This compound Monotherapy (all doses)Greater effect than placeboNot significantly greater than placebo
This compound + Clesacostat CombinationSignificantly more patients achieved this vs. placeboNot significantly greater than placebo

Table 3: Liver Fat Reduction (from a separate Phase 2a study)

Treatment Group (6 weeks)Mean Reduction in Liver Fat (MRI-PDFF)
Placebo4%
This compound 25 mg + Clesacostat 10 mg (twice daily)54%
This compound 100 mg + Clesacostat 10 mg (twice daily)58%
This compound 300 mg + Clesacostat 20 mg (once daily)60%
This compound 300 mg + Clesacostat 10 mg (twice daily)48%

Experimental Protocols

The data presented is primarily from the MIRNA Phase 2, randomized, double-blind, double-dummy study.[1][3]

Study Design:

  • Population: Adults with biopsy-confirmed MASH and liver fibrosis stages F2-F3.[3][4]

  • Intervention: Patients were randomized to receive one of the following treatments twice daily for 48 weeks:

    • This compound monotherapy (25 mg, 75 mg, 150 mg, or 300 mg)

    • This compound (150 mg or 300 mg) in combination with Clesacostat (5 mg or 10 mg)

    • Placebo[5]

  • Primary Endpoint: The proportion of patients achieving MASH resolution without worsening of fibrosis, at least a one-stage improvement in fibrosis without worsening of MASH, or both, at week 48.[1][4]

  • Methodology: The study was conducted at 198 clinical sites across 11 countries.[1] A computer-generated randomization code was used to allocate patients to treatment groups.[1] The primary endpoint was analyzed based on the full analysis set, with patients missing a week 48 biopsy considered non-responders.[1]

For the liver fat reduction data, a Phase 2a study (NCT03711005) was conducted over 6 weeks.[6] Liver fat was quantified using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) at baseline and at the end of the treatment period.[6]

Mechanisms of Action and Signaling Pathways

This compound and Clesacostat target two key enzymes in lipid metabolism.[4][7][8]

  • This compound is a selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[9][10][11] DGAT2 is a key enzyme in the final step of triglyceride synthesis in the liver.[12] By inhibiting DGAT2, this compound aims to reduce the accumulation of triglycerides in hepatocytes.

  • Clesacostat is an inhibitor of acetyl-CoA carboxylase (ACC).[13][14][15] ACC is a rate-limiting enzyme in de novo lipogenesis, the process of synthesizing fatty acids.[13] By inhibiting ACC, Clesacostat reduces the building blocks available for triglyceride synthesis.[13]

The combination of these two agents provides a dual-pronged approach to reducing liver fat by inhibiting both the synthesis of fatty acids and their subsequent esterification into triglycerides.

Signaling_Pathways cluster_DNL De Novo Lipogenesis (DNL) cluster_TG_Synthesis Triglyceride Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids->Diacylglycerol (DAG) Clesacostat Clesacostat Clesacostat->Malonyl-CoA inhibition Triglycerides Triglycerides Diacylglycerol (DAG)->Triglycerides DGAT2 This compound This compound This compound->Triglycerides inhibition

Caption: Mechanisms of action for Clesacostat and this compound in lipid metabolism.

Experimental Workflow

The following diagram illustrates the general workflow of the MIRNA clinical trial.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period (48 Weeks) cluster_assessment Endpoint Assessment Patient Population Patient Population Biopsy Confirmation Biopsy Confirmation Patient Population->Biopsy Confirmation Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Biopsy Confirmation->Inclusion/Exclusion Criteria Randomized Allocation Randomized Allocation Inclusion/Exclusion Criteria->Randomized Allocation Monotherapy This compound Monotherapy Randomized Allocation->Monotherapy Combination This compound + Clesacostat Randomized Allocation->Combination Placebo Placebo Randomized Allocation->Placebo Week 48 Biopsy Week 48 Biopsy Monotherapy->Week 48 Biopsy Combination->Week 48 Biopsy Placebo->Week 48 Biopsy Histological Analysis Histological Analysis Week 48 Biopsy->Histological Analysis Efficacy & Safety Data Efficacy & Safety Data Histological Analysis->Efficacy & Safety Data

Caption: Overview of the MIRNA Phase 2 clinical trial workflow.

Summary and Conclusion

The available data suggests that the combination of this compound and Clesacostat is more effective than this compound monotherapy in achieving the composite primary endpoint of MASH resolution and/or fibrosis improvement.[1][2][5] While this compound monotherapy showed a greater effect on MASH resolution compared to placebo, it did not meet the primary endpoint at any dose.[1][5] The combination therapy, however, demonstrated a statistically significant improvement over placebo.[1][2]

A notable consideration is the adverse event profile. The combination of this compound and Clesacostat was associated with an undesirable fasting lipid and apolipoprotein profile, including an increase in triglycerides.[2] This effect will require careful consideration and management in future clinical development and potential therapeutic use.

References

A Head-to-Head Comparison of In Vitro Potency: Ervogastat vs. its Predecessor PF-06427878

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Ervogastat (PF-06865571) and its predecessor, PF-06427878, both potent inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). The data presented herein is compiled from publicly available research to assist in understanding the advancements made in the development of DGAT2 inhibitors for therapeutic applications, such as non-alcoholic steatohepatitis (NASH).

In Vitro Potency: A Quantitative Comparison

This compound was developed as a successor to PF-06427878 to address certain metabolic liabilities identified in the earlier compound.[1][2] The primary target for both molecules is the enzyme DGAT2, a key player in the final step of triglyceride synthesis. The in vitro potency of these compounds is a critical measure of their efficacy at the molecular level. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against human and rat DGAT2.

CompoundTargetIC50 (nM)Fold Improvement (this compound vs. PF-06427878)
This compound (PF-06865571) Human DGAT217.25.7x
PF-06427878 Human DGAT299-
This compound (PF-06865571) Rat DGAT2833~0.24x (less potent)
PF-06427878 Rat DGAT2202-

*Data sourced from publicly available literature.[3]

The data clearly indicates that this compound is approximately 5.7 times more potent in inhibiting human DGAT2 than its predecessor, PF-06427878. Interestingly, in the rat model, PF-06427878 demonstrates higher potency. Both compounds exhibit high selectivity for DGAT2 over other related enzymes such as DGAT1 and monoacylglycerol acyltransferases (MGATs), with IC50 values greater than 50 µM for these off-targets.[3]

Experimental Protocols

The in vitro potency of this compound and PF-06427878 was determined using a biochemical assay that measures the enzymatic activity of DGAT2. The following is a representative protocol based on methodologies described for DGAT2 inhibition assays. For the specific, detailed protocol used for the generation of the above data, readers are directed to the supplementary information of Futatsugi et al., J Med Chem 2022.

In Vitro DGAT2 Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • Recombinant human or rat DGAT2 enzyme is used. The enzyme is typically expressed in and purified from an appropriate system (e.g., insect cells).

    • The substrates, diacylglycerol (DAG) and radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), are prepared in a suitable buffer.

  • Compound Preparation:

    • This compound and PF-06427878 are serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations for IC50 determination.

  • Assay Reaction:

    • The DGAT2 enzyme is pre-incubated with the test compounds (or DMSO as a vehicle control) in an assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate mixture (DAG and radiolabeled acyl-CoA).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Product Separation:

    • The reaction is stopped by the addition of a quenching solution.

    • The lipid products, including the newly synthesized radiolabeled triglycerides, are extracted from the aqueous phase.

    • The extracted lipids are separated using thin-layer chromatography (TLC).

  • Detection and Data Analysis:

    • The amount of radiolabeled triglyceride product is quantified using a phosphorimager or liquid scintillation counting.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism and Workflow

To further elucidate the context of this comparison, the following diagrams illustrate the DGAT2 signaling pathway and the experimental workflow for determining in vitro potency.

DGAT2_Signaling_Pathway cluster_inputs Substrates cluster_enzyme Enzymatic Reaction cluster_output Product cluster_inhibitors Inhibitors Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT2->Triglyceride (TG) This compound This compound This compound->DGAT2 PF-06427878 PF-06427878 PF-06427878->DGAT2

Caption: DGAT2 catalyzes the final step in triglyceride synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of This compound & PF-06427878 C Pre-incubate Enzyme with Compounds A->C B Prepare DGAT2 Enzyme and Substrates B->C D Initiate Reaction with Substrates C->D E Incubate at 37°C D->E F Terminate Reaction & Extract Lipids E->F G Separate Products by TLC F->G H Quantify Radiolabeled Triglycerides G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for determining in vitro potency of DGAT2 inhibitors.

References

Ervogastat in Nonalcoholic Steatohepatitis (NASH): A Comparative Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Ervogastat (PF-06865571), a selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, in various animal models of Nonalcoholic Steatohepatitis (NASH). While specific quantitative data for this compound monotherapy across multiple distinct animal models remains limited in publicly available literature, this guide leverages data from its closely related predecessor compound, PF-06427878, to provide insights into the potential therapeutic effects of DGAT2 inhibition in NASH. The information is supplemented with the established mechanism of action and comparisons with other therapeutic alternatives.

Mechanism of Action: DGAT2 Inhibition

This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis in the liver.[1][2][3] By blocking DGAT2, this compound aims to reduce the accumulation of triglycerides in hepatocytes, a hallmark of steatosis, which is the initial stage of NASH.[4][5] The inhibition of DGAT2 is also associated with a downstream reduction in the expression of genes involved in de novo lipogenesis, further contributing to the reduction of liver fat.[1][3]

DGAT2_Inhibition_Pathway cluster_hepatocyte Hepatocyte cluster_dgat2 DGAT2 Enzyme cluster_pathology NASH Progression Fatty Acids Fatty Acids Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids->Diacylglycerol (DAG) Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol (DAG) DGAT2 DGAT2 Diacylglycerol (DAG)->DGAT2 Acyl-CoA Triglycerides (TG) Triglycerides (TG) Lipid Droplet Accumulation (Steatosis) Lipid Droplet Accumulation (Steatosis) Triglycerides (TG)->Lipid Droplet Accumulation (Steatosis) Inflammation Inflammation Lipid Droplet Accumulation (Steatosis)->Inflammation DGAT2->Triglycerides (TG) This compound This compound This compound->DGAT2 Inhibits Fibrosis Fibrosis Inflammation->Fibrosis Experimental_Workflow cluster_treatment Treatment Phase start Start: C57BL/6J Mice diet Induction Phase: High-Fat, High-Fructose, High-Cholesterol Diet start->diet phenotype NASH Phenotype Development (Steatosis, Inflammation, Fibrosis) diet->phenotype treatment_group This compound Treatment Group (Oral Administration) phenotype->treatment_group control_group Vehicle Control Group (Oral Administration) phenotype->control_group endpoints Endpoint Analysis treatment_group->endpoints control_group->endpoints histology Histopathology (Steatosis, Inflammation, Fibrosis Scoring) endpoints->histology biochemistry Biochemical Analysis (ALT, AST, Lipids) endpoints->biochemistry gene_expression Gene Expression (Lipogenesis, Inflammation) endpoints->gene_expression

References

Evaluating Ervogastat's Efficacy in NASH: A Guide to Placebo-Controlled Study Designs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of placebo-controlled study designs for evaluating the efficacy of Ervogastat, a Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, in the treatment of non-alcoholic steatohepatitis (NASH). We present a comparative analysis of this compound's performance against other emerging therapies for NASH, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.

Comparative Efficacy of this compound and Alternatives in NASH

The following tables summarize the quantitative data from Phase 2 placebo-controlled clinical trials of this compound and other prominent therapies in development for NASH.

Table 1: Efficacy of this compound in the Phase 2 MIRNA Study (NCT04321031)

Treatment Arm (oral, twice daily)NPrimary Composite Endpoint¹ (%)MASH Resolution with No Worsening of Fibrosis (%)Fibrosis Improvement (≥1 stage) with No Worsening of MASH (%)
Placebo3438N/AN/A
This compound 25 mg3546> PlaceboNot Greater than Placebo
This compound 75 mg4852> PlaceboNot Greater than Placebo
This compound 150 mg4250> PlaceboNot Greater than Placebo
This compound 300 mg3145> PlaceboNot Greater than Placebo
This compound 150 mg + Clesacostat 5 mg3566Significantly > PlaceboNot Greater than Placebo
This compound 300 mg + Clesacostat 10 mg3063Significantly > PlaceboNot Greater than Placebo

¹Proportion of patients achieving either MASH resolution without worsening of fibrosis OR ≥1 stage improvement in fibrosis without worsening of MASH.

Table 2: Comparative Efficacy of Alternative Therapies in Phase 2 NASH Trials

Drug (Mechanism)TrialNPrimary Endpoint MetKey Efficacy Data
Lanifibranor (pan-PPAR agonist)NATIVE247YesNASH resolution without worsening of fibrosis: 49% (1200mg) vs. 22% (placebo). Fibrosis improvement (≥1 stage) without worsening of NASH: 48% (1200mg) vs. 29% (placebo)[1].
Semaglutide (GLP-1 receptor agonist)Phase 2320Yes (NASH Resolution)NASH resolution without worsening of fibrosis: 59% (0.4mg) vs. 17% (placebo)[2][3][4]. Fibrosis improvement (≥1 stage) without worsening of NASH: Not significantly different from placebo[2].
Resmetirom (THR-β agonist)MAESTRO-NASH~960YesNASH resolution with no worsening of fibrosis: 26% (80mg) & 30% (100mg) vs. 10% (placebo). Fibrosis improvement (≥1 stage) with no worsening of NAFLD activity score: 24% (80mg) & 26% (100mg) vs. 14% (placebo)[5][6][7].
Cilofexor + Firsocostat (FXR agonist + ACC inhibitor)ATLAS392No (Primary Endpoint)Fibrosis improvement (≥1 stage) without worsening of NASH: 21% vs. 11% (placebo) (p=0.17)[8]. Statistically significant improvements in secondary markers of fibrosis and liver injury were observed[9].

Placebo-Controlled Study Design: The MIRNA Trial (NCT04321031)

A robust placebo-controlled study is essential to definitively determine the efficacy and safety of a new therapeutic agent. The MIRNA trial serves as an excellent template for evaluating this compound.

Key Design Elements:
  • Study Type: Phase 2, Randomized, Double-Blind, Double-Dummy, Placebo-Controlled, Parallel-Group Study.

  • Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F2 or F3.

  • Intervention:

    • Multiple dose arms of this compound monotherapy.

    • Combination therapy arms with this compound and an Acetyl-CoA Carboxylase (ACC) inhibitor (Clesacostat).

    • A matching placebo arm. The "double-dummy" design is used to maintain blinding when comparing two different dosage forms (e.g., if the combination therapy involves two separate pills).

  • Duration: 48 weeks of treatment.

  • Primary Endpoint: A composite endpoint of either:

    • Resolution of NASH without worsening of liver fibrosis.

    • Improvement in liver fibrosis by at least one stage without worsening of NASH.

  • Key Secondary Endpoints:

    • Individual components of the primary endpoint.

    • Changes in liver fat content measured by imaging (e.g., MRI-PDFF).

    • Assessment of biomarkers of liver injury, inflammation, and fibrosis.

    • Safety and tolerability.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliability and comparability of clinical trial data.

Liver Biopsy and Histological Assessment

Liver biopsy remains the gold standard for the diagnosis and staging of NASH and for assessing treatment efficacy in clinical trials.

1. Liver Biopsy Acquisition and Handling:

  • Procedure: Percutaneous liver biopsy is performed under ultrasound guidance.

  • Sample Adequacy: A sufficient liver biopsy sample is crucial for accurate histological assessment. An adequate sample is generally considered to be at least 15 mm in length and contain at least 10 portal tracts.

  • Fixation and Processing: The biopsy specimen is immediately fixed in 10% neutral buffered formalin. After fixation, the tissue is processed and embedded in paraffin (B1166041) blocks for sectioning.

2. Staining Procedures:

  • Hematoxylin and Eosin (H&E) Staining: This is the standard stain for visualizing the overall liver architecture, including hepatocyte ballooning, lobular inflammation, and steatosis.

    • Protocol:

      • Deparaffinize and rehydrate tissue sections.

      • Stain with Hematoxylin solution.

      • Differentiate in acid alcohol.

      • "Blue" in a suitable alkaline solution.

      • Counterstain with Eosin solution.

      • Dehydrate and mount.

  • Masson's Trichrome Staining: This special stain is used to visualize and stage the extent of liver fibrosis. Collagen fibers are stained blue, while hepatocytes are stained red/pink.

    • Protocol:

      • Deparaffinize and rehydrate tissue sections.

      • Mordant in Bouin's solution.

      • Stain with Weigert's iron hematoxylin.

      • Stain with Biebrich scarlet-acid fuchsin solution.

      • Treat with phosphomolybdic-phosphotungstic acid solution.

      • Counterstain with aniline (B41778) blue solution.

      • Differentiate in 1% acetic acid solution.

      • Dehydrate and mount.

3. Histological Scoring:

  • NASH Clinical Research Network (CRN) Scoring System: This semi-quantitative system is the most widely used method for scoring the histological features of NASH in clinical trials.

    • Steatosis: Graded 0-3 based on the percentage of hepatocytes containing fat droplets.

    • Lobular Inflammation: Graded 0-3 based on the number of inflammatory foci per 200x field.

    • Hepatocyte Ballooning: Graded 0-2 based on the presence and extent of ballooned hepatocytes.

    • NAFLD Activity Score (NAS): The unweighted sum of the steatosis, lobular inflammation, and ballooning scores (ranging from 0 to 8). A NAS of ≥4 is often used as an inclusion criterion for NASH clinical trials.

    • Fibrosis Stage: Staged from F0 (no fibrosis) to F4 (cirrhosis) based on the location and extent of collagen deposition.

  • Central Reading: To minimize inter-observer variability, liver biopsy slides are typically read by two or more expert pathologists who are blinded to the treatment allocation. A third pathologist may be used to adjudicate any discordant reads.

Visualizing Pathways and Processes

This compound's Mechanism of Action

This compound is a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides.[10][11][12][13][14] By inhibiting DGAT2 in the liver, this compound is expected to reduce the accumulation of triglycerides, a central feature of NASH.

Ervogastat_Mechanism cluster_DGAT2 FattyAcids Fatty Acids DAG Diacylglycerol (DAG) FattyAcids->DAG Glycerol Glycerol Glycerol->DAG Triglycerides Triglycerides (TGs) DAG->Triglycerides Catalyzed by LipidDroplet Lipid Droplet Accumulation (Hepatic Steatosis) Triglycerides->LipidDroplet DGAT2 DGAT2 Enzyme This compound This compound This compound->DGAT2 Inhibits NASH NASH Progression LipidDroplet->NASH Contributes to

Caption: this compound inhibits the DGAT2 enzyme, blocking triglyceride synthesis.

Placebo-Controlled Trial Workflow

The following diagram illustrates the typical workflow of a placebo-controlled clinical trial for evaluating a new NASH therapy like this compound.

Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Biopsy1 Baseline Liver Biopsy (Confirmation of NASH & Fibrosis Stage) Screening->Biopsy1 Randomization Randomization Biopsy1->Randomization ArmA This compound Treatment Arm(s) Randomization->ArmA ArmB Placebo Arm Randomization->ArmB Treatment 48-Week Treatment Period ArmA->Treatment ArmB->Treatment Biopsy2 End-of-Treatment Liver Biopsy Treatment->Biopsy2 Analysis Data Analysis (Primary & Secondary Endpoints) Biopsy2->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow of a randomized, placebo-controlled trial for NASH.

References

Ervogastat's Selectivity for DGAT2 Over DGAT1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of Ervogastat's inhibitory activity on Diacylglycerol O-Acyltransferase 2 (DGAT2) versus Diacylglycerol O-Acyltransferase 1 (DGAT1), benchmarked against other relevant inhibitors. The data presented underscores this compound's potent and selective profile for DGAT2, a key enzyme in triglyceride synthesis.

This compound (PF-06865571) has emerged as a highly selective inhibitor of DGAT2, with an in vitro IC50 value of 17.2 nM for the human enzyme.[1][2] In stark contrast, its activity against DGAT1 is significantly lower, with a reported IC50 greater than 50 µM.[2] This substantial difference in potency highlights a selectivity of over 2900-fold in favor of DGAT2, positioning this compound as a promising candidate for therapeutic interventions targeting metabolic diseases where the specific inhibition of DGAT2 is desired.

Comparative Inhibitor Potency

To contextualize the selectivity of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable DGAT inhibitors against both DGAT1 and DGAT2.

InhibitorTargetIC50 (nM)Selectivity (Fold)
This compound (PF-06865571) DGAT2 17.2 [1][2]>2900x for DGAT2
DGAT1 >50,000 [2]
PF-06424439DGAT214High for DGAT2
DGAT1No significant activity
A-922500DGAT19 (human)~5888x for DGAT1
DGAT253,000
T863DGAT115High for DGAT1
DGAT2No inhibitory activity

Experimental Methodologies

The determination of inhibitor potency against DGAT1 and DGAT2 relies on robust in vitro assays. Below are detailed protocols for both biochemical and cell-based assays commonly employed in the field.

Biochemical (Cell-Free) DGAT Inhibition Assay

This assay directly measures the enzymatic activity of DGAT1 or DGAT2 in a controlled, cell-free environment, typically using microsomal preparations from human liver or intestine as the enzyme source.

Materials:

  • Human liver or intestinal microsomes (source of DGAT enzymes)

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • Acyl-CoA substrate (e.g., oleoyl-CoA)

  • Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Scintillation cocktail and counter

Protocol:

  • Microsome Preparation: Thaw human liver or intestinal microsomes on ice. Dilute to the desired protein concentration in the assay buffer.

  • Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, DAG, and the non-radiolabeled acyl-CoA.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a positive control (a known DGAT inhibitor).

  • Enzyme Addition: Add the diluted microsomes to each well to initiate the reaction.

  • Substrate Addition: Add the radiolabeled acyl-CoA to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water mixture).

  • Lipid Extraction: Extract the lipids, particularly the newly synthesized radiolabeled triglycerides.

  • Quantification: Separate the triglyceride fraction using thin-layer chromatography (TLC) or another chromatographic method. Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based DGAT Inhibition Assay

This assay measures the inhibition of DGAT activity within a cellular context, providing insights into compound permeability and intracellular target engagement.

Materials:

  • Human cell line expressing DGAT1 and/or DGAT2 (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Radiolabeled precursor (e.g., [14C]-glycerol or [14C]-oleic acid)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Lysis buffer

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).

  • Radiolabeling: Add the radiolabeled precursor to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized triglycerides (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

  • Lipid Extraction: Extract the total lipids from the cell lysate.

  • Quantification: Separate the triglyceride fraction from other lipids using TLC. Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Data Analysis: Normalize the radiolabel incorporation to the total protein content in each well. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a DGAT inhibitor.

DGAT_Inhibitor_Selectivity_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_analysis Selectivity Assessment b_start Prepare Microsomes (DGAT1 or DGAT2) b_reagents Add Substrates (DAG, Acyl-CoA) b_start->b_reagents b_inhibitor Add Inhibitor b_reagents->b_inhibitor b_reaction Incubate b_inhibitor->b_reaction b_quantify Quantify Product b_reaction->b_quantify b_ic50 Determine IC50 b_quantify->b_ic50 compare Compare IC50 values (DGAT1 vs. DGAT2) b_ic50->compare c_start Culture Cells (Expressing DGATs) c_inhibitor Add Inhibitor c_start->c_inhibitor c_radiolabel Add Radiolabeled Precursor c_inhibitor->c_radiolabel c_incubation Incubate c_radiolabel->c_incubation c_lysis Lyse Cells & Extract Lipids c_incubation->c_lysis c_quantify Quantify Labeled TG c_lysis->c_quantify c_ic50 Determine IC50 c_quantify->c_ic50 c_ic50->compare

Caption: Workflow for determining DGAT inhibitor selectivity.

Signaling Pathway Context

The inhibition of DGAT2 by this compound directly impacts the final, committed step of triglyceride synthesis. This pathway is central to lipid homeostasis.

DGAT_Pathway cluster_dgat Fatty_Acyl_CoA Fatty Acyl-CoA TG Triglyceride (TG) Fatty_Acyl_CoA->TG DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DGAT2 DGAT2 Fatty_Acyl_CoA->DGAT2 Glycerol_3_Phosphate Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_Phosphate->LPA GPAT DAG Diacylglycerol (DAG) LPA->DAG AGPAT, PAP DAG->TG DAG->DGAT1 DAG->DGAT2 This compound This compound This compound->DGAT2 Inhibits DGAT1->TG DGAT2->TG

Caption: Triglyceride synthesis pathway and the inhibitory action of this compound.

References

The Evolving Landscape of NASH Therapeutics: A Head-to-Head Comparison of Ervogastat and Other Leading Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of hepatology, the race to develop the first approved therapy for non-alcoholic steatohepatitis (NASH) is a central focus. This complex liver disease, characterized by steatosis, inflammation, and progressive fibrosis, currently has no approved treatments. This guide provides a detailed, data-driven comparison of Pfizer's Ervogastat with other prominent NASH drug candidates in late-stage clinical development: Resmetirom, Lanifibranor, Semaglutide, and Obeticholic Acid. We will delve into their mechanisms of action, clinical trial outcomes, and the experimental protocols used to generate this critical data.

A New Wave of NASH Treatment Strategies

The pipeline for NASH therapeutics is rich with diverse mechanisms of action, reflecting the multifaceted pathophysiology of the disease. These emerging therapies target key pathways involved in lipid metabolism, inflammation, and fibrosis.

This compound , a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), is being developed by Pfizer.[1][2] DGAT2 is a key enzyme in the final step of triglyceride synthesis in the liver.[3][4] By inhibiting DGAT2, this compound aims to reduce hepatic steatosis, a foundational element of NASH.[3][4] It is currently in Phase II clinical trials, both as a monotherapy and in combination with Clesacostat (B8194134), an acetyl-CoA carboxylase (ACC) inhibitor, which also plays a role in lipid metabolism.[5][6] The combination therapy has received Fast Track designation from the U.S. Food and Drug Administration (FDA).[5][7]

Resmetirom (Rezdiffra™) , developed by Madrigal Pharmaceuticals, is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[3][8] THR-β activation in the liver increases hepatic fat metabolism and reduces lipotoxicity, thereby addressing the steatosis and inflammation characteristic of NASH.[8][9] Resmetirom is the first medication to receive accelerated approval from the FDA for the treatment of noncirrhotic NASH with moderate to advanced liver fibrosis.[7]

Lanifibranor , from Inventiva Pharma, is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, targeting all three PPAR isoforms (α, δ, and γ).[5] This broad-spectrum activation allows Lanifibranor to modulate lipid metabolism, insulin (B600854) sensitivity, inflammation, and fibrosis, addressing multiple facets of NASH pathology simultaneously.[5][10]

Semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist developed by Novo Nordisk, is also being investigated for NASH.[11] While primarily known for its effects on glycemic control and weight loss, its mechanism in NASH is thought to involve improvements in metabolic parameters and potentially direct anti-inflammatory effects in the liver.[11]

Obeticholic Acid (OCA) , a farnesoid X receptor (FXR) agonist from Intercept Pharmaceuticals, was one of the early frontrunners in the NASH pipeline. FXR activation plays a role in bile acid homeostasis, lipid metabolism, and inflammation.[12] While it has demonstrated some efficacy in fibrosis improvement, its journey through the regulatory process has been met with challenges.[6][13]

Comparative Efficacy: A Look at the Clinical Trial Data

The following tables summarize the key quantitative data from clinical trials of this compound and its competitors, focusing on the primary endpoints of NASH resolution and fibrosis improvement.

Table 1: Efficacy of this compound in the Phase 2 MIRNA Trial (NCT04321031) [1]

Treatment GroupMASH Resolution without Worsening of FibrosisImprovement in Fibrosis (≥1 stage) without Worsening of MASH
Placebo------
This compound (monotherapy - various doses)Not MetNot Greater than Placebo
This compound + Clesacostat (combination)MetNot Greater than Placebo

Specific percentages for the endpoints in the MIRNA trial were not publicly released in the initial results announcement.

Table 2: Head-to-Head Comparison of Histological Outcomes in Phase 2 & 3 Trials

Drug CandidateTrial Name (Phase)Dose(s)NASH Resolution without Worsening of FibrosisFibrosis Improvement (≥1 stage) without Worsening of NASH
Resmetirom MAESTRO-NASH (Phase 3)[14][15]80 mg25.9%24.2%
100 mg29.9%25.9%
Placebo---9.7%14.2%
Lanifibranor NATIVE (Phase 2b)[16]800 mg39%34%
1200 mg49%48%
Placebo---22%29%
Semaglutide Phase 2[4]0.4 mg59%Not Significant
Placebo---17%---
Obeticholic Acid REGENERATE (Phase 3)[12][17]25 mgNot Statistically Significant22.4%
Placebo------9.6%

Understanding the Mechanisms: Signaling Pathways

The diverse therapeutic strategies for NASH are best understood by visualizing their impact on cellular signaling pathways.

cluster_this compound This compound (DGAT2 Inhibition) cluster_Resmetirom Resmetirom (THR-β Agonism) cluster_Lanifibranor Lanifibranor (Pan-PPAR Agonism) cluster_Semaglutide Semaglutide (GLP-1 Agonism) DGAT2 DGAT2 DAG Diacylglycerol (DAG) TG Triglycerides (TG) DAG->TG This compound blocks Steatosis Hepatic Steatosis TG->Steatosis THR_beta THR-β Lipid_Metabolism Increased Lipid Metabolism THR_beta->Lipid_Metabolism Resmetirom activates Lipotoxicity Reduced Lipotoxicity Lipid_Metabolism->Lipotoxicity PPAR_alpha PPARα Lipid_Metabolism_L Lipid Metabolism PPAR_alpha->Lipid_Metabolism_L Lanifibranor activates PPAR_delta PPARδ Insulin_Sensitivity Insulin Sensitivity PPAR_delta->Insulin_Sensitivity Lanifibranor activates PPAR_gamma PPARγ Inflammation_Fibrosis Inflammation & Fibrosis PPAR_gamma->Inflammation_Fibrosis Lanifibranor activates GLP1R GLP-1 Receptor Glucose_Control Improved Glucose Control GLP1R->Glucose_Control Semaglutide activates Weight_Loss Weight Loss GLP1R->Weight_Loss Semaglutide activates Metabolic_Health Improved Metabolic Health Glucose_Control->Metabolic_Health Weight_Loss->Metabolic_Health

Caption: Mechanisms of action for leading NASH drug candidates.

A Closer Look at Experimental Protocols

The evaluation of NASH therapies relies on rigorous and standardized experimental protocols. Liver biopsy remains the gold standard for assessing histological changes, supplemented by a growing array of non-invasive tests.

Liver Biopsy and Histological Assessment

A core component of NASH clinical trials is the histological analysis of liver biopsy samples.[18]

Biopsy Procedure:

  • Patient Preparation: Patients are typically required to fast for a set period before the procedure. Coagulation profiles are checked to minimize bleeding risk.

  • Sample Collection: A percutaneous liver biopsy is the most common method. Under local anesthesia and often with ultrasound guidance, a specialized needle is inserted through the skin into the liver to obtain a small tissue sample.

  • Sample Processing: The tissue core is fixed in formalin and embedded in paraffin. Thin sections are then cut and mounted on microscope slides.

  • Staining: Slides are stained with Hematoxylin and Eosin (H&E) for general morphology and a connective tissue stain, such as Masson's trichrome, to visualize fibrosis.[6]

Histological Scoring: Pathologists, often blinded to the treatment allocation, evaluate the biopsies using semi-quantitative scoring systems. The two most widely used are:

  • NAFLD Activity Score (NAS): This score is the unweighted sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total range of 0-8.[15] A diagnosis of NASH is typically associated with a NAS of 5 or higher.[15]

  • Steatosis, Activity, and Fibrosis (SAF) Score: This system separately scores steatosis (S), activity (A - sum of inflammation and ballooning), and fibrosis (F).[3] This allows for a distinct evaluation of the different components of NASH.

cluster_workflow Liver Biopsy and Histological Assessment Workflow Patient Patient with Suspected NASH Biopsy Percutaneous Liver Biopsy Patient->Biopsy Processing Sample Processing (Fixation, Embedding, Sectioning) Biopsy->Processing Staining Staining (H&E, Trichrome) Processing->Staining Pathology_Review Blinded Pathologist Review Staining->Pathology_Review Scoring Histological Scoring (NAS, SAF) Pathology_Review->Scoring Endpoint Primary Endpoint Assessment (NASH Resolution, Fibrosis Improvement) Scoring->Endpoint

Caption: Standardized workflow for liver biopsy in NASH clinical trials.

Non-Invasive Tests (NITs)

Given the invasive nature of liver biopsy, there is a strong emphasis on developing and validating non-invasive methods for assessing NASH.[12]

  • Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This imaging technique provides a quantitative measure of the fraction of protons in tissue that are bound to fat. It is a highly accurate and reproducible method for quantifying hepatic steatosis.

  • Vibration-Controlled Transient Elastography (VCTE) / FibroScan®: This ultrasound-based technology measures liver stiffness, which correlates with the degree of fibrosis.[19] A probe emits a low-frequency shear wave, and the speed of this wave through the liver tissue is used to calculate a stiffness value in kilopascals (kPa).[19]

Conclusion

The landscape of NASH therapeutics is dynamic and promising, with several candidates demonstrating efficacy in late-stage trials. This compound, with its targeted inhibition of triglyceride synthesis, represents a focused approach to mitigating hepatic steatosis. Its performance, particularly in combination with an ACC inhibitor, will be closely watched as more data from the MIRNA trial becomes available.

Resmetirom has set a new benchmark with its recent FDA approval, validating the THR-β agonist pathway. Lanifibranor's pan-PPAR agonism offers a multi-pronged attack on the metabolic, inflammatory, and fibrotic drivers of NASH. Semaglutide leverages its well-established metabolic benefits, though its direct impact on fibrosis remains an area of ongoing investigation. Obeticholic acid has shown some anti-fibrotic effects, but its path to approval has been more complex.

For researchers and clinicians, the availability of multiple therapeutic options with distinct mechanisms of action will likely lead to a future of personalized medicine for NASH patients, potentially involving combination therapies to address the full spectrum of this complex disease. The continued refinement of non-invasive diagnostic and monitoring tools will also be critical in advancing patient care and facilitating the development of the next generation of NASH therapies.

References

Independent Verification of Ervogastat Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of non-alcoholic steatohepatitis (NASH) therapies, this guide provides an objective comparison of Ervogastat with other key therapeutic alternatives. Quantitative data from pivotal clinical trials are summarized, and detailed experimental protocols are provided for independent assessment.

Executive Summary

This compound, a selective diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, is an investigational treatment for NASH being developed by Pfizer. It is being evaluated both as a monotherapy and in combination with Clesacostat, an acetyl-CoA carboxylase (ACC) inhibitor. This guide places the clinical findings for this compound in the context of the first FDA-approved NASH medication, Resmetirom, and other prominent late-stage candidates: Semaglutide (B3030467), Lanifibranor, and Obeticholic Acid. The comparative data presented herein is intended to support informed decisions in research and development.

Comparative Efficacy and Safety of NASH Therapies

The following tables summarize the key efficacy and safety findings from major clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound and Comparator Drugs in NASH Clinical Trials

Drug (Trial)Mechanism of ActionDosagePrimary Efficacy Endpoint(s)Placebo ResponseTreatment Response
This compound + Clesacostat (MIRNA, Phase 2)DGAT2 inhibitor + ACC inhibitor150 mg this compound + 5 mg Clesacostat BIDMASH resolution without worsening of fibrosis OR ≥1 stage fibrosis improvement without worsening of MASHNot explicitly stated for composite endpointMet primary endpoint (statistical significance not detailed)
300 mg this compound + 10 mg Clesacostat BIDMASH resolution without worsening of fibrosis OR ≥1 stage fibrosis improvement without worsening of MASHNot explicitly stated for composite endpointMet primary endpoint (statistical significance not detailed)
Resmetirom (MAESTRO-NASH, Phase 3)[1]Thyroid Hormone Receptor-β (THR-β) Agonist80 mg QDNASH resolution with no worsening of fibrosis9.7%25.9%
100 mg QDNASH resolution with no worsening of fibrosis9.7%29.9%
80 mg QDFibrosis improvement by ≥1 stage with no worsening of NASH14.2%24.2%
100 mg QDFibrosis improvement by ≥1 stage with no worsening of NASH14.2%25.9%
Semaglutide (ESSENCE, Phase 3)[2]Glucagon-like Peptide-1 (GLP-1) Receptor Agonist2.4 mg weeklyResolution of steatohepatitis with no worsening of liver fibrosis34.3%62.9%
2.4 mg weeklyImprovement in liver fibrosis with no worsening of steatohepatitis22.4%36.8%
Lanifibranor (NATIVE, Phase 2b)[3]Pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) Agonist800 mg QDResolution of NASH without worsening of fibrosis22%39%
1200 mg QDResolution of NASH without worsening of fibrosis22%49%
800 mg QDImprovement in fibrosis stage of at least 1 without worsening of NASH29%34%
1200 mg QDImprovement in fibrosis stage of at least 1 without worsening of NASH29%48%
Obeticholic Acid (REGENERATE, Phase 3 - Interim Analysis)[4]Farnesoid X Receptor (FXR) Agonist10 mg QDFibrosis improvement (≥1 stage) with no worsening of NASH12%18%
25 mg QDFibrosis improvement (≥1 stage) with no worsening of NASH12%23%
10 mg QDNASH resolution with no worsening of fibrosis8%11% (not statistically significant)
25 mg QDNASH resolution with no worsening of fibrosis8%12% (not statistically significant)

Table 2: Key Safety and Tolerability Findings

DrugCommon Adverse EventsSerious Adverse Events
This compound (monotherapy and combination) [5]Generally mild to moderate. Most common was inadequate control of diabetes. The combination was associated with an undesirable fasting lipid and apolipoprotein profile.Placebo: 3%; this compound 25 mg: 3%; this compound 75 mg: 10%; this compound 150 mg: 2%; this compound 300 mg: 13%; this compound 150 mg + Clesacostat 5 mg: 14%; this compound 300 mg + Clesacostat 10 mg: 7%.
Resmetirom [1]Diarrhea and nausea were more frequent than placebo.Similar incidence across treatment groups (10.9% in 80-mg, 12.7% in 100-mg, and 11.5% in placebo).
Semaglutide [6][7]Gastrointestinal events (nausea, diarrhea, constipation, vomiting).Serious adverse events were reported in 13.4% of both the semaglutide and placebo groups.
Lanifibranor [3]Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently than with placebo.Dropout rate for adverse events was less than 5% and similar across trial groups.
Obeticholic Acid [4]Pruritus is a well-documented side effect.Incidence of serious adverse events was similar across treatment groups (11% in placebo, 11% in 10 mg, and 14% in 25 mg).

Experimental Protocols of Key Clinical Trials

An understanding of the methodologies employed in pivotal trials is essential for a critical appraisal of the evidence.

This compound (MIRNA - NCT04321031) [8][9]

  • Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study.

  • Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis stages 2-3.

  • Intervention: Various doses of this compound monotherapy (25 mg, 75 mg, 150 mg, 300 mg) or in combination with Clesacostat (150 mg + 5 mg, 300 mg + 10 mg) or placebo, administered twice daily for 48 weeks.

  • Primary Endpoint: The proportion of participants achieving either MASH resolution without worsening of fibrosis, at least a 1-stage improvement in fibrosis without worsening of MASH, or both at week 48.

Resmetirom (MAESTRO-NASH - NCT03900429) [1][10]

  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.

  • Intervention: Once-daily oral Resmetirom at a dose of 80 mg or 100 mg, or placebo.

  • Primary Endpoints (at week 52): NASH resolution (including a reduction in the NAFLD activity score by ≥2 points) with no worsening of fibrosis, AND an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.

Semaglutide (ESSENCE - NCT04822181) [2][6]

  • Study Design: An ongoing Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with biopsy-defined MASH and fibrosis stage 2 or 3.

  • Intervention: Once-weekly subcutaneous Semaglutide at a dose of 2.4 mg or placebo for 240 weeks.

  • Primary Endpoints: Resolution of steatohepatitis without worsening of fibrosis, and improvement in liver fibrosis without worsening of steatohepatitis.

Lanifibranor (NATIVE - NCT03008070) [3]

  • Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.

  • Patient Population: Patients with noncirrhotic, highly active NASH.

  • Intervention: 1200 mg or 800 mg of Lanifibranor or placebo once daily for 24 weeks.

  • Primary Endpoint: A decrease of at least 2 points in the SAF-A score (the activity part of the Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.

Obeticholic Acid (REGENERATE - NCT02548351) [4][11]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 study.

  • Patient Population: Adult patients with definite NASH and fibrosis stages F2-F3, or F1 with at least one accompanying comorbidity.

  • Intervention: Oral placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg daily.

  • Primary Endpoints (at month 18 interim analysis): Fibrosis improvement (≥1 stage) with no worsening of NASH, OR NASH resolution with no worsening of fibrosis.

Signaling Pathways and Mechanisms of Action

Visualizing the biological pathways targeted by these drugs is crucial for understanding their therapeutic rationale and potential off-target effects.

Ervogastat_Mechanism Acyl-CoA Acyl-CoA DGAT2 DGAT2 Acyl-CoA->DGAT2 Triglycerides (TG) Triglycerides (TG) DGAT2->Triglycerides (TG) Catalyzes Lipid Droplet Accumulation Lipid Droplet Accumulation Triglycerides (TG)->Lipid Droplet Accumulation Hepatic Steatosis Hepatic Steatosis Lipid Droplet Accumulation->Hepatic Steatosis This compound This compound This compound->DGAT2 Inhibits Resmetirom_Mechanism Resmetirom Resmetirom THR-β Thyroid Hormone Receptor-β Resmetirom->THR-β Activates Gene Transcription Gene Transcription THR-β->Gene Transcription Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Gene Transcription->Increased Fatty Acid Oxidation Decreased Lipogenesis Decreased Lipogenesis Gene Transcription->Decreased Lipogenesis Reduced Hepatic Fat Reduced Hepatic Fat Increased Fatty Acid Oxidation->Reduced Hepatic Fat Decreased Lipogenesis->Reduced Hepatic Fat Semaglutide_Mechanism Semaglutide Semaglutide GLP-1 Receptor GLP-1 Receptor Semaglutide->GLP-1 Receptor Activates Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion GLP-1 Receptor->Glucagon Secretion Decreases Appetite Appetite GLP-1 Receptor->Appetite Decreases Reduced Hepatic Steatosis Reduced Hepatic Steatosis Insulin Secretion->Reduced Hepatic Steatosis Weight Loss Weight Loss Appetite->Weight Loss Improved Insulin Sensitivity Improved Insulin Sensitivity Weight Loss->Improved Insulin Sensitivity Improved Insulin Sensitivity->Reduced Hepatic Steatosis Lanifibranor_Mechanism Lanifibranor Lanifibranor PPARα PPARα Lanifibranor->PPARα Activates PPARδ PPARδ Lanifibranor->PPARδ Activates PPARγ PPARγ Lanifibranor->PPARγ Activates Fatty Acid Oxidation Fatty Acid Oxidation PPARα->Fatty Acid Oxidation Glucose Homeostasis Glucose Homeostasis PPARδ->Glucose Homeostasis Anti-inflammatory Effects Anti-inflammatory Effects PPARγ->Anti-inflammatory Effects Reduced Hepatic Injury Reduced Hepatic Injury Fatty Acid Oxidation->Reduced Hepatic Injury Glucose Homeostasis->Reduced Hepatic Injury Anti-inflammatory Effects->Reduced Hepatic Injury Obeticholic_Acid_Mechanism FXR Farnesoid X Receptor Bile Acid Synthesis Bile Acid Synthesis FXR->Bile Acid Synthesis Regulates Lipid Metabolism Lipid Metabolism FXR->Lipid Metabolism Regulates Glucose Metabolism Glucose Metabolism FXR->Glucose Metabolism Regulates Reduced Hepatic Inflammation & Fibrosis Reduced Hepatic Inflammation & Fibrosis Bile Acid Synthesis->Reduced Hepatic Inflammation & Fibrosis Lipid Metabolism->Reduced Hepatic Inflammation & Fibrosis Glucose Metabolism->Reduced Hepatic Inflammation & Fibrosis

References

A Meta-Analysis of Ervogastat Clinical Trial Data for the Treatment of Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available clinical trial data for Ervogastat (PF-06865571), a selective Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor under investigation for the treatment of Non-Alcoholic Steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD).[1][2] This document objectively compares the performance of this compound with other therapeutic alternatives for NASH, supported by experimental data from clinical trials.

Executive Summary

NASH is a complex metabolic disease with no approved pharmacological therapies for a long time.[1] The therapeutic landscape is evolving, with a range of investigational agents targeting different pathways involved in the disease's progression. This compound, by inhibiting DGAT2, aims to reduce the synthesis of triglycerides in the liver, a key factor in the development of hepatic steatosis.[3] This analysis focuses on the Phase 2 clinical trial data for this compound (MIRNA trial) and places it in the context of other prominent investigational treatments for NASH, including Resmetirom, Obeticholic Acid, Lanifibranor, and Semaglutide.

Comparative Efficacy of NASH Therapies

The following tables summarize the primary efficacy endpoints from key clinical trials of this compound and its comparators. It is important to note that direct cross-trial comparisons should be made with caution due to inherent differences in study design, patient populations, and endpoint definitions.

Table 1: Efficacy in NASH Resolution (Without Worsening of Fibrosis)

Drug (Trial)DosagePatient PopulationTrial DurationNASH Resolution RatePlacebo Rate
This compound (MIRNA) 25 mgBiopsy-confirmed NASH with F2-F3 fibrosis48 weeks46%38%
75 mg52%
150 mg50%
300 mg45%
This compound + Clesacostat (B8194134) (MIRNA) 150 mg this compound + 5 mg ClesacostatBiopsy-confirmed NASH with F2-F3 fibrosis48 weeks66%38%
300 mg this compound + 10 mg Clesacostat63%
Resmetirom (MAESTRO-NASH) 80 mgBiopsy-confirmed NASH with F2-F3 fibrosis52 weeks25.9%9.7%
100 mg29.9%
Obeticholic Acid (REGENERATE) 25 mgBiopsy-confirmed NASH with F2-F3 fibrosis18 monthsNot a primary endpoint
Lanifibranor (NATIVE) 800 mgBiopsy-confirmed active NASH24 weeks39%22%
1200 mg49%
Semaglutide (Phase 2) 0.4 mg (daily)Biopsy-confirmed NASH with F2-F3 fibrosis72 weeks59%17%

Data sourced from multiple clinical trials, direct comparison should be made with caution.[1][3][4][5][6]

Table 2: Efficacy in Fibrosis Improvement (≥1 Stage Improvement without Worsening of NASH)

Drug (Trial)DosagePatient PopulationTrial DurationFibrosis Improvement RatePlacebo Rate
This compound (MIRNA) -Biopsy-confirmed NASH with F2-F3 fibrosis48 weeksComposite Primary Endpoint38%
This compound + Clesacostat (MIRNA) 150 mg this compound + 5 mg ClesacostatBiopsy-confirmed NASH with F2-F3 fibrosis48 weeksComposite Primary Endpoint38%
300 mg this compound + 10 mg ClesacostatComposite Primary Endpoint*
Resmetirom (MAESTRO-NASH) 80 mgBiopsy-confirmed NASH with F2-F3 fibrosis52 weeks24.2%14.2%
100 mg25.9%
Obeticholic Acid (REGENERATE) 25 mgBiopsy-confirmed NASH with F2-F3 fibrosis18 months22.4%9.6%
Lanifibranor (NATIVE) 800 mgBiopsy-confirmed active NASH24 weeks34%29%
1200 mg48%
Semaglutide (Phase 2) 0.4 mg (daily)Biopsy-confirmed NASH with F2-F3 fibrosis72 weeksNot met

The primary endpoint for the MIRNA trial was a composite of MASH resolution without fibrosis worsening, at least one stage fibrosis improvement without MASH worsening, or both.[3][7] Data for the individual components of the composite endpoint for all dose groups were not fully available in the public domain.[3][7]

Table 3: Overview of Common Adverse Events

DrugCommon Adverse Events
This compound Inadequate control of diabetes.[3]
This compound + Clesacostat Undesirable fasting lipid and apolipoprotein profile, including increased triglycerides.[7][8]
Resmetirom Diarrhea, nausea.[4][6]
Obeticholic Acid Pruritus (itching), dose-dependent.[8]
Lanifibranor Diarrhea, nausea, peripheral edema, anemia, weight gain.[1]
Semaglutide Nausea, diarrhea, vomiting.[9]

Experimental Protocols

MIRNA (Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis with Fibrosis) Trial (NCT04321031)
  • Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study.[10][11]

  • Participants: Adults with biopsy-confirmed NASH and liver fibrosis stages F2 or F3.[10][12]

  • Intervention: The study evaluated a range of doses of this compound (25 mg, 75 mg, 150 mg, 300 mg) as monotherapy, and in combination with Clesacostat (an Acetyl-CoA Carboxylase inhibitor), compared to a matching placebo.[10]

  • Primary Endpoint: The proportion of participants achieving histological NASH resolution without worsening of fibrosis, ≥1 stage improvement in fibrosis without worsening of NASH, or both, as assessed by central pathologists at week 48.[3][10][11]

  • Key Secondary Endpoints: Assessment of hepatic steatosis, overall safety and tolerability, and evaluation of blood-based biomarkers and quantitative ultrasound parameters over time.

Signaling Pathways and Experimental Workflows

Mechanism of Action: DGAT2 Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT2, this compound is expected to reduce the accumulation of triglycerides in the liver, thereby mitigating hepatic steatosis, a hallmark of NASH.

DGAT2_Inhibition_Pathway FattyAcylCoA Fatty Acyl-CoA LPA Lysophosphatidic Acid FattyAcylCoA->LPA Glycerol3Phosphate Glycerol-3-Phosphate Glycerol3Phosphate->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (DAG) PA->DAG TG Triglycerides (TG) DAG->TG Acyl-CoA Steatosis Hepatic Steatosis TG->Steatosis DGAT2 DGAT2 This compound This compound This compound->DGAT2

Caption: DGAT2 Inhibition Pathway by this compound.

MIRNA Clinical Trial Workflow

The MIRNA trial followed a structured workflow from patient screening to the final analysis of the primary endpoint.

MIRNA_Workflow Screening Patient Screening (Biopsy-confirmed NASH, F2-F3 Fibrosis) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Arm 1 Ervogastat_Mono This compound Monotherapy (25, 75, 150, 300 mg) Randomization->Ervogastat_Mono Arms 2-5 Ervogastat_Combo This compound + Clesacostat (150/5 mg, 300/10 mg) Randomization->Ervogastat_Combo Arms 6-7 Treatment 48-Week Treatment Period Placebo->Treatment Ervogastat_Mono->Treatment Ervogastat_Combo->Treatment Endpoint Primary Endpoint Assessment (Liver Biopsy at Week 48) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Safety Operating Guide

Ervogastat: Procedures for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential guidance on the proper disposal of Ervogastat, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor used in research. While this compound is not classified as a hazardous substance or mixture, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection.[1] The following procedures are based on general best practices for the disposal of non-hazardous pharmaceutical waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential environmental fate.

PropertyValue
Molecular Formula C21H21N5O4
Molecular Weight 407.42 g/mol
Solubility in DMSO 81 mg/mL
Solubility in Ethanol 5 mg/mL
Water Solubility Insoluble

Disposal Protocol for this compound

As a non-hazardous substance, the primary goal for the disposal of this compound is to prevent its entry into the environment, particularly waterways, due to its insolubility in water and the unknown long-term ecological effects of active pharmaceutical ingredients.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Pure, unused, or expired this compound should be segregated from other laboratory waste streams. It should be clearly labeled as "Non-hazardous Pharmaceutical Waste for Disposal" and include the chemical name "this compound."

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed container. This container should also be clearly labeled as "Non-hazardous Pharmaceutical Waste for Disposal" and specify the contaminant.

Step 2: Packaging for Disposal

  • Solid Waste: Place solid this compound and contaminated solid materials in a securely sealed, leak-proof container.

  • Liquid Waste (Solutions): If this compound has been dissolved in a solvent (e.g., DMSO, Ethanol), it must be disposed of as chemical waste, following the specific procedures for that solvent. Do not dispose of solutions down the drain. The waste container should be clearly labeled with the full chemical contents, including the solvent and the dissolved this compound.

Step 3: Storage Pending Disposal

  • Store the designated waste containers in a secure, secondary containment area away from incompatible materials.

  • Ensure the storage area is well-ventilated and protected from extreme temperatures.

Step 4: Final Disposal

  • Engage a Licensed Waste Management Contractor: The recommended method for the final disposal of all non-hazardous pharmaceutical waste is through a licensed and reputable chemical waste management company. These companies have the expertise and facilities to dispose of the material in an environmentally responsible manner, typically through incineration.

  • Documentation: Maintain a detailed inventory of all this compound waste, including quantities and disposal dates. Retain all documentation provided by the waste management contractor as proof of proper disposal.

Emergency Procedures

In the event of an accidental release of this compound, the following steps should be taken:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

  • Containment: Prevent further spillage and keep the material away from drains and water courses.[1]

  • Cleanup: For a small spill of solid material, carefully sweep or scoop it up and place it in the designated waste container. For a liquid spill, absorb it with an inert material and place the absorbent material in the waste container.

  • Ventilation: Ensure adequate ventilation of the area.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Ervogastat_Disposal_Workflow cluster_assessment Waste Assessment cluster_pathway Disposal Pathway cluster_final Final Disposal start Identify this compound Waste is_pure Is it pure this compound (solid)? start->is_pure is_solution Is it an this compound solution? is_pure->is_solution No package_solid Package in a sealed, labeled container for 'Non-Hazardous Pharma Waste' is_pure->package_solid Yes is_contaminated Is it contaminated labware? is_solution->is_contaminated No package_solution Package in a sealed, labeled container for 'Chemical Waste' (specify solvent) is_solution->package_solution Yes package_contaminated Collect in a designated, labeled container for 'Non-Hazardous Pharma Waste' is_contaminated->package_contaminated Yes licensed_contractor Dispose via a Licensed Waste Management Contractor is_contaminated->licensed_contractor No (Not this compound waste) package_solid->licensed_contractor package_solution->licensed_contractor package_contaminated->licensed_contractor document Document all disposal activities licensed_contractor->document

Caption: Workflow for this compound Waste Disposal

References

Personal protective equipment for handling Ervogastat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Ervogastat (also known as PF-06865571), a potent diacylglycerol acyltransferase 2 (DGAT2) inhibitor.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance or mixture, following standard laboratory safety protocols is essential.[3]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary control measure to prevent exposure.[4] The following table outlines the recommended PPE for handling this compound, based on the potential risk of exposure.

Body AreaPersonal Protective EquipmentRationale
Eyes Safety glasses with side shields or goggles.Protects eyes from potential splashes. Standard eyeglasses are not a substitute.[4]
Face Face shield (in addition to goggles).Recommended when there is a significant risk of splashes or spills, providing a fuller range of protection.[4]
Hands Powder-free nitrile gloves.Protects skin from direct contact. Thicker gloves generally offer better protection.[5] It is recommended to wear two pairs of gloves when handling biological fluids of patients who have received hazardous drugs.[4]
Body Laboratory coat or gown.Prevents contamination of personal clothing.[6]
Respiratory Not generally required under normal handling conditions with adequate ventilation. An N95 or N100 respirator may be considered for large spills.Surgical masks offer little to no protection from chemical exposure.[5]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure. The following table summarizes the initial response measures.

Exposure RouteFirst Aid Instructions
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
Skin Contact Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and footwear. Seek medical attention.[3]
Eye Contact Immediately flush the eyes with copious amounts of water, making sure to separate the eyelids to ensure thorough rinsing. Remove contact lenses if present. Promptly seek medical attention.[3]
Ingestion If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person. Do not induce vomiting unless directed by medical personnel. Get medical attention.[3]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the quality of this compound and ensure a safe laboratory environment.

Handling:

  • Use in a well-ventilated area.[3]

  • Avoid generating dust or aerosols.

  • Wear the personal protective equipment outlined above.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • For long-term storage as a powder, -20°C for up to 3 years is recommended.[1]

  • Stock solutions should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]

Accidental Release and Disposal Plan

In the event of a spill, it is important to follow a clear and systematic procedure to minimize exposure and environmental contamination.

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Absorb: Use an inert absorbent material to clean up the spill.

  • Collect: Place the absorbed material and any contaminated items into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.[3] However, it is crucial to adhere to all applicable federal, state, and local regulations.[7]

  • Collection: Place waste this compound and any contaminated disposable materials (e.g., gloves, absorbent pads) in a designated, sealed waste container.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Dispose of the waste through your institution's chemical waste disposal program. Do not dispose of it in the regular trash or pour it down the drain.[3]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard workflow for handling this compound and the procedural steps for responding to an accidental spill.

Ervogastat_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Weigh this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste via approved channels G->H I Doff PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Accidental_Spill_Response Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste into a Sealed Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Protocol for responding to an accidental spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。